DMABA NHS Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFZOAQGYOQTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746869 | |
| Record name | 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58068-85-2 | |
| Record name | 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to DMABA NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
N-Succinimidyl 4-(dimethylamino)benzoate, commonly known as DMABA NHS ester, is a chemical reagent widely utilized in the fields of biochemistry and analytical chemistry. Its primary function is to act as a derivatizing agent, enabling the covalent labeling of primary amine groups present in various biomolecules. This guide provides an in-depth overview of its chemical structure, properties, and a detailed protocol for its application, particularly in the field of lipidomics.
Chemical Structure and Properties
This compound is an amine-reactive compound. Its structure consists of two key functional components: the 4-(dimethylamino)benzoyl group, which serves as a stable tag for detection, and the N-hydroxysuccinimide (NHS) ester, which provides reactivity towards primary amines. The NHS ester is an activated ester that readily reacts with nucleophilic primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][][3]
The properties of this compound are summarized in the table below. Deuterated variants are also available and are commonly used as internal standards for mass spectrometry-based quantification.[4][5]
| Property | Value | Reference(s) |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-(dimethylamino)benzoate | |
| Molecular Formula | C₁₃H₁₄N₂O₄ | |
| Molecular Weight | 262.26 g/mol | |
| CAS Number | 58068-85-2 | |
| Appearance | Crystalline solid | |
| Purity | >98% | |
| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Insoluble in Ethanol and PBS (pH 7.2) | |
| UV Maximum (λmax) | 235, 323 nm | |
| Deuterated Variants | DMABA-d₄ NHS Ester (MW: 266.3 g/mol ), DMABA-d₆ NHS Ester (MW: 268.3 g/mol ) |
Reaction Mechanism and Application
This compound is highly selective for primary aliphatic amines. The reaction proceeds via nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the ester. This forms a stable amide linkage and releases N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (8.3-8.5), which deprotonates the amine, increasing its nucleophilicity, while minimizing the competing hydrolysis of the NHS ester.
A primary application of this reagent is in lipidomics for the derivatization of phosphatidylethanolamine (PE) lipids. PE lipids contain a primary amine group that can be labeled with this compound. This labeling facilitates the detection and quantification of various PE subclasses (diacyl, ether, and plasmalogen) using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The use of a set of isotopically labeled this compound reagents (e.g., d₀, d₄, d₆, d₁₀) allows for differential labeling and relative quantification of PE lipids in different samples.
Experimental Protocols
This protocol is adapted from the methodology described for labeling PE lipids for mass spectrometric analysis.
A. Materials:
-
PE lipid sample (e.g., 20 µg in chloroform)
-
Ethanol
-
0.25 M Triethylammonium bicarbonate buffer
-
This compound solution (10 mg/ml in methylene chloride or another suitable solvent like DMF/DMSO)
-
Water (HPLC-grade)
-
Chloroform
-
Methanol
B. Procedure:
-
Sample Preparation: Dry the PE lipid sample (20 µg) under a stream of nitrogen.
-
Resuspension: Resuspend the dried lipid pellet in 65 µl of ethanol and 15 µl of 0.25 M triethylammonium bicarbonate buffer.
-
Labeling Reaction: Add 20 µl of the 10 mg/ml this compound solution to the lipid suspension.
-
Incubation: Incubate the reaction mixture at 60°C for one hour.
-
Hydrolysis of Excess Reagent: Add 0.4 ml of water to the reaction mixture and incubate for 30 minutes to hydrolyze any unreacted this compound.
-
Lipid Extraction: Perform a Bligh-Dyer extraction by adding chloroform and methanol to partition the lipids into the organic phase.
-
Final Preparation: Evaporate the organic solvent and resuspend the labeled PE lipids in an appropriate solvent for mass spectrometry analysis (e.g., methanol/acetonitrile/water 60:20:20, v/v/v with 1 mM ammonium acetate). Under these conditions, a conversion efficiency of >92% has been reported.
This is a general protocol for labeling proteins or other biomolecules containing primary amines.
A. Materials:
-
Protein solution (1-10 mg/ml)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5. (Avoid buffers containing primary amines like Tris).
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
B. Procedure:
-
Prepare Protein: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/ml.
-
Prepare this compound Stock: Immediately before use, dissolve the this compound in DMF or DMSO to create a 10 mg/ml stock solution.
-
Calculate Reagent Amount: Use a 5- to 20-fold molar excess of the NHS ester to the protein. The optimal ratio should be determined empirically.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the label is light-sensitive.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 30 minutes.
-
Purification: Remove excess reagent and byproducts by purifying the labeled protein using size-exclusion chromatography or dialysis.
References
The Core Mechanism of DMABA NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMABA NHS ester) is a pivotal reagent in the field of bioconjugation and chemical biology. Its primary function lies in the covalent modification of primary amines, a ubiquitous functional group in biomolecules such as proteins, peptides, and certain classes of lipids. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. The strategic application of this reagent, particularly in conjunction with its stable isotope-labeled counterparts, has significantly advanced methodologies in quantitative mass spectrometry-based lipidomics.
Chemical Properties and Structure
This compound is an amine-reactive compound featuring a 4-(dimethylamino)benzoyl group activated with an N-hydroxysuccinimide (NHS) ester. The NHS group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by primary amines. This reactivity is the cornerstone of its utility in labeling and crosslinking applications.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₄N₂O₄ | [1] |
| Molecular Weight | 262.26 g/mol | [1] |
| CAS Number | 58068-85-2 | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMF (20 mg/ml) and DMSO (20 mg/ml). Insoluble in Ethanol and PBS (pH 7.2). | [2] |
| UV Absorption (λmax) | 235, 323 nm | |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years when stored at -20°C |
Core Mechanism of Action: Nucleophilic Acyl Substitution
The fundamental mechanism of action of this compound is a nucleophilic acyl substitution reaction with a primary amine. This reaction proceeds in two main steps:
-
Nucleophilic Attack: The unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient and unstable tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.
This reaction is highly efficient and results in a stable covalent linkage between the DMABA moiety and the target molecule.
Caption: Reaction mechanism of this compound with a primary amine.
Competing Reaction: Hydrolysis
A critical consideration when working with this compound is the competing hydrolysis reaction. In aqueous environments, water molecules can also act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the hydrolysis of the ester, yielding the unreactive 4-(dimethylamino)benzoic acid and NHS. The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly at higher pH values.
References
An In-depth Technical Guide to the Reactivity of DMABA NHS Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 4-(dimethylamino)benzoic acid N-hydroxysuccinimide (DMABA NHS) ester with primary amines. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols required for the successful application of this versatile bioconjugation reagent. This guide covers the core principles of NHS ester chemistry, detailed experimental procedures, and the primary application of DMABA NHS ester in lipidomics, while also providing adaptable protocols for broader bioconjugation applications.
Core Principles of NHS Ester Reactivity
N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents widely employed in bioconjugation to form stable amide bonds with primary amines. The fundamental reaction mechanism is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction proceeds through a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond.[1][2]
The efficiency of this reaction is influenced by several factors, most notably pH. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[3][4] Below this range, the primary amines are protonated and thus non-nucleophilic, hindering the reaction. Above this range, the rate of hydrolysis of the NHS ester, a competing reaction where the ester reacts with water, increases significantly, reducing the overall yield of the desired conjugate.[5]
Primary amines are found on biomolecules at the N-terminus of polypeptide chains and on the side chain of lysine residues. While NHS esters react with both, the relative reactivity is pH-dependent due to the different pKa values of the N-terminal α-amine and the lysine ε-amine.
Quantitative Data on NHS Ester Reactivity and Stability
While specific kinetic data for this compound is not extensively available in the public domain, the general principles of NHS ester reactivity provide a strong framework for its application. The following tables summarize key quantitative parameters for general NHS esters.
Table 1: Factors Influencing NHS Ester Conjugation Efficiency
| Parameter | Optimal Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions and protein degradation. |
| Molar Excess of NHS Ester | 5- to 20-fold | Drives the reaction towards product formation, but excessive amounts can lead to non-specific modification. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis. |
| Buffer Composition | Phosphate, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine) which compete with the target molecule for reaction. |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
This data is for general NHS esters and serves as a guideline. The specific hydrolysis rate of this compound may vary.
Experimental Protocols
Primary Application: Derivatization of Phosphatidylethanolamine (PE) Lipids for Mass Spectrometry
This compound is extensively used for the derivatization of the primary amine group of phosphatidylethanolamine (PE) lipids. This labeling facilitates the sensitive and universal detection of all PE lipid subclasses by mass spectrometry.
Materials:
-
This compound
-
Lipid extract containing PE
-
Ethanol
-
0.25 M Triethylammonium bicarbonate buffer
-
Methylene chloride
-
Water (HPLC-grade)
-
Chloroform
-
Methanol
Protocol:
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in 65 µL of ethanol and 15 µL of 0.25 M triethylammonium bicarbonate buffer.
-
Prepare a 10 mg/mL stock solution of this compound in methylene chloride.
-
Add 20 µL of the this compound solution to the resuspended lipid extract.
-
Incubate the reaction mixture at 60°C for one hour.
-
To hydrolyze any unreacted this compound, add 400 µL of water and incubate for 30 minutes at room temperature.
-
Extract the DMABA-labeled phospholipids using the method of Bligh and Dyer.
-
The labeled lipids are now ready for analysis by mass spectrometry. A study using this protocol reported a conversion of >92% of the PE standard to the DMABA-labeled product.
General Protocol for Labeling Proteins with this compound
This protocol provides a general guideline for the conjugation of this compound to proteins. Optimization of the molar ratio of this compound to protein may be necessary to achieve the desired degree of labeling.
Materials:
-
This compound
-
Protein of interest
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Protocol:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
This compound Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any excess this compound. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
General Protocol for Labeling Antibodies with this compound
This protocol is adapted for the labeling of antibodies, which are a common substrate for NHS ester conjugation in the development of antibody-drug conjugates (ADCs) and other immunochemical reagents.
Materials:
-
This compound
-
Antibody
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M glycine, pH 8.0)
-
Desalting column
Protocol:
-
Antibody Preparation: Exchange the antibody into the conjugation buffer to a concentration of 2-10 mg/mL.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation: While gently stirring the antibody solution, add the desired molar excess of the this compound stock solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Purify the antibody conjugate using a desalting column to remove excess reagent and byproducts.
Mandatory Visualizations
The following diagrams illustrate the key chemical reactions and workflows associated with this compound chemistry.
Caption: Reaction mechanism of this compound with a primary amine.
Caption: General experimental workflow for protein conjugation.
Caption: Desired aminolysis vs. competing hydrolysis of this compound.
References
physical and chemical properties of DMABA NHS ester
An In-depth Technical Guide to 4-(Dimethylamino)benzoic Acid N-Hydroxysuccinimidyl Ester (DMABA NHS Ester)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Dimethylamino)benzoic acid N-hydroxysuccinimidyl ester (this compound). It includes detailed information on its characteristics, experimental protocols for its use, and its primary applications in research and development.
Core Properties of this compound
This compound is a biochemical reagent widely used for the derivatization of primary amines.[1][2] Its primary application lies in the labeling of biomolecules, most notably phosphatidylethanolamine (PE) lipids, to facilitate their detection and quantification by mass spectrometry.[1][2][3]
Physical Properties
This compound is typically supplied as a crystalline solid. Key physical data are summarized in the table below.
| Property | Value | References |
| Appearance | Crystalline solid | |
| Molecular Formula | C₁₃H₁₄N₂O₄ | |
| Molecular Weight | 262.26 g/mol | |
| CAS Number | 58068-85-2 | |
| UV/Vis Absorbance (λmax) | 235, 323 nm | |
| UV/Vis Absorbance (λmax) of Deuterated Analog (d4) | 234, 322 nm | |
| UV/Vis Absorbance (λmax) of Deuterated Analog (d6) | 233, 323 nm | |
| UV/Vis Absorbance (λmax) of Deuterated Analog (d10) | 235, 322 nm |
Chemical Properties and Reactivity
The chemical reactivity of this compound is centered around the N-hydroxysuccinimide (NHS) ester functional group. This group is highly reactive towards primary amines, forming a stable amide bond. This reaction is the basis for its use as a labeling reagent. The reaction is pH-dependent, with optimal conditions typically between pH 8.3 and 8.5. At lower pH, the primary amine is protonated, reducing its nucleophilicity, while at higher pH, the NHS ester is prone to hydrolysis.
The dimethylamino group on the benzoic acid moiety facilitates the detection of labeled molecules, particularly in mass spectrometry, by providing a readily ionizable site. Deuterated versions of this compound (e.g., d4, d6, d10) are also available and are used in combination with the unlabeled compound for differential labeling and quantitative mass spectrometry-based studies.
Solubility and Storage
Proper storage and handling are crucial for maintaining the reactivity of this compound.
| Solvent | Solubility | References |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | |
| DMSO:PBS (pH 7.2) (1:30) | ~0.03 mg/mL | |
| Ethanol | Insoluble | |
| PBS (pH 7.2) | Insoluble |
Storage Conditions: this compound should be stored at -20°C. Under these conditions, it is stable for at least four years. Stock solutions in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months. Aqueous solutions should be prepared fresh and used immediately. It is recommended to store the compound in a sealed container, away from moisture, to prevent hydrolysis of the NHS ester.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in labeling applications.
General Protocol for Labeling Primary Amines
This protocol is a general guideline for the labeling of proteins and other biomolecules containing primary amines with this compound.
Materials:
-
This compound
-
Amine-containing biomolecule
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (other suitable buffers include phosphate or borate buffers). Avoid buffers containing primary amines like Tris.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the biomolecule solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or another suitable method like dialysis or precipitation.
Protocol for Labeling Phosphatidylethanolamine (PE) Lipids
This protocol is specifically for the derivatization of PE lipids for mass spectrometry analysis.
Materials:
-
Lipid extract containing PE
-
This compound (and/or its deuterated analogs)
-
Ethanol
-
0.25 M Triethylammonium bicarbonate buffer
-
Methylene chloride
-
Water
-
Chloroform
-
Methanol
Procedure:
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen.
-
Resuspension: Resuspend the dried lipid extract in 65 µL of ethanol and 15 µL of 0.25 M triethylammonium bicarbonate buffer.
-
This compound Solution: Prepare a 10 mg/mL solution of this compound in methylene chloride.
-
Labeling Reaction: Add 20 µL of the this compound solution to the resuspended lipid extract.
-
Incubation: Incubate the reaction mixture at 60°C for one hour.
-
Hydrolysis of Excess Reagent: Add 400 µL of water to hydrolyze any unreacted this compound and incubate for 30 minutes at room temperature.
-
Lipid Extraction: Perform a Bligh and Dyer extraction by adding chloroform and methanol to partition the labeled lipids into the organic phase.
-
Sample Preparation for MS Analysis: Dry the extracted labeled lipids and resuspend them in an appropriate solvent for mass spectrometry analysis (e.g., 60:20:20 (v:v:v) methanol/acetonitrile/water with 1 mM ammonium acetate).
Visualizations
Reaction of this compound with a Primary Amine
The following diagram illustrates the fundamental chemical reaction between this compound and a primary amine, resulting in a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for PE Lipid Labeling
This diagram outlines the key steps in the experimental workflow for labeling phosphatidylethanolamine lipids with this compound for subsequent mass spectrometry analysis.
Caption: Workflow for this compound labeling of PE lipids.
Applications in Research and Drug Development
The primary application of this compound is as a derivatizing agent for molecules containing primary amines, particularly for enhancing their detection in mass spectrometry.
-
Lipidomics: this compound and its stable isotope-labeled analogs are extensively used for the sensitive and selective detection and quantification of various subclasses of PE lipids. This is crucial for studying changes in lipid profiles in various physiological and pathological states.
-
Bioconjugation: While its primary documented use is in lipidomics, the reactivity of this compound towards primary amines makes it a suitable reagent for the conjugation of other biomolecules such as proteins, peptides, and amine-modified oligonucleotides. This can be applied in the development of antibody-drug conjugates, immunoassays, and various molecular probes.
-
Metabolomics: Amine-reactive reagents like this compound are valuable tools in metabolomics for the derivatization of the amine submetabolome, enabling broader coverage and improved detection of amine-containing metabolites by LC-MS.
References
DMABA NHS ester solubility in different solvents
An In-depth Technical Guide to the Solubility of DMABA NHS Ester
For researchers, scientists, and drug development professionals, understanding the solubility of labeling reagents is paramount for successful experimentation. This guide provides a comprehensive overview of the solubility of 4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester (this compound), a critical reagent for the derivatization of primary amines, particularly in the field of lipidomics for the analysis of phosphatidylethanolamines (PE).
Core Solubility Profile
This compound is a crystalline solid that exhibits good solubility in several common organic solvents but is poorly soluble in aqueous buffers.[1] The choice of solvent is critical not only for dissolution but also for maintaining the stability of the N-hydroxysuccinimide (NHS) ester group, which is susceptible to hydrolysis in aqueous environments.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of this compound in various solvents as reported by chemical suppliers. It is important to note that these values can be influenced by factors such as temperature, purity of the solute and solvent, and the use of physical dissolution aids like sonication.
| Solvent | Concentration | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | ~ 20 mg/mL | - | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Requires sonication | [4] |
| Dimethylformamide (DMF) | ~ 20 mg/mL | - | |
| Methylene Chloride | 10 mg/mL | Used for preparing stock solutions | |
| DMSO:PBS (pH 7.2) (1:30) | 0.03 mg/mL | - | |
| 10% DMF, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution; for in vivo studies | |
| 10% DMF, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution; for in vivo studies | |
| 10% DMF, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution; for in vivo studies |
Qualitative Solubility Data
This table provides a qualitative overview of this compound's solubility.
| Solvent | Solubility | Source |
| Ethanol | Insoluble | |
| PBS (pH 7.2) | Insoluble |
Experimental Protocols
The proper handling and dissolution of this compound are crucial for its effective use in labeling reactions. The following protocols provide a general guideline for preparing stock solutions and performing labeling reactions.
Protocol 1: Preparation of a Stock Solution
This protocol is suitable for preparing a concentrated stock solution of this compound for subsequent use in labeling reactions.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Appropriate vials and syringes
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired concentration (e.g., 10-20 mg/mL).
-
Purge the vial with an inert gas to minimize moisture exposure.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. For higher concentrations in DMSO, sonication may be necessary.
-
Storage: Store the stock solution at -20°C. It is recommended to use the solution within 1-2 months. Avoid repeated freeze-thaw cycles.
Protocol 2: Labeling of Primary Amines (e.g., Phospholipids)
This protocol outlines a general procedure for the derivatization of primary amine-containing molecules, such as phosphatidylethanolamine (PE) lipids.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sample containing the primary amine (e.g., lipid extract)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.25 M triethylammonium bicarbonate buffer)
-
Reaction solvent (e.g., ethanol)
Procedure:
-
Prepare the sample containing the primary amine. For lipid extracts, this may involve drying the sample under a stream of nitrogen.
-
Resuspend the sample in a suitable reaction solvent and buffer mixture. A common mixture for lipids is ethanol and a bicarbonate buffer. The optimal pH for the reaction is between 8.3 and 8.5 to ensure the primary amine is deprotonated and reactive.
-
Add the this compound stock solution to the sample solution. A molar excess of the NHS ester is typically used to ensure complete labeling.
-
Incubate the reaction mixture. Incubation times and temperatures can vary depending on the specific application, for example, 1 hour at 60°C.
-
Quench the reaction by adding an aqueous solution (e.g., water) to hydrolyze any unreacted this compound.
-
The labeled product can then be purified using appropriate techniques such as solid-phase extraction or liquid chromatography.
Visualizing the Workflow and Reaction
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for this compound labeling.
Caption: Reaction of this compound with a primary amine.
References
The Cornerstone of Amine-Reactive Labeling: A Technical Guide to the Storage and Stability of DMABA NHS Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, N-hydroxysuccinimide (NHS) esters stand as a cornerstone for the modification of primary amines in biomolecules. Among these, 4-(dimethylamino)benzoic acid N-hydroxysuccinimide (DMABA NHS) ester is a valuable reagent, particularly in mass spectrometry-based applications for the derivatization of lipids and other amine-containing analytes. Ensuring the integrity and reactivity of this crucial reagent is paramount for reproducible and reliable experimental outcomes. This in-depth technical guide provides a comprehensive overview of the storage and stability of DMABA NHS ester, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Understanding the Molecule: Properties of this compound
This compound is an amine-reactive compound that forms a stable amide bond with primary amines. Its chemical structure consists of the 4-(dimethylamino)benzoic acid moiety, which provides a chromophore for UV detection and a tertiary amine for enhanced ionization in mass spectrometry, linked to an N-hydroxysuccinimide ester, the reactive group responsible for conjugation.
Storage and Handling: Preserving Reactivity
The stability of this compound is critically dependent on proper storage and handling to prevent premature degradation, primarily through hydrolysis.
Solid Form:
As a crystalline solid, this compound exhibits good long-term stability when stored under appropriate conditions. Manufacturer recommendations suggest a shelf life of at least four years when stored at -20°C.[1][2] To prevent the introduction of moisture, which can initiate hydrolysis, it is crucial to allow the vial to equilibrate to room temperature before opening. For frequent use, it is advisable to aliquot the solid into smaller, single-use vials to minimize exposure to atmospheric moisture.
In Solution:
This compound is not readily soluble in aqueous buffers and is typically dissolved in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2] The stability of these stock solutions is limited and temperature-dependent.
| Storage Temperature | Solvent | Recommended Storage Period |
| -20°C | Anhydrous DMF or DMSO | Up to 1 month[3] |
| -80°C | Anhydrous DMF or DMSO | Up to 6 months |
Table 1: Recommended Storage Conditions for this compound Stock Solutions.
It is imperative to use anhydrous solvents, as even trace amounts of water can lead to the hydrolysis of the NHS ester. Solutions should be stored under an inert gas, such as argon or nitrogen, to further protect against moisture.
The Primary Challenge: Hydrolysis of the NHS Ester
The principal degradation pathway for this compound is the hydrolysis of the ester linkage, which cleaves the N-hydroxysuccinimide group and renders the reagent inactive for amine conjugation. This reaction is highly dependent on the pH of the environment.
References
A Technical Guide to Lipidomics using DMABA-NHS Ester for High-Throughput Analysis of Amine-Containing Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lipidomics and the Role of Chemical Derivatization
Lipidomics, the large-scale study of cellular lipids, is a rapidly advancing field crucial for understanding cellular physiology and pathology. Lipids are not merely for energy storage; they are integral components of cell membranes, participate in signaling cascades, and are implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2] Mass spectrometry (MS) has become the cornerstone of lipidomics, enabling the identification and quantification of thousands of lipid species.[1][3]
However, the vast structural diversity and varying ionization efficiencies of lipids present significant analytical challenges.[3] Certain lipid classes, such as phosphatidylethanolamines (PE), are particularly difficult to analyze comprehensively using common MS techniques due to their fragmentation patterns. To overcome these limitations, chemical derivatization has emerged as a powerful strategy to enhance the detection and quantification of specific lipid classes.
This guide focuses on the use of 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMABA-NHS ester), a chemical derivatization reagent that specifically targets the primary amine group of lipids like PE. This derivatization imparts a fixed positive charge and a common fragmentation pattern, enabling the sensitive and universal detection of all PE subclasses (diacyl, ether, and plasmalogen) through precursor ion scanning in tandem mass spectrometry. Furthermore, the use of stable isotope-labeled DMABA-NHS esters allows for multiplexed relative quantification, providing a robust tool for comparative lipidomics studies in drug development and disease research.
Chemical Reaction and Mechanism
DMABA-NHS ester is an amine-reactive compound. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary aliphatic amines, such as the headgroup of phosphatidylethanolamine, to form a stable amide bond. This reaction proceeds efficiently under mild basic conditions. The dimethylamino group on the benzoyl moiety provides a readily ionizable site, enhancing detection in positive ion mode mass spectrometry.
Caption: Reaction of DMABA-NHS ester with phosphatidylethanolamine.
Experimental Workflow
The following diagram outlines the typical workflow for lipidomics analysis using DMABA-NHS ester, from sample preparation to data acquisition.
Caption: Experimental workflow for DMABA-NHS ester lipidomics.
Detailed Experimental Protocols
This section provides a synthesized protocol for the derivatization and analysis of amine-containing phospholipids using DMABA-NHS ester, based on established methodologies.
Lipid Extraction
A standard biphasic lipid extraction method, such as the Bligh and Dyer or Folch method, should be employed to isolate total lipids from the biological sample (e.g., cell pellets, tissue homogenates, or plasma). It is recommended to add an internal standard, such as a PE species not abundant in the sample (e.g., 14:0/14:0-PE), prior to extraction to control for sample loss.
Protocol:
-
Homogenize the biological sample in a suitable buffer.
-
Add a solution of chloroform:methanol (1:2, v/v) to the homogenate.
-
Vortex thoroughly and incubate at room temperature.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
DMABA-NHS Ester Derivatization
Materials:
-
Dried lipid extract
-
DMABA-NHS ester (and/or stable isotope-labeled variants) stock solution (10 mg/mL in methylene chloride or another suitable organic solvent).
-
Ethanol
-
0.25 M Triethylammonium bicarbonate buffer
Protocol:
-
Resuspend the dried lipid extract in a mixture of ethanol and 0.25 M triethylammonium bicarbonate buffer (e.g., 65 µL ethanol and 15 µL buffer).
-
Add the DMABA-NHS ester stock solution (e.g., 20 µL of a 10 mg/mL solution). For differential analysis, label control samples with d0-DMABA-NHS and treated samples with a deuterated version (d4, d6, or d10).
-
Incubate the reaction mixture at 60°C for 1 hour.
-
To quench the reaction and hydrolyze any unreacted DMABA-NHS ester, add water (e.g., 400 µL) and incubate for 30 minutes at room temperature.
-
Combine the differentially labeled samples (if applicable) and perform a Bligh and Dyer extraction to recover the derivatized lipids.
Purification of DMABA-labeled Lipids
Solid-phase extraction (SPE) using an aminopropyl-bonded silica column is an effective method for separating DMABA-labeled PE from other lipid classes, particularly phosphatidylcholine (PC).
Protocol:
-
Condition an aminopropyl SPE column with hexane.
-
Load the extracted, DMABA-labeled lipid sample onto the column.
-
Elute neutral lipids with chloroform:isopropanol (2:1, v/v).
-
Elute glycerophosphocholines (PC) with methanol.
-
Elute the DMABA-labeled PEs with a more polar solvent mixture, such as methanol:chloroform:3.6 M aqueous ammonium acetate (60:30:8, v/v/v).
-
Perform a final liquid-liquid extraction on the collected PE fraction to remove the high concentration of salt.
-
Dry the purified, labeled PE fraction under nitrogen.
Mass Spectrometry Analysis
The purified DMABA-labeled lipids are reconstituted in a suitable solvent for injection into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography is typically used to separate the different molecular species of DMABA-labeled PE.
-
Mass Spectrometry: Analysis is performed on a triple quadrupole or QTRAP mass spectrometer in positive ion mode.
-
Precursor Ion Scan: The key to this method is the use of a precursor ion scan that is specific to the DMABA tag. Upon collision-induced dissociation (CID), the DMABA-labeled headgroup produces a characteristic fragment ion. By scanning for all parent ions that produce this specific fragment, all DMABA-labeled lipids can be detected. The m/z of the precursor ion depends on the isotopic variant of the DMABA-NHS ester used:
-
d0-DMABA: m/z 191.1
-
d4-DMABA: m/z 195.1
-
d6-DMABA: m/z 197.1
-
d10-DMABA: m/z 201.1
-
Quantitative Data Presentation
The use of isotopically labeled DMABA-NHS esters allows for the direct comparison of PE lipid profiles between different experimental conditions. After labeling control and treated samples with different isotopic tags, the samples are combined and analyzed in a single LC-MS/MS run. The relative abundance of each PE species can be determined by comparing the peak areas of the corresponding isotopic pairs.
The following table presents representative data on the relative changes in phosphatidylethanolamine species in RAW 264.7 cells subjected to oxidative stress, as analyzed by DMABA-NHS ester derivatization.
| PE Molecular Species | Change in Abundance (Oxidized vs. Control) |
| PE(34:1) | ↓ |
| PE(36:2) | ↓ |
| PE(38:4) | ↓↓ |
| PE(40:6) | ↓↓↓ |
| Oxidized PE Species | ↑↑↑ |
| (Data synthesized from findings described in referenced literature, indicating general trends. ↓ denotes a decrease, ↑ denotes an increase in relative abundance.) |
Role of Phosphatidylethanolamine in Cellular Function
Phosphatidylethanolamine is a key phospholipid, second only to phosphatidylcholine in abundance in mammalian cell membranes. Its functions are multifaceted, extending beyond a purely structural role.
Caption: Multifaceted roles of phosphatidylethanolamine in the cell.
PE's smaller headgroup compared to PC allows it to induce negative curvature in membranes, which is critical for processes like membrane fusion and fission. It is also involved in the proper folding and function of membrane proteins. Metabolically, PE is synthesized through two major pathways: the Kennedy pathway in the endoplasmic reticulum and the phosphatidylserine decarboxylase pathway in the mitochondria. PE can be methylated to form phosphatidylcholine, highlighting its role as a metabolic intermediate. Furthermore, PE and its derivatives are involved in critical cellular processes such as autophagy and apoptosis. Given these diverse and vital roles, the ability to accurately quantify changes in the PE lipidome using techniques like DMABA-NHS ester derivatization is invaluable for research in cell biology and drug development.
Conclusion
The use of DMABA-NHS ester provides a robust and sensitive method for the comprehensive analysis of amine-containing phospholipids, particularly phosphatidylethanolamines. This chemical derivatization strategy overcomes inherent challenges in the mass spectrometric analysis of this lipid class, enabling universal detection and facilitating accurate relative quantification through stable isotope labeling. The detailed protocols and workflow presented in this guide offer a framework for researchers and scientists to implement this powerful technique in their lipidomics studies, ultimately contributing to a deeper understanding of the roles of these critical lipids in health and disease and aiding in the discovery and development of new therapeutic agents.
References
- 1. Characterization of Oxidized Phosphatidylethanolamine Derived from RAW 264.7 Cells using 4-(Dimethylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMABA NHS ester | PE检测试剂 | MCE [medchemexpress.cn]
- 3. Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DMABA NHS Ester in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the sensitive and specific detection and quantification of a wide array of molecules. Chemical derivatization is a powerful strategy employed to enhance the ionization efficiency, improve chromatographic separation, and introduce specific fragmentation patterns for analytes that are otherwise challenging to analyze by MS. One such derivatizing agent that has found a significant niche, particularly in the field of lipidomics, is 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester, commonly known as DMABA NHS ester. This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations of using this compound in mass spectrometry.
Core Principles of this compound Derivatization
This compound is a chemical reagent designed to react with primary amino groups (-NH2) in biomolecules.[1] The N-hydroxysuccinimide (NHS) ester moiety is highly reactive towards nucleophilic primary amines, forming a stable amide bond. The 4-(dimethylamino)benzoyl (DMABA) group, on the other hand, is a permanently charged "charge-tag" that significantly enhances the ionization efficiency of the derivatized molecule in positive ion mode electrospray ionization (ESI)-MS.
The primary application of this compound lies in the analysis of aminophospholipids, most notably phosphatidylethanolamine (PE).[1][2] Undivatized PE species often exhibit poor ionization efficiency and complex fragmentation patterns in positive ion mode, making their detection and quantification challenging. Derivatization with this compound overcomes these limitations by introducing a readily ionizable group, leading to a significant increase in signal intensity.
Quantitative Analysis using Stable Isotope Labeled this compound
A key advantage of using this compound is the commercial availability of its stable isotope-labeled analogues, such as d4-, d6-, and d10-DMABA NHS ester, where deuterium atoms replace hydrogen atoms on the dimethylamino or phenyl group.[2][3] This enables powerful quantitative mass spectrometry workflows, such as stable isotope dilution analysis and multiplexed relative quantification experiments.
By labeling different samples with different isotopic versions of the this compound, they can be pooled and analyzed in a single MS run. The chemically identical, yet mass-differentiated, labeled analytes co-elute during chromatography, and their relative abundance can be accurately determined by comparing the signal intensities of their respective isotopic forms. This approach minimizes experimental variability and improves the precision of quantification.
Table 1: Mass Shifts and Precursor Ions for this compound Isotopologues
| This compound Isotopologue | Mass Shift (Da) | Precursor Ion (m/z) for MS/MS Analysis |
| d0-DMABA NHS ester | +147 | 191.1 |
| d4-DMABA NHS ester | +151 | 195.1 |
| d6-DMABA NHS ester | +153 | 197.1 |
| d10-DMABA NHS ester | +157 | 201.1 |
Application in Lipidomics: Analysis of Phosphatidylethanolamine
The most prominent role of this compound in mass spectrometry is in the detailed characterization and quantification of phosphatidylethanolamine (PE) species. PE is a major component of cell membranes and is involved in various cellular processes. Alterations in PE profiles have been linked to various diseases.
Derivatization of the primary amine on the headgroup of PE with this compound facilitates the sensitive detection of these lipids. In tandem mass spectrometry (MS/MS) experiments, DMABA-labeled PE species exhibit a characteristic fragmentation pattern, with the predominant product ion corresponding to the protonated DMABA-ethanolamine headgroup. This allows for the use of precursor ion scanning to selectively detect all DMABA-labeled PE species in a complex biological sample.
Diagram 1: Derivatization of Phosphatidylethanolamine with this compound
Caption: Reaction of this compound with the primary amine of PE.
Diagram 2: Fragmentation of DMABA-labeled Phosphatidylethanolamine
Caption: Characteristic fragmentation of DMABA-labeled PE in MS/MS.
Experimental Protocols
A generalized experimental workflow for the quantitative analysis of PE lipids using this compound is outlined below.
Diagram 3: Experimental Workflow for Quantitative Lipidomics
Caption: Workflow for quantitative PE analysis using this compound.
Detailed Methodology for PE Derivatization
-
Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Bligh and Dyer procedure.
-
Derivatization Reaction:
-
To the dried lipid extract, add a solution of the appropriate isotopic this compound in a suitable solvent (e.g., methanol/chloroform).
-
Add a buffer to maintain an alkaline pH (typically pH 8-9) to facilitate the reaction with the primary amine.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 1 hour).
-
-
Quenching and Sample Pooling:
-
After the incubation, quench the reaction by adding an excess of a small primary amine-containing molecule (e.g., glycine) or by hydrolysis with water to consume any unreacted this compound.
-
For quantitative experiments, samples labeled with different isotopic reagents are then pooled together.
-
-
Sample Cleanup: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove excess reagent and other interfering substances.
-
LC-MS/MS Analysis:
-
Resuspend the cleaned, derivatized lipid sample in a suitable solvent for injection into the LC-MS system.
-
Separate the lipid species using a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column.
-
Perform MS analysis in positive ion mode, using a precursor ion scan for the specific m/z of the DMABA-ethanolamine headgroup corresponding to the isotopic label used.
-
Applications in Other Fields
While the primary and most well-documented application of this compound is in lipidomics, the reactivity of the NHS ester group with primary amines suggests potential applications in other areas, such as proteomics. NHS esters are widely used to label the N-terminus of peptides and the epsilon-amino group of lysine residues. However, there is limited specific literature demonstrating a significant advantage or widespread adoption of this compound for protein and peptide analysis in mass spectrometry. The bulky and hydrophobic nature of the DMABA group may influence peptide fragmentation in a manner that is less predictable or informative compared to other established labeling reagents in proteomics.
Conclusion
This compound, in conjunction with its stable isotope-labeled analogues, serves as a powerful tool for the sensitive and quantitative analysis of aminophospholipids, particularly phosphatidylethanolamine, by mass spectrometry. The introduction of a fixed positive charge through derivatization dramatically improves ionization efficiency, while the characteristic fragmentation allows for selective detection using precursor ion scanning. The detailed experimental workflows and quantitative capabilities make this reagent an invaluable asset for researchers in lipidomics, drug development, and clinical diagnostics who seek to unravel the complex roles of these essential biomolecules in health and disease.
References
The Analyst's Reagent: A Technical Guide to DMABA-NHS Ester in Biological Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Role of DMABA-NHS Ester
4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester, commonly known as DMABA-NHS ester, is a specialized amine-reactive chemical reagent. Its fundamental application in biology is not as a general-purpose label for proteins, but as a highly specific derivatizing agent for the sensitive analysis of a critical class of lipids: phosphatidylethanolamines (PE). PEs are the second most abundant phospholipids in mammalian cell membranes, comprising 15-25% of the total phospholipid content, and play vital roles in membrane structure, cell signaling, autophagy, and mitochondrial function[1][2].
The chemical architecture of DMABA-NHS ester features two key components: the N-hydroxysuccinimide (NHS) ester group and the 4-(dimethylamino)benzoic acid (DMABA) moiety. The NHS ester provides reactivity towards primary amines, such as the headgroup of PE, forming a stable amide bond under mild pH conditions. The DMABA group, once conjugated to the lipid, acts as a fixed charge carrier, significantly enhancing ionization efficiency and providing a unique fragmentation signature during mass spectrometry (MS) analysis. This derivatization is crucial because different subclasses of PE lipids (diacyl, ether, and plasmalogen) do not fragment uniformly in mass spectrometers, making comprehensive analysis difficult. DMABA labeling creates a common, detectable fragment, enabling universal detection of all PE subclasses[3].
This technical guide provides an in-depth overview of the core applications of DMABA-NHS ester, focusing on its use in lipidomics and the relevance of this technique for drug discovery and development.
Core Application: Quantitative Lipidomics of Phosphatidylethanolamines
The primary and most powerful application of DMABA-NHS ester is in quantitative lipidomics, specifically for the analysis of PE and its oxidized variants by electrospray ionization tandem mass spectrometry (ESI-MS/MS). By tagging the primary amine of the PE headgroup, DMABA facilitates the use of a common precursor ion scan, allowing for the sensitive and universal detection of all PE species in a complex biological sample[3][4].
The use of isotopically labeled variants of DMABA-NHS ester (e.g., d4, d6, d10) enables differential labeling and multiplexed analysis. For instance, a control sample can be labeled with the standard d0-DMABA, while up to three other treated samples can be labeled with different deuterated versions. These samples are then combined and analyzed in a single chromatographic run, allowing for precise relative quantification of changes in the PE profile while minimizing experimental variability.
Relevance to Drug Development
The analysis of lipid profiles, or lipidomics, is an increasingly vital tool in drug discovery and development. Alterations in PE metabolism are linked to numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, cancer, and metabolic diseases. Therefore, the ability to accurately quantify changes in PE species provides a powerful platform for:
-
Biomarker Discovery: Identifying specific PE lipids or PE/PC (phosphatidylcholine) ratios that correlate with disease state, progression, or response to therapy. For example, specific PE species have been identified as potential biomarkers for myocardial infarction and community-acquired pneumonia.
-
Mechanism of Action Studies: Elucidating how a drug candidate affects cellular metabolism by observing its impact on the PE profile.
-
Toxicity Screening: Detecting drug-induced hepatotoxicity or other adverse effects that manifest as changes in lipid metabolism.
-
Personalized Medicine: Stratifying patients based on their lipidomic signature to predict their response to a particular treatment. Studies have shown that a patient's lipid profile can predict the efficacy of immunotherapy in non-small-cell lung cancer.
Quantitative Data and Chemical Properties
The efficacy of DMABA-NHS ester as a derivatization agent is rooted in its chemical and physical properties.
| Property | Value / Description | Source |
| Molecular Formula | C₁₃H₁₄N₂O₄ | |
| Molecular Weight | 262.26 g/mol | |
| Purity | Typically ≥98.0% (HPLC) | |
| Solubility | Soluble in organic solvents like DMF and DMSO. | |
| Reactivity | NHS ester group reacts with primary amines. | |
| Optimal Reaction pH | 7.2 - 9.0 (General for NHS esters) |
Table 1: Physicochemical Properties of DMABA-NHS Ester
The key quantitative aspect of its application lies in the predictable mass shifts and fragmentation patterns observed in mass spectrometry.
| Reagent | Mass Shift (amu) | Precursor Ion Scan (m/z) |
| d0-DMABA-NHS | +147 | 191.1 |
| d4-DMABA-NHS | +151 | 195.1 |
| d6-DMABA-NHS | +153 | 197.1 |
| d10-DMABA-NHS | +157 | 201.1 |
Table 2: Mass Spectrometry Data for Isotopic DMABA-NHS Ester Derivatives of PE Lipids
Experimental Protocols
Protocol 1: Derivatization of PE Lipids from Biological Samples
This protocol is adapted from established lipidomics workflows for the analysis of PE lipids from cell cultures or tissues.
1. Materials and Reagents:
-
DMABA-NHS Ester (d0) and its isotopic variants (d4, d6, d10)
-
Lipid internal standard (e.g., 14:0/14:0-PE)
-
Solvents: Methylene chloride, Ethanol, Methanol, Chloroform (HPLC grade)
-
Buffers: 0.25 M Triethylammonium bicarbonate buffer
-
Solid Phase Extraction (SPE) columns (e.g., aminopropyl SepPak)
-
Nitrogen gas stream for drying
2. Lipid Extraction:
-
Harvest cells (e.g., 1 x 10⁶) or weigh tissue.
-
Add a known amount of internal standard.
-
Perform a lipid extraction using a standard method such as Bligh-Dyer.
-
Dry the lipid extract under a gentle stream of nitrogen.
3. Derivatization Reaction:
-
Prepare a 10 mg/mL stock solution of each DMABA-NHS ester reagent in methylene chloride.
-
Resuspend the dried lipid extract from the control sample in 65 µL of ethanol and 15 µL of 0.25 M triethylammonium bicarbonate buffer.
-
Repeat for treated samples, assigning a different isotopic DMABA-NHS variant to each.
-
Add 20 µL of the appropriate DMABA-NHS stock solution to each resuspended lipid extract.
-
Incubate the reaction at 60°C for 1 hour.
4. Quenching and Sample Cleanup:
-
Add 400 µL of water to each reaction to hydrolyze any unreacted DMABA-NHS ester. Incubate for 30 minutes at room temperature.
-
Combine the control and treated samples into a single tube.
-
Perform another Bligh-Dyer extraction to purify the derivatized lipids.
-
Further purify and separate the lipid classes using an aminopropyl SPE column. Elute the DMABA-labeled PE fraction.
5. Mass Spectrometry Analysis:
-
Resuspend the final purified, derivatized PE fraction in an appropriate solvent for MS analysis (e.g., methanol/acetonitrile/water).
-
Analyze the sample using LC-MS/MS, setting the instrument to perform precursor ion scans corresponding to the DMABA tags used (e.g., P191.1 for d0, P195.1 for d4, etc.).
Visualizations: Workflows and Mechanisms
To better illustrate the concepts described, the following diagrams outline the chemical reaction, the experimental workflow, and the application context.
References
- 1. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Oxidized Phosphatidylethanolamine Derived from RAW 264.7 Cells using 4-(Dimethylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeled 4-(Dimethylamino)benzoic Acid Derivatives of Glycerophosphoethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phosphatidylethanolamine Detection using DMABA-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of 4-(dimethylamino)benzoic acid N-hydroxysuccinimidyl (DMABA-NHS) ester for the sensitive and quantitative detection of phosphatidylethanolamine (PE). It covers the underlying chemistry, detailed experimental protocols, and the biological significance of PE in key cellular pathways.
Introduction to Phosphatidylethanolamine (PE)
Phosphatidylethanolamine is a major phospholipid component of cellular membranes, playing a crucial role in membrane structure and function.[1] It is the second most abundant phospholipid in mammalian cells, typically enriched in the inner leaflet of the plasma membrane.[2] The unique cone shape of PE, a result of its small headgroup, imparts negative curvature to membranes, which is critical for processes such as membrane fusion and fission.[2]
PE is involved in a multitude of cellular processes, including:
-
Membrane Fusion and Fission: PE's ability to induce membrane curvature is essential for events like vesicle trafficking and cell division.[1]
-
Apoptosis: During programmed cell death, PE is externalized to the outer leaflet of the plasma membrane, acting as a signal for phagocytic cells.[3] It also plays a role in the mitochondrial pathway of apoptosis.
-
Autophagy: PE is conjugated to LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II, a key step in the formation of autophagosomes.
-
Neurotransmitter Release: PE is implicated in synaptic function and the release of neurotransmitters.
Given its central role in cellular physiology, the accurate detection and quantification of PE are of significant interest in various fields of biological research and drug development.
The Principle of DMABA-NHS Ester Derivatization
DMABA-NHS ester is a chemical reagent designed to react specifically with the primary amine group of PE. This reaction, known as derivatization, attaches the DMABA group to the PE molecule, forming a stable amide bond.
The key advantages of using DMABA-NHS ester for PE detection, particularly in the context of mass spectrometry (MS), are:
-
Universal Detection: Derivatization allows for the detection of all subclasses of PE (diacyl, ether, and plasmalogen) using a common precursor ion scan in positive ion mode mass spectrometry. This overcomes the challenge of different fragmentation patterns of underivatized PE subclasses.
-
Enhanced Sensitivity: The DMABA tag can improve the ionization efficiency of PE, leading to enhanced sensitivity in MS-based analyses.
-
Quantitative Analysis with Isotopic Labeling: Deuterium-labeled (d-labeled) versions of DMABA-NHS ester (e.g., d4, d6, d10) are commercially available. These stable isotope-labeled reagents enable differential labeling of PE from different samples (e.g., control vs. treated). By combining the samples and analyzing them in a single MS run, relative quantification of PE species can be performed with high accuracy.
The chemical reaction between DMABA-NHS ester and PE is illustrated below:
Quantitative Data and Mass Spectrometric Analysis
The use of deuterated DMABA-NHS esters allows for robust relative quantification of PE species. The different isotopic labels result in distinct mass shifts in the derivatized PE molecules, which can be resolved by mass spectrometry.
Table 1: Mass Shifts and Precursor Ion Scans for Deuterated DMABA-PE Derivatives
| DMABA-NHS Ester Isotope | Mass Shift (amu) | Precursor Ion (m/z) for Selective Detection |
| d0-DMABA | +147 | 191 |
| d4-DMABA | +151 | 195 |
| d6-DMABA | +153 | 197 |
| d10-DMABA | +157 | 201 |
| Data sourced from Avanti Polar Lipids and Zemski Berry et al. (2009). |
While specific limits of detection (LOD) and quantification (LOQ) are dependent on the instrumentation and experimental setup, LC-MS/MS methods for underivatized PE have reported LODs in the low pmol to fmol range. Derivatization with reagents like DMABA-NHS ester is expected to provide comparable or improved sensitivity.
Table 2: General LC-MS/MS Parameters for DMABA-labeled PE Analysis
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Mode | Precursor Ion Scan (for specific m/z values from Table 1) |
| Collision Energy | Typically around 35 eV (optimization may be required) |
| Column | C18 reverse-phase column |
| Mobile Phase A | Acetonitrile/Water with ammonium formate |
| Mobile Phase B | Isopropanol/Acetonitrile with ammonium formate |
| These are general parameters and should be optimized for the specific instrument and application. |
Experimental Protocols
This section provides a detailed, generalized protocol for the derivatization and analysis of PE from biological samples using DMABA-NHS ester.
Materials and Reagents
-
DMABA-NHS ester and its deuterated analogues (e.g., d0, d4, d6, d10)
-
Solvents: Methylene chloride, Ethanol, Methanol, Chloroform, Water (HPLC grade)
-
Buffers: Triethylammonium bicarbonate buffer (0.25 mM), Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)
-
Internal Standard (e.g., 14:0/14:0-PE)
-
Solid Phase Extraction (SPE) columns (e.g., aminopropyl)
-
Nitrogen gas supply
-
Incubator or heating block
-
Centrifuge
Sample Preparation and Lipid Extraction
-
Cell/Tissue Homogenization: Homogenize the biological sample in an appropriate buffer.
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh and Dyer method. An internal standard should be added at the beginning of the extraction to account for sample loss.
DMABA-NHS Ester Derivatization
-
Prepare DMABA-NHS Ester Stock Solution: Dissolve the DMABA-NHS ester reagent(s) in methylene chloride to a concentration of 10 mg/mL.
-
Resuspend Lipid Extract: Resuspend the dried lipid extract in a mixture of ethanol and triethylammonium bicarbonate buffer (e.g., 65 µL ethanol and 15 µL 0.25 mM triethylammonium bicarbonate buffer). The optimal pH for the NHS ester reaction is 8.3-8.5.
-
Derivatization Reaction: Add the DMABA-NHS ester stock solution to the resuspended lipid extract (e.g., 20 µL).
-
Incubation: Incubate the reaction mixture at 60°C for 1 hour.
-
Hydrolysis of Excess Reagent: Add water to the reaction mixture and incubate at room temperature for 30 minutes to hydrolyze any unreacted DMABA-NHS ester.
-
Re-extraction: Perform another Bligh and Dyer extraction to purify the derivatized lipids.
-
Sample Pooling (for quantitative analysis): If using different isotopic labels for different samples, combine the final lipid extracts at this stage.
Solid Phase Extraction (SPE) Cleanup (Optional but Recommended)
To separate the DMABA-labeled PE from other lipid classes, an optional SPE step can be performed using an aminopropyl column.
-
Column Conditioning: Condition the aminopropyl SPE column with hexane.
-
Load Sample: Load the dried and resuspended DMABA-labeled lipid extract onto the column.
-
Elute Neutral Lipids: Elute neutral lipids with a non-polar solvent mixture (e.g., chloroform/isopropanol).
-
Elute Other Phospholipids: Elute other phospholipid classes like phosphatidylcholine (PC) with a more polar solvent (e.g., methanol).
-
Elute DMABA-labeled PE: Elute the DMABA-labeled PE with a highly polar solvent mixture (e.g., methanol/chloroform/aqueous ammonium acetate).
-
Desalting: Perform a final liquid-liquid extraction to remove the high concentration of salt from the elution buffer.
LC-MS/MS Analysis
-
Resuspend Final Sample: Resuspend the final dried, derivatized lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile/water).
-
Injection: Inject the sample into the LC-MS/MS system.
-
Data Acquisition: Acquire data using the parameters outlined in Table 2, with precursor ion scans for the specific m/z values corresponding to the DMABA-NHS ester isotopes used.
-
Data Analysis: Integrate the peak areas for the different DMABA-labeled PE species. For relative quantification, calculate the ratios of the peak areas of the different isotopically labeled species to each other or to an internal standard.
PE in Cellular Signaling Pathways
The ability to accurately quantify PE is crucial for understanding its role in various signaling pathways implicated in health and disease.
Apoptosis (Intrinsic Pathway)
PE plays a role in the mitochondrial-mediated intrinsic pathway of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating mitochondrial outer membrane permeabilization and the release of cytochrome c, which initiates the caspase cascade. Exogenous PE has been shown to induce apoptosis by up-regulating Bax and down-regulating Bcl-2.
Membrane Fusion (SNARE-mediated)
SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) proteins are essential for mediating membrane fusion events, such as the fusion of synaptic vesicles with the presynaptic membrane during neurotransmitter release. PE, along with other lipids that promote non-bilayer structures, is crucial for the progression of membrane fusion after the initial docking and trans-SNARE complex formation.
Autophagy (LC3 Lipidation)
A hallmark of autophagy is the covalent conjugation of cytosolic LC3-I to PE to form LC3-II, which is then recruited to the autophagosomal membrane. This lipidation process is a key step in the elongation and closure of the autophagosome. The reaction is catalyzed by a series of autophagy-related (Atg) proteins, including Atg7 (E1-like), Atg3 (E2-like), and the Atg12-Atg5-Atg16L1 complex (E3-like).
Conclusion
The use of DMABA-NHS ester, particularly its deuterated variants, provides a powerful and versatile tool for the sensitive and quantitative analysis of phosphatidylethanolamine. This technical guide has outlined the principles, provided detailed experimental protocols, and highlighted the importance of PE in key cellular signaling pathways. By enabling accurate measurement of PE species, this methodology can significantly contribute to advancing our understanding of the roles of this critical phospholipid in health and disease, and aid in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotope Labeled 4-(Dimethylamino)benzoic Acid Derivatives of Glycerophosphoethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DMABA-NHS Ester Labeling of Amine-Containing Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Succinimidyl)-4-(dimethylamino)benzoate (DMABA NHS ester) is a chemical derivatization reagent specifically designed to react with primary amine groups present in lipids, most notably phosphatidylethanolamine (PE).[1][2] This labeling is instrumental for enhancing the detection and quantification of these lipids in complex biological samples using mass spectrometry (MS). The DMABA moiety introduces a permanently charged group, which improves ionization efficiency and directs fragmentation in a predictable manner, thereby facilitating the analysis of various PE subclasses, including diacyl, ether, and plasmalogen species, which are otherwise challenging to detect simultaneously.[3][4] Furthermore, the availability of stable isotope-labeled variants of this compound allows for differential labeling strategies and relative quantification of lipids between different experimental groups.[2]
Principle of the Method
The N-hydroxysuccinimide (NHS) ester functional group of this compound reacts with the primary amine of lipids like PE under mild basic conditions to form a stable amide bond. This reaction is highly specific for primary amines, ensuring targeted labeling. The derivatization adds a 4-(dimethylamino)benzoyl group to the lipid, which results in a characteristic mass shift and a common fragment ion upon collision-induced dissociation (CID) in the mass spectrometer. This allows for the use of precursor ion scanning to selectively detect all DMABA-labeled lipids in a complex mixture.
Quantitative Data Summary
The following tables summarize key quantitative data associated with this compound labeling for mass spectrometric analysis.
Table 1: Mass Modifications and Precursor Ion Scans for this compound Isotopologues
| This compound Isotopologue | Deuterium Label | Mass Addition (amu) | Precursor Ion Scan (m/z) |
| d0-DMABA NHS Ester | d0 | +147 | 191.1 |
| d4-DMABA NHS Ester | d4 | +151 | 195.1 |
| d6-DMABA NHS Ester | d6 | +153 | 197.1 |
| d10-DMABA NHS Ester | d10 | +157 | 201.1 |
Data sourced from multiple references.
Table 2: Experimental Parameters and Outcomes
| Parameter | Value/Condition | Reference |
| Labeling Efficiency | >92% | |
| Incubation Temperature | 60°C | |
| Incubation Time | 1 hour | |
| pH for Labeling Reaction | 8.3 - 8.5 (optimal for NHS ester reactions) | |
| Hydrolysis of Unreacted Ester | 30 minutes at room temperature |
Experimental Protocols
Materials
-
This compound (and/or its deuterated isotopologues)
-
Lipid extract containing primary amine-containing lipids (e.g., PE)
-
Chloroform
-
Methanol
-
Ethanol
-
Methylene chloride (for dissolving this compound)
-
0.25 M Triethylammonium bicarbonate buffer
-
Water (HPLC-grade)
-
Nitrogen gas source
-
Heating block or incubator at 60°C
-
Vortex mixer
-
Centrifuge
Protocol for this compound Labeling of a Lipid Extract
This protocol is adapted from established methods for labeling phosphatidylethanolamine lipids.
-
Lipid Preparation:
-
Take a known amount of the dried lipid extract (e.g., 20 µg of a lipid standard or a biological extract).
-
If the lipid is in a solvent, dry it down completely under a gentle stream of nitrogen gas.
-
-
Reconstitution of Lipid:
-
Resuspend the dried lipid film in 65 µL of ethanol.
-
Add 15 µL of 0.25 M triethylammonium bicarbonate buffer to the lipid suspension.
-
-
Preparation of this compound Solution:
-
Prepare a 10 mg/mL stock solution of the desired this compound isotopologue in methylene chloride.
-
-
Labeling Reaction:
-
Add 20 µL of the 10 mg/mL this compound solution to the resuspended lipid.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 1 hour.
-
-
Quenching the Reaction:
-
After incubation, add 400 µL of water to the reaction mixture to hydrolyze any unreacted this compound.
-
Incubate at room temperature for 30 minutes.
-
-
Extraction of Labeled Lipids:
-
Perform a Bligh-Dyer extraction to purify the labeled phospholipids. This involves the addition of chloroform and methanol to create a two-phase system, where the lipids will partition into the lower organic phase.
-
-
Sample Analysis:
-
The dried, extracted DMABA-labeled lipids are now ready for reconstitution in an appropriate solvent for mass spectrometry analysis.
-
Diagrams
References
Application Note and Protocol: Step-by-Step DMABA NHS Ester Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMABA NHS ester) is a chemical reagent utilized for the derivatization of primary amines.[1][2] This process involves the reaction of the NHS ester with a primary amine on a target molecule to form a stable amide bond.[3][4] This derivatization is particularly valuable in mass spectrometry-based applications, as the DMABA moiety enhances the ionization efficiency and provides a common fragmentation pattern for the labeled molecules, thereby improving their detection and quantification.[5]
A significant application of this compound is in the field of lipidomics, specifically for the analysis of phosphatidylethanolamine (PE) lipids. PE lipids, which contain a primary amine group, can be derivatized with this compound to facilitate their detection in complex biological samples using techniques like electrospray tandem mass spectrometry. Furthermore, isotopically labeled versions of this compound, such as d4, d6, and d10 variants, are available, enabling differential labeling for comparative studies and serving as internal standards for accurate quantification.
This document provides a detailed protocol for the derivatization of primary amine-containing molecules using this compound, with a specific example for lipid samples.
Data Presentation
The following table summarizes key quantitative data related to this compound derivatization, primarily focusing on its application in the analysis of phosphatidylethanolamine (PE) lipids.
| Parameter | Value | Description | Reference(s) |
| Derivatization Efficiency | >92% | The percentage of a standard PE lipid (18:1a/18:1-PE) converted to its DMABA-labeled form under specified reaction conditions. | |
| Mass Shift (d0-DMABA) | +147 amu | The mass increase observed upon the derivatization of a molecule with the non-deuterated this compound. | |
| Mass Shift (d4-DMABA) | +151 amu | The mass increase observed upon the derivatization of a molecule with the d4-DMABA NHS ester. | |
| Mass Shift (d6-DMABA) | +153 amu | The mass increase observed upon the derivatization of a molecule with the d6-DMABA NHS ester. | |
| Mass Shift (d10-DMABA) | +157 amu | The mass increase observed upon the derivatization of a molecule with the d10-DMABA NHS ester. | |
| Precursor Ion Scan (d0-DMABA) | m/z 191.1 | The precursor ion scanned in tandem mass spectrometry to selectively detect molecules labeled with d0-DMABA. | |
| Precursor Ion Scan (d4-DMABA) | m/z 195.1 | The precursor ion scanned in tandem mass spectrometry to selectively detect molecules labeled with d4-DMABA. | |
| Precursor Ion Scan (d6-DMABA) | m/z 197.1 | The precursor ion scanned in tandem mass spectrometry to selectively detect molecules labeled with d6-DMABA. | |
| Precursor Ion Scan (d10-DMABA) | m/z 201.1 | The precursor ion scanned in tandem mass spectrometry to selectively detect molecules labeled with d10-DMABA. |
Experimental Protocols
General Protocol for Derivatization of Primary Amines
This protocol provides a general guideline for the derivatization of molecules containing primary amines using this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or 0.1 M phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Sample containing the primary amine-functionalized molecule
-
Purification system (e.g., gel filtration column, HPLC)
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO. This solution should be prepared fresh before each use.
-
-
Preparation of the Sample:
-
Dissolve the sample containing the primary amine in the reaction buffer (pH 8.3-8.5). The concentration of the sample will depend on the specific application.
-
-
Derivatization Reaction:
-
Add the this compound stock solution to the sample solution. The molar ratio of this compound to the amine-containing molecule may need to be optimized, but a 5- to 20-fold molar excess of the NHS ester is a common starting point.
-
Incubate the reaction mixture at room temperature for at least 4 hours or overnight on ice. For some applications, incubation at a higher temperature (e.g., 60°C for 1 hour) may be beneficial.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add a quenching buffer to the reaction mixture to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Derivatized Product:
-
Purify the derivatized product from excess reagents and byproducts using an appropriate method such as gel filtration, dialysis, or HPLC.
-
Specific Protocol for Derivatization of Phosphatidylethanolamine (PE) Lipids
This protocol is adapted from methods developed for the analysis of PE lipids in biological samples.
Materials:
-
This compound (and/or deuterated analogs)
-
Methylene chloride
-
Ethanol
-
0.25 M Triethylammonium bicarbonate buffer
-
Chloroform
-
Methanol
-
Water
Procedure:
-
Sample Preparation:
-
Dry the lipid extract containing PE lipids under a stream of nitrogen.
-
Resuspend the dried lipid extract in 65 µL of ethanol and 15 µL of 0.25 M triethylammonium bicarbonate buffer.
-
-
Preparation of this compound Solution:
-
Prepare a 10 mg/mL solution of this compound in methylene chloride.
-
-
Derivatization Reaction:
-
Add 20 µL of the this compound solution to the resuspended lipid extract.
-
Incubate the reaction mixture at 60°C for 1 hour.
-
-
Hydrolysis of Unreacted Ester:
-
Add 400 µL of water to the reaction mixture to hydrolyze any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Extraction of Derivatized Lipids:
-
Extract the DMABA-labeled phospholipids using the Bligh and Dyer method by adding chloroform and methanol.
-
-
Sample Preparation for Mass Spectrometry:
-
Resuspend the extracted DMABA-labeled PE in a suitable solvent for mass spectrometric analysis (e.g., 60:20:20 (v:v:v) methanol/acetonitrile/water with 1 mM ammonium acetate).
-
Visualizations
Caption: Chemical reaction of this compound with a primary amine.
References
Application Notes and Protocols for Phosphatidylethanolamine (PE) Lipid Quantification Using DMABA-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantification of phosphatidylethanolamine (PE) lipids using 4-(Dimethylamino)benzoic acid N-hydroxysuccinimidyl (DMABA-NHS) ester. This derivatization agent allows for sensitive and comprehensive analysis of all PE subclasses by mass spectrometry.
Introduction
Phosphatidylethanolamines (PEs) are a class of abundant phospholipids in cellular membranes and are involved in various cellular processes, including membrane fusion, cell division, and as precursors for signaling molecules. The quantification of PE lipids is crucial for understanding their role in health and disease.[1] DMABA-NHS ester is a chemical reagent that specifically reacts with the primary amine group of PE lipids.[2] This derivatization facilitates the detection and quantification of all PE subclasses, including diacyl, ether, and plasmalogen species, by electrospray ionization tandem mass spectrometry (ESI-MS/MS).[3] The use of stable isotope-labeled DMABA-NHS esters also allows for differential labeling and accurate relative quantification of PE lipids between different experimental conditions.
Principle of the Method
The DMABA-NHS ester reacts with the primary amine of the ethanolamine headgroup of PE lipids, forming a stable amide bond. This derivatization imparts a permanent positive charge to the PE molecule, enhancing its ionization efficiency in positive ion mode ESI-MS. Upon collision-induced dissociation (CID), the DMABA-derivatized PE lipids generate a common fragment ion, which allows for the use of a precursor ion scan to selectively detect all PE species in a complex mixture. Stable isotope-labeled versions of DMABA-NHS ester (e.g., d4, d6, d10) can be used to label different samples (e.g., control vs. treated), which are then pooled and analyzed together. The relative abundance of each PE species can be determined by comparing the signal intensities of the corresponding light and heavy isotope-labeled molecules.
Experimental Workflow
The following diagram illustrates the general workflow for PE lipid quantification using DMABA-NHS ester.
Caption: General experimental workflow for PE lipid quantification.
Detailed Experimental Protocols
Materials
-
DMABA-NHS ester and its stable isotope-labeled analogues (d4, d6, d10)
-
Solvents: Methylene chloride, Ethanol, Methanol, Acetonitrile, Water (HPLC grade)
-
Buffers: 0.25 M Triethylammonium bicarbonate buffer
-
Internal Standard: e.g., 14:0a/14:0-PE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine)
-
Lipid extraction solvents (Chloroform, Methanol)
-
Solid Phase Extraction (SPE) columns (e.g., aminopropyl)
-
HPLC column: e.g., Gemini 5µ C18 (2.0 × 150 mm)
Protocol 1: Derivatization of PE Lipids from Cultured Cells
This protocol is adapted from Berry, et al.
-
Cell Harvesting and Lipid Extraction:
-
Harvest approximately 1 x 10^6 cells for each experimental condition (e.g., control and treated).
-
Perform lipid extraction using the Bligh and Dyer method after adding an internal standard (e.g., 1 µg of 14:0a/14:0-PE).
-
-
Derivatization:
-
Dry the lipid extracts under a gentle stream of nitrogen.
-
Resuspend the dried lipids in 65 µL of ethanol and 15 µL of 0.25 M triethylammonium bicarbonate buffer.
-
Prepare a 10 mg/mL stock solution of the respective DMABA-NHS ester reagent (e.g., d0 for control, d6 for treated) in methylene chloride.
-
Add 20 µL of the DMABA-NHS ester solution to the resuspended lipid extract.
-
Incubate the reaction mixture at 60°C for 1 hour.
-
-
Hydrolysis of Excess Reagent:
-
Add 400 µL of water to hydrolyze any unreacted DMABA-NHS ester and incubate for 30 minutes at room temperature.
-
-
Sample Pooling and Extraction:
-
Combine the control (d0-labeled) and treated (d6-labeled) samples.
-
Extract the DMABA-labeled phospholipids using the Bligh and Dyer method.
-
-
Optional SPE Cleanup:
-
For complex samples, an aminopropyl SPE column can be used to separate the DMABA-labeled PE lipids from other phospholipid classes.
-
Protocol 2: LC-MS/MS Analysis
This protocol is based on the methodology described by Zemski Berry, et al.
-
Chromatographic Separation:
-
Resuspend the final extracted sample in a suitable solvent for reverse-phase HPLC (e.g., 60:20:20 v/v/v methanol/acetonitrile/water with 1 mM ammonium acetate).
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the lipids using a gradient of mobile phase A (e.g., 60:20:20 v/v/v methanol/acetonitrile/water with 2 mM ammonium acetate) and mobile phase B (e.g., 2 mM methanolic ammonium acetate). A typical gradient is from 25% to 100% B over 20 minutes, followed by an isocratic hold.
-
-
Mass Spectrometric Detection:
-
Analyze the column effluent using a tandem quadrupole mass spectrometer in positive ion mode.
-
Perform precursor ion scanning for the specific m/z of the DMABA-fragment.
-
The precursor ions to scan for are:
-
d0-DMABA: m/z 191.1
-
d4-DMABA: m/z 195.1
-
d6-DMABA: m/z 197.1
-
d10-DMABA: m/z 201.1
-
-
Set the collision energy to approximately 30-35 eV.
-
Data Presentation
The following table summarizes the key quantitative parameters for the detection of DMABA-derivatized PE lipids.
| Parameter | Value | Reference |
| Mass Shift upon Derivatization | ||
| d0-DMABA | +147 amu | |
| d4-DMABA | +151 amu | |
| d6-DMABA | +153 amu | |
| d10-DMABA | +157 amu | |
| Precursor Ion Scan (m/z) | ||
| d0-DMABA labeled PE | 191.1 | |
| d4-DMABA labeled PE | 195.1 | |
| d6-DMABA labeled PE | 197.1 | |
| d10-DMABA labeled PE | 201.1 |
Chemical Reaction and Fragmentation
The following diagrams illustrate the chemical reaction of DMABA-NHS ester with PE and the subsequent fragmentation in the mass spectrometer.
Caption: Reaction of DMABA-NHS ester with a PE lipid.
Caption: Fragmentation of DMABA-derivatized PE in MS/MS.
Applications in Biomedical Research
The quantification of PE lipids using DMABA-NHS ester has significant applications in various fields of biomedical research, including:
-
Metabolic Diseases: Studying alterations in PE profiles in diseases like diabetes, obesity, and hypertension.
-
Neurodegenerative Diseases: Investigating the role of PE and its oxidized species in conditions such as Alzheimer's disease.
-
Cardiovascular Diseases: Analyzing changes in PE composition in atherosclerosis and other cardiovascular conditions.
-
Inflammation and Oxidative Stress: Quantifying the oxidation of polyunsaturated fatty acids within PE lipids, which is implicated in numerous diseases.
Conclusion
The use of DMABA-NHS ester for the derivatization of phosphatidylethanolamine lipids provides a robust and sensitive method for their comprehensive quantification by mass spectrometry. This technique, especially when coupled with stable isotope labeling, is a powerful tool for lipidomics research and can provide valuable insights into the roles of PE lipids in various physiological and pathological processes.
References
Application Notes and Protocols for DMABA-NHS Ester Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMABA-NHS ester) is a chemical derivatization reagent used to enhance the analytical detection of molecules containing primary amine groups. This reagent is particularly valuable in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) analyses. The DMABA moiety introduces a readily ionizable group, significantly improving the signal intensity of derivatized analytes in positive ion mode electrospray ionization (ESI)-MS.[1][2] Furthermore, the use of stable isotope-labeled variants of DMABA-NHS ester allows for differential labeling and accurate quantitative analysis of primary amine-containing compounds in complex biological samples.[1][2]
These application notes provide detailed protocols for sample preparation using DMABA-NHS ester for the analysis of various primary amine-containing analytes, with a primary focus on lipids, and offer guidance for adapting these methods to other molecules such as amino acids, peptides, and biogenic amines.
Principle of Derivatization
DMABA-NHS ester reacts with primary aliphatic amines under mild basic conditions to form a stable amide bond. The N-hydroxysuccinimide (NHS) group is an excellent leaving group, facilitating the nucleophilic attack by the primary amine on the ester's carbonyl carbon. This reaction is highly selective for primary amines.[]
Applications
The primary application of DMABA-NHS ester derivatization is to improve the detection and quantification of low-abundance or poorly ionizable primary amine-containing molecules. Key applications include:
-
Lipidomics: Specifically for the analysis of phosphatidylethanolamines (PE), where the primary amine of the headgroup is targeted.
-
Metabolomics: For the analysis of amino acids, biogenic amines, and other small molecule metabolites containing a primary amine.
-
Proteomics: For the labeling of N-termini of peptides and the side chains of lysine residues to enhance ionization efficiency.
Quantitative Analysis with Stable Isotope Labeling
A powerful feature of DMABA-NHS ester is the availability of its stable isotope-labeled (deuterated) analogues (e.g., d4, d6, d10). This enables a differential labeling strategy for quantitative mass spectrometry. In this approach, a control sample is labeled with the light (d0) version of the reagent, while the experimental sample(s) are labeled with the heavy (e.g., d4) versions. The samples are then mixed and analyzed together. The relative signal intensities of the light and heavy-labeled analytes in the mass spectrometer allow for accurate quantification, correcting for variations in sample processing and instrument response.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data related to DMABA-NHS ester derivatization.
Table 1: Mass Shifts upon Derivatization with DMABA-NHS Ester and its Isotopologues.
| Derivatization Reagent | Mass Shift (amu) |
| DMABA-NHS ester (d0) | +147 |
| d4-DMABA-NHS ester | +151 |
| d6-DMABA-NHS ester | +153 |
| d10-DMABA-NHS ester | +157 |
Table 2: Performance Characteristics of DMABA-NHS Ester Derivatization.
| Analyte Class | Matrix | Analytical Method | Derivatization Yield | Reference |
| Phosphatidylethanolamine (18:1a/18:1-PE standard) | Pure Standard | ESI-MS | >92% | |
| Phosphatidylethanolamines | RAW 264.7 Cells | LC-MS/MS | 89% |
Experimental Protocols
Protocol 1: Derivatization of Phosphatidylethanolamines (PE) in Biological Samples
This protocol is adapted from the methods described by Zemski Berry et al.
Materials:
-
DMABA-NHS ester (and/or its stable isotope-labeled analogues)
-
Methylene chloride or Dimethylformamide (DMF)/Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Methanol
-
Ethanol
-
Triethylammonium bicarbonate buffer (0.25 M, pH 8.3-8.5)
-
Water (HPLC-grade)
-
Nitrogen gas source
-
Incubator or heating block at 60°C
-
Centrifuge
Procedure:
-
Lipid Extraction: Extract lipids from the biological sample (e.g., cell pellet, tissue homogenate) using a suitable method, such as the Bligh and Dyer method.
-
Sample Drying: Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitution: Resuspend the dried lipid extract in a mixture of 65 µL of ethanol and 15 µL of 0.25 M triethylammonium bicarbonate buffer.
-
Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of DMABA-NHS ester (or its isotopologue) in methylene chloride (or DMF/DMSO).
-
Derivatization Reaction: Add 20 µL of the DMABA-NHS ester solution to the resuspended lipid extract. Incubate the mixture at 60°C for 1 hour.
-
Hydrolysis of Excess Reagent: Add 400 µL of water to the reaction mixture and incubate for 30 minutes at room temperature to hydrolyze any unreacted DMABA-NHS ester.
-
Re-extraction of Derivatized Lipids: Perform a Bligh and Dyer extraction to isolate the DMABA-labeled phospholipids.
-
Final Sample Preparation: Dry the extracted derivatized lipids under nitrogen and reconstitute in a solvent suitable for your analytical platform (e.g., 60:20:20 (v:v:v) methanol/acetonitrile/water with 1 mM ammonium acetate for LC-MS analysis).
Protocol 2: General Protocol for Derivatization of Primary Amine-Containing Analytes (e.g., Amino Acids, Biogenic Amines)
This protocol is a generalized procedure based on established NHS-ester chemistry and can be optimized for specific applications.
Materials:
-
DMABA-NHS ester
-
Amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5) or Borate buffer (0.1 M, pH 8.5-10)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Solvents for sample cleanup (e.g., solid-phase extraction cartridges)
Procedure:
-
Sample Preparation: Prepare the analyte solution in an appropriate aqueous buffer or solvent. Ensure the sample is free of any primary amine-containing buffers like Tris.
-
pH Adjustment: Adjust the pH of the sample solution to 8.3-8.5 using a suitable buffer (e.g., 0.1 M sodium bicarbonate). This is crucial for efficient derivatization as the primary amine needs to be in its unprotonated state.
-
Derivatization Reagent Preparation: Dissolve the DMABA-NHS ester in amine-free DMF or DMSO to a suitable concentration (e.g., 10 mg/mL). This solution should be prepared fresh.
-
Derivatization Reaction: Add a molar excess of the DMABA-NHS ester solution to the sample solution. The optimal molar excess will depend on the analyte and should be determined empirically, but a 5- to 20-fold excess is a good starting point. The final concentration of the organic solvent (DMF or DMSO) should ideally be kept below 10% (v/v) to avoid precipitation of the analyte. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: Add a quenching solution to the reaction mixture to react with any unreacted DMABA-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Sample Cleanup: Remove unreacted reagent and byproducts using an appropriate method such as solid-phase extraction (SPE), liquid-liquid extraction, or size-exclusion chromatography, depending on the nature of the analyte.
-
Final Sample Preparation: Prepare the final sample in a solvent compatible with the intended analytical method (e.g., HPLC or LC-MS).
Visualizations
Caption: Chemical reaction of DMABA-NHS ester with a primary amine.
Caption: General experimental workflow for DMABA-NHS ester analysis.
Caption: Logic of quantitative analysis using stable isotope labeling.
References
Application Notes and Protocols for HPLC Separation of DMABA-Labeled Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of lipids presents a significant challenge in biomedical and pharmaceutical research due to their structural diversity and the lack of strong chromophores for UV-Vis detection. Derivatization with a fluorescent tag is a widely used strategy to enhance the sensitivity and selectivity of lipid detection by high-performance liquid chromatography (HPLC). 2,4-dimethoxy-alpha-bromoacetophenone (DMABA) is a fluorescent labeling reagent that reacts with primary and secondary amines, making it particularly suitable for the derivatization of aminophospholipids such as phosphatidylethanolamine (PE) and phosphatidylserine (PS). This application note provides detailed protocols for the DMABA labeling of lipids and their subsequent separation and quantification by reversed-phase HPLC with fluorescence detection.
Principle of DMABA Labeling
DMABA is a pre-column derivatization reagent that covalently binds to the primary amino group of aminophospholipids, such as PE and PS, through a nucleophilic substitution reaction. The reaction results in the formation of a highly fluorescent derivative that can be readily detected with high sensitivity. The dimethoxy-substituted aromatic ring of the DMABA moiety serves as the fluorophore. This labeling strategy allows for the sensitive quantification of specific lipid classes in complex biological samples.
Experimental Protocols
Materials and Reagents
-
Lipid Standards: Phosphatidylethanolamine (PE), Phosphatidylserine (PS) (e.g., from Avanti Polar Lipids)
-
DMABA Reagent: 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMABA-NHS ester) (e.g., from Avanti Polar Lipids DMABA Kit)[1]
-
Internal Standard: e.g., 14:0/14:0 PE[1]
-
Solvents: Ethanol, Chloroform, Methanol, Hexane, Isopropanol (HPLC grade)
-
Buffers: Triethylammonium bicarbonate buffer (0.25 M)
-
Solid-Phase Extraction (SPE) Columns: Aminopropyl Sep-Pak columns[1]
-
Water: Deionized or Milli-Q grade
Protocol 1: DMABA Derivatization of Aminophospholipids[1]
This protocol is adapted from the sample experimental protocol for the derivatization of phosphoethanolamine lipids.[1]
-
Sample Preparation:
-
For cell samples, harvest approximately 1 x 10^6 cells.
-
Add a known amount of internal standard (e.g., 1 µg of 14:0/14:0 PE) to the cell pellet.
-
Extract the total lipids using the Bligh and Dyer method.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Resuspend the dried lipid extract in 65 µL of ethanol and 15 µL of 0.25 M triethylammonium bicarbonate buffer.
-
Add 20 µL of the DMABA-NHS ester solution to the resuspended lipid extract. For control samples, a vehicle control can be added.
-
Incubate the reaction mixture at 60°C for 1 hour.
-
-
Reaction Quenching and Sample Cleanup:
-
After incubation, add 400 µL of water to hydrolyze any unreacted DMABA-NHS ester.
-
Incubate at room temperature for 30 minutes.
-
Perform a Bligh and Dyer extraction to recover the derivatized lipids.
-
Dry the final lipid extract under nitrogen.
-
-
Solid-Phase Extraction (SPE) for Phospholipid Class Separation:
-
Condition an aminopropyl Sep-Pak column with hexane.
-
Dissolve the dried, derivatized lipid extract in a small volume of chloroform/isopropanol (2:1, v/v) and load it onto the column.
-
Elute neutral lipids with approximately 4 mL of chloroform/isopropanol (2:1, v/v).
-
Elute glycerophosphocholine (PC) with approximately 4 mL of methanol.
-
Elute the DMABA-labeled PE lipids with an appropriate solvent (a more polar solvent mixture may be required, this may need optimization).
-
-
Final Preparation for HPLC Analysis:
-
Evaporate the solvent from the collected fraction containing the DMABA-labeled lipids.
-
Reconstitute the sample in the initial mobile phase for HPLC analysis.
-
HPLC Analysis of DMABA-Labeled Lipids
Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a fluorescence detector.
-
Column: A reversed-phase C18 column is suitable for the separation of DMABA-labeled lipids. (Specific column details should be optimized based on the lipid species of interest).
-
Mobile Phase: A gradient of acetonitrile and water, or methanol and water, often with a small amount of an additive like ammonium acetate or formic acid to improve peak shape, is commonly used for reversed-phase separation of lipids. A typical gradient might start with a lower organic phase concentration and increase over the run to elute more hydrophobic species.
-
Fluorescence Detector Settings: The optimal excitation and emission wavelengths for DMABA-labeled lipids need to be determined experimentally. Based on the structure of the DMABA fluorophore, excitation is expected in the UV range (around 340-360 nm) and emission in the blue-violet range (around 420-450 nm).
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-40°C) is crucial for reproducible retention times.
Data Analysis and Quantification
Quantification is achieved by integrating the peak areas of the DMABA-labeled lipid species and comparing them to a calibration curve generated from authentic standards derivatized in the same manner. The use of an internal standard is highly recommended to correct for variations in extraction efficiency, derivatization yield, and injection volume.
Quantitative Data Summary
While specific quantitative data for DMABA-labeled lipids using HPLC with fluorescence detection is not widely published, the following table provides a template for the type of data that should be generated during method validation. Researchers should establish these parameters for their specific analytes and system.
| DMABA-Labeled Lipid | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity Range (pmol) | R² |
| DMABA-PE (e.g., 16:0/18:1) | User Determined | User Determined | User Determined | User Determined | User Determined |
| DMABA-PE (e.g., 18:0/20:4) | User Determined | User Determined | User Determined | User Determined | User Determined |
| DMABA-PS (e.g., 16:0/18:1) | User Determined | User Determined | User Determined | User Determined | User Determined |
| ... | ... | ... | ... | ... | ... |
Users must determine these values based on their specific experimental conditions and instrumentation.
Visualizations
Experimental Workflow
Caption: Workflow for DMABA labeling and HPLC analysis of aminophospholipids.
Potential Application in Signaling Pathways
DMABA-labeled lipids can be valuable tools for tracing the involvement of aminophospholipids in various cellular signaling pathways. For instance, phosphatidylserine (PS) exposure on the outer leaflet of the plasma membrane is a critical signal for apoptosis (programmed cell death). The metabolism of phosphatidylethanolamine (PE) is also linked to cellular processes like membrane fusion and cell division.
The following diagram illustrates a simplified signaling pathway where DMABA-labeled PE or PS could be used as a tracer.
Caption: Simplified pathway of PS exposure during apoptosis.
By introducing DMABA-labeled PE or PS to cells, researchers could potentially track their incorporation into cellular membranes and monitor changes in their localization or abundance in response to specific stimuli, providing quantitative insights into the dynamics of these signaling lipids.
Conclusion
The use of DMABA as a fluorescent labeling reagent provides a sensitive and specific method for the quantitative analysis of aminophospholipids by HPLC. The detailed protocols provided in this application note offer a starting point for researchers to develop and validate their own methods for studying the role of these important lipids in various biological and pathological processes. The ability to multiplex samples using isotopically labeled DMABA reagents further enhances the throughput and utility of this technique in modern lipidomics research.
References
Application Notes and Protocols for Mass Spectrometry Analysis of DMABA NHS Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of primary and secondary amine-containing compounds by mass spectrometry can be challenging due to their poor ionization efficiency and fragmentation predictability. Chemical derivatization with 4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMABA NHS ester) is a robust strategy to overcome these limitations. This labeling reagent reacts with primary and secondary amines to introduce a tertiary amine moiety, which is readily protonated in positive ion electrospray ionization (ESI), significantly enhancing the signal intensity.
Furthermore, the DMABA tag directs fragmentation in a predictable manner, generating a characteristic product ion that can be used for sensitive and specific detection using precursor ion scanning or multiple reaction monitoring (MRM). Isotopically labeled versions of this compound are commercially available, enabling multiplexed relative quantification experiments. This application note provides detailed protocols and mass spectrometry parameters for the analysis of this compound derivatives.
Experimental Protocols
Protocol 1: Derivatization of Primary and Secondary Amines with this compound
This protocol provides a general procedure for the derivatization of amine-containing analytes in biological samples or standard solutions. Optimization may be required depending on the specific analyte and sample matrix.
Materials:
-
This compound (or its deuterated analogues: d4, d6, d10-DMABA NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Borate buffer (0.1 M, pH 8.5) or Triethylammonium bicarbonate buffer (0.25 M)
-
Analyte solution (in a compatible solvent)
-
Water (for quenching)
-
Solvents for liquid-liquid or solid-phase extraction (e.g., ethyl acetate, hexane)
Procedure:
-
Sample Preparation:
-
For biological samples (e.g., plasma, cell lysates), perform a protein precipitation step (e.g., with cold acetonitrile or methanol) followed by centrifugation.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the reaction buffer (e.g., 80 µL of ethanol and 20 µL of 0.25 M triethylammonium bicarbonate buffer).[1]
-
-
Derivatization Reaction:
-
Quenching and Extraction:
-
After incubation, add water to the reaction mixture to hydrolyze any unreacted this compound. Incubate at room temperature for 30 minutes.[1]
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate) or a solid-phase extraction to purify the DMABA-derivatized analytes from the reaction mixture.
-
Evaporate the organic layer to dryness and reconstitute the sample in a mobile phase-compatible solvent for LC-MS analysis.
-
Data Presentation
Table 1: Mass Spectrometry Parameters for this compound Derivatives
The following table summarizes the key mass spectrometry parameters for the detection and quantification of DMABA-derivatized analytes. These parameters serve as a starting point for method development and should be optimized for the specific instrument and analyte of interest.
| Parameter | Recommended Setting/Value | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The DMABA tag contains a tertiary amine that is readily protonated. |
| Precursor Ion (Q1) | [M+H]+ of the derivatized analyte | Calculate as: [M+H]+ of underivatized analyte + Mass Addition (see Table 2). |
| Scan Type | Precursor Ion Scan | For screening of all DMABA-derivatized compounds in a sample. |
| Multiple Reaction Monitoring (MRM) | For targeted quantification of specific DMABA-derivatized analytes. | |
| Product Ion (Q3) | See Table 2 for characteristic product ions. | The dimethylaminobenzoyl cation is the most common and intense product ion. |
| Collision Energy (CE) | 20 - 40 eV | This is a general range. Optimal CE is analyte-dependent and should be determined experimentally by infusing a standard of the derivatized analyte and varying the CE to maximize the product ion signal. |
| Dwell Time | 50 - 100 ms | Adjust based on the number of MRM transitions and the chromatographic peak width. |
Table 2: Isotopic DMABA NHS Esters and Corresponding Mass Spectrometry Data
This table details the mass additions and the specific precursor ions to be monitored for different isotopic variants of this compound.
| Reagent | Mass Addition (Da) | Precursor Ion for Precursor Ion Scan (m/z) |
| d0-DMABA NHS Ester | 147.08 | 191.1 |
| d4-DMABA NHS Ester | 151.11 | 195.1 |
| d6-DMABA NHS Ester | 153.12 | 197.1 |
| d10-DMABA NHS Ester | 157.15 | 201.1 |
Note: The precursor ions listed are for the characteristic dimethylaminobenzoyl fragment. The actual precursor ion in an MRM experiment will be the [M+H]+ of the entire derivatized molecule.
Mandatory Visualization
References
Application Notes and Protocols for Targeted Lipidomics using DMABA NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylethanolamines (PEs) are a class of abundant phospholipids in cellular membranes and play crucial roles in various biological processes, including membrane fusion, protein folding, and apoptosis. The targeted quantitative analysis of PE species is essential for understanding their roles in health and disease. However, the inherent chemical properties of PEs make their analysis by liquid chromatography-mass spectrometry (LC-MS) challenging.
This application note describes a robust workflow for the targeted lipidomics analysis of PEs using 4-(dimethylamino)benzoic acid N-hydroxysuccinimidyl (DMABA NHS) ester derivatization. This chemical derivatization strategy enhances the ionization efficiency of PEs in positive ion mode electrospray ionization (ESI), allowing for sensitive and specific detection. Furthermore, the use of stable isotope-labeled DMABA NHS esters enables accurate relative quantification of PE species in complex biological samples.
Principle
The DMABA NHS ester reacts with the primary amine group of the PE headgroup, forming a stable amide bond. This derivatization introduces a permanently charged dimethylamino group, which significantly improves the ionization efficiency of the PE molecule in positive ion mode ESI-MS. The resulting DMABA-derivatized PEs can be selectively detected and quantified using tandem mass spectrometry (MS/MS) by monitoring a common precursor ion corresponding to the DMABA-ethanolamine headgroup. The use of different stable isotope-labeled DMABA NHS esters (e.g., d0, d4, d6, d10) allows for the differential labeling of samples (e.g., control vs. treated), which can then be combined and analyzed in a single LC-MS run for accurate relative quantification, minimizing analytical variability.
Featured Application: Monitoring Phosphatidylethanolamine Externalization during Apoptosis
During the early stages of apoptosis, there is a translocation of PE and phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1] This externalization of aminophospholipids serves as a signal for phagocytic cells to clear the apoptotic cells. The this compound targeted lipidomics workflow can be applied to quantitatively measure the changes in specific PE molecular species on the cell surface or in total cell lysates during apoptosis, providing insights into the lipid dynamics of this critical cellular process. A simplified signaling pathway illustrating the role of PE in apoptosis is shown below.
Figure 1. Phosphatidylethanolamine's role in apoptosis signaling.
Experimental Workflow
The overall experimental workflow for targeted PE lipidomics using this compound is depicted below.
References
Unlocking Quantitative Insights: Applications of Deuterated DMABA NHS Ester Isotopes in Research and Development
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of mass spectrometry-based quantitative analysis, deuterated 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester isotopes have emerged as powerful tools for researchers, scientists, and drug development professionals. These amine-reactive labeling reagents offer a versatile and cost-effective solution for differential and absolute quantification of a wide range of biomolecules, from lipids to proteins and small molecule metabolites. This document provides detailed application notes and protocols for the use of deuterated DMABA NHS ester isotopes in key research areas.
Introduction to Deuterated this compound Labeling
Deuterated DMABA NHS esters are a set of isotopically labeled reagents that covalently bind to primary and secondary amines in biomolecules. The core principle involves labeling different samples with DMABA NHS esters of varying deuterium content (e.g., d0, d4, d6, d10). When the samples are mixed and analyzed by mass spectrometry, the mass difference introduced by the deuterium labels allows for the relative or absolute quantification of the target analytes. The DMABA moiety enhances ionization efficiency, leading to improved sensitivity in mass spectrometric detection.
Key Applications
The primary applications of deuterated this compound isotopes lie in quantitative lipidomics, proteomics, and metabolomics. These reagents enable researchers to:
-
Perform relative quantification of biomolecules between different samples (e.g., control vs. treated).
-
Use as internal standards for absolute quantification.[1]
-
Conduct differential expression studies to identify changes in lipid, protein, or metabolite profiles in response to stimuli or disease.
-
Elucidate metabolic pathways and study the kinetics of biological processes.
Application Note 1: Quantitative Lipidomics of Aminophospholipids
Deuterated DMABA NHS esters are exceptionally well-suited for the analysis of aminophospholipids, such as phosphatidylethanolamine (PE), which play crucial roles in cell signaling and membrane structure.[2] The labeling strategy overcomes challenges in detecting all subclasses of PE lipids with a single universal scan.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Labeling Efficiency (Standard) | >92% | [2] |
| Labeling Efficiency (Cell Lysate) | 89% | [2] |
| Analyte Class | Phosphatidylethanolamine (PE) | |
| Instrumentation | ESI-Tandem Mass Spectrometry |
| Isotope | Mass Shift (amu) | Precursor Ion Scan (m/z) |
| d0-DMABA | +147 | 191.1 |
| d4-DMABA | +151 | 195.1 |
| d6-DMABA | +153 | 197.1 |
| d10-DMABA | +157 | 201.1 |
Table 1: Quantitative performance and mass shifts for deuterated this compound labeling of phosphatidylethanolamine (PE) lipids. Data extracted from Zemski Berry, K.A., et al. (2009).
Experimental Workflow: Differential PE Lipid Analysis
Protocol: Labeling of PE Lipids with Deuterated this compound
This protocol is adapted from Zemski Berry, K.A., et al. (2009).
1. Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of each deuterated this compound (d0, d4, d6, d10) in methylene chloride.
2. Sample Preparation and Lipid Extraction:
-
Harvest cells or tissues from control and treated groups.
-
Perform lipid extraction using a modified Bligh and Dyer method.
-
Dry the lipid extracts under a gentle stream of nitrogen.
3. Labeling Reaction:
-
Resuspend the dried lipid extract in 65 µL of ethanol and 15 µL of 0.25 mM triethylammonium bicarbonate buffer.
-
Add 20 µL of the respective deuterated this compound stock solution to each sample.
-
Incubate the reaction mixture at 60°C for 1 hour.
4. Quenching and Extraction:
-
Add 400 µL of water to hydrolyze any unreacted this compound and incubate for 30 minutes at room temperature.
-
Combine the differentially labeled samples.
-
Perform a final phospholipid extraction using the Bligh and Dyer method.
5. Sample Analysis:
-
Resuspend the final dried lipid extract in a suitable solvent for mass spectrometry (e.g., 60:20:20 methanol/acetonitrile/water with 1 mM ammonium acetate).
-
Analyze the sample by LC-MS/MS using precursor ion scanning for the respective m/z values of the labeled DMABA headgroups (see Table 1).
Application Note 2: Quantitative Proteomics
While originally developed for lipidomics, the amine-reactive nature of DMABA NHS esters allows for their application in quantitative proteomics, analogous to other deuterated isobaric amine-reactive tags like DiART and DiLeu. This approach enables the relative quantification of peptides (and therefore proteins) from different samples in a single LC-MS/MS analysis.
Quantitative Data Considerations
| Parameter | Consideration |
| Labeling Sites | N-terminus of peptides and ε-amino group of lysine residues. |
| Multiplexing Capacity | Up to 4-plex with d0, d4, d6, and d10 isotopes. |
| Instrumentation | High-resolution tandem mass spectrometer (e.g., Orbitrap). |
| Potential Issue | Deuterium isotope effect may cause slight chromatographic shifts between differently labeled peptides. |
Experimental Workflow: Isobaric Labeling for Quantitative Proteomics
Protocol: Peptide Labeling for Quantitative Proteomics
This protocol is a generalized procedure adapted from standard isobaric labeling workflows.
1. Protein Digestion:
-
Extract proteins from your samples.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
Desalt the resulting peptide mixtures using a C18 desalting column.
2. Reagent Preparation:
-
Dissolve each deuterated this compound in anhydrous acetonitrile or DMSO to a concentration of approximately 20 mg/mL immediately before use.
3. Labeling Reaction:
-
Resuspend the dried, desalted peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add the appropriate deuterated this compound solution to each peptide sample. A 1:5 to 1:10 peptide-to-label ratio (w/w) is a good starting point.
-
Incubate at room temperature for 1 hour.
4. Quenching and Combining:
-
Quench the reaction by adding 5% hydroxylamine and incubating for 15 minutes.
-
Combine the labeled peptide samples in a 1:1:1:1 ratio.
-
Desalt the combined sample.
5. LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture by LC-MS/MS.
-
In the MS1 scan, peptides labeled with different isotopes will appear as a single precursor ion.
-
Upon fragmentation (MS2), the relative abundance of the reporter ions will be used for quantification.
Application Note 3: Quantitative Metabolomics of Amine-Containing Small Molecules
The application of deuterated DMABA NHS esters can be extended to the quantitative analysis of any small molecule containing a primary or secondary amine, such as biogenic amines, amino acids, and certain drug metabolites. Derivatization with this compound improves chromatographic retention and ionization efficiency, enabling sensitive detection and quantification.
Quantitative Data Considerations
| Parameter | Consideration |
| Analyte Class | Biogenic amines, amino acids, illicit drugs, etc. |
| Internal Standard | A deuterated DMABA-labeled version of the analyte can serve as an ideal internal standard. |
| Instrumentation | LC-MS/MS, GC-MS (after appropriate derivatization). |
| Quantification | Based on the peak area ratio of the endogenous analyte to the deuterated internal standard. |
Experimental Workflow: Targeted Quantification of Biogenic Amines
Protocol: Derivatization of Small Molecules for Absolute Quantification
1. Sample Preparation:
-
To your biological sample (e.g., plasma, urine), add a known amount of a deuterated DMABA-labeled internal standard corresponding to the analyte of interest.
-
Perform a metabolite extraction (e.g., protein precipitation with cold methanol or acetonitrile).
-
Centrifuge to pellet proteins and collect the supernatant.
-
Dry the supernatant under nitrogen.
2. Derivatization Reaction:
-
Reconstitute the dried extract in a basic buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).
-
Add a solution of d0-DMABA NHS ester in a suitable organic solvent (e.g., acetonitrile). The amount of reagent should be in excess to ensure complete derivatization.
-
Incubate at an elevated temperature (e.g., 60°C) for 1 hour.
3. Sample Cleanup:
-
Acidify the reaction mixture to stop the reaction.
-
Perform a liquid-liquid extraction or solid-phase extraction to remove excess reagent and other interferences.
-
Dry the final extract and reconstitute in a solvent compatible with your LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the d0-DMABA labeled analyte and the deuterated DMABA-labeled internal standard.
-
Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Quantify the analyte in the samples by comparing the peak area ratios to the calibration curve.
Conclusion
Deuterated this compound isotopes are a valuable addition to the analytical toolbox for quantitative mass spectrometry. Their versatility across lipidomics, proteomics, and metabolomics, combined with their cost-effectiveness, makes them an attractive option for a wide range of research and drug development applications. The protocols and data presented here provide a solid foundation for implementing these powerful reagents to gain deeper quantitative insights into complex biological systems.
References
Protocol for Labeling Oligonucleotides with NHS Esters: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the covalent labeling of amino-modified oligonucleotides using N-hydroxysuccinimide (NHS) esters. This common bioconjugation technique is essential for a multitude of applications in molecular biology, diagnostics, and therapeutics, including the production of fluorescent probes for in-situ hybridization (FISH), real-time PCR, and microscopy.
Introduction
N-hydroxysuccinimide esters are highly reactive compounds that efficiently form stable amide bonds with primary aliphatic amino groups.[1] This specific reactivity allows for the targeted labeling of oligonucleotides that have been synthesized with an amino-modifier at the 5' or 3' terminus, or internally.[1][2] The reaction is highly dependent on pH, with optimal conditions typically falling between pH 7.2 and 9.0.[3][4] Careful consideration of reaction parameters and subsequent purification are critical for achieving high-quality, labeled oligonucleotides for downstream applications.
Chemical Principle
The labeling reaction involves the nucleophilic attack of the primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Caption: Chemical reaction of an amino-modified oligonucleotide with an NHS ester.
Experimental Protocols
This section details the necessary steps for preparing reagents, performing the labeling reaction, and purifying the final product.
Reagent Preparation
Amino-Modified Oligonucleotide:
-
Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).
-
If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be desalted or precipitated to avoid interference with the labeling reaction. A common method is ethanol precipitation.
NHS Ester Stock Solution:
-
NHS esters are moisture-sensitive and should be stored in a desiccator at -20°C.
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Dissolve the NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of, for example, 10 mg/mL. High-quality, amine-free solvents are crucial. Prepare this solution fresh before each use.
Labeling Buffer:
-
A non-nucleophilic buffer with a pH between 7.2 and 9.0 is required. Commonly used buffers include:
-
0.1 M sodium bicarbonate buffer (pH 8.3-9.0)
-
0.1 M sodium borate buffer (pH 8.5)
-
0.1 M phosphate buffer (pH 7.2-8.0)
-
-
Crucially, do not use buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide for reaction with the NHS ester.
Labeling Reaction
The following protocol is a general guideline and may require optimization depending on the specific oligonucleotide and NHS ester used.
-
In a microcentrifuge tube, combine the amino-modified oligonucleotide with the labeling buffer.
-
Add the freshly prepared NHS ester stock solution to the oligonucleotide solution. A molar excess of the NHS ester (typically 5-10 fold) is recommended to drive the reaction to completion.
-
Vortex the reaction mixture gently and incubate at room temperature (25°C) for 1-3 hours or overnight at 4°C. Protect from light if using a fluorescent dye.
-
(Optional) The reaction can be quenched by adding a buffer containing a primary amine, such as Tris.
Purification of the Labeled Oligonucleotide
Purification is essential to remove unreacted NHS ester and the NHS byproduct, which can interfere with downstream applications. Several methods are available:
Ethanol Precipitation: This is a simple method to remove the bulk of the free dye.
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Add 2.5 to 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 12,000-14,000 x g) for 30 minutes.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.
Size Exclusion Chromatography (e.g., Gel Filtration): This method separates molecules based on size, with the larger labeled oligonucleotide eluting before the smaller unreacted dye. Use a column with an appropriate size exclusion limit, such as Sephadex G-25.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a high-resolution method for purifying labeled oligonucleotides.
-
A C8 or C18 column is typically used.
-
A common mobile phase system is a gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA).
Workflow Overview
Caption: Experimental workflow for labeling oligonucleotides with NHS esters.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the labeling reaction, compiled from various sources.
| Parameter | Recommended Range/Value | Source(s) |
| pH of Labeling Buffer | 7.2 - 9.0 | |
| 8.3 - 8.5 (Optimal) | ||
| 8.5 | ||
| 7.5 - 8.0 | ||
| Molar Excess of NHS Ester | 5 - 10 fold | |
| 8 fold | ||
| Reaction Temperature | Room Temperature (25°C) | |
| 4°C | ||
| Reaction Time | 30 minutes - 3 hours | |
| 2 hours | ||
| 0.5 - 4 hours | ||
| Overnight (at 4°C) | ||
| Oligonucleotide Concentration | 0.3 - 0.8 mM | |
| NHS Ester Solvent | Anhydrous DMF or DMSO |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) | Source(s) |
| Low Labeling Efficiency | Incorrect Buffer pH: pH is too low, protonating the amine, or too high, causing rapid NHS ester hydrolysis. | Verify buffer pH is within the optimal range (7.2-9.0). | |
| Amine-Containing Buffer: Buffers like Tris are competing with the oligonucleotide for the NHS ester. | Use a non-nucleophilic buffer such as bicarbonate, borate, or phosphate. | ||
| Hydrolysis of NHS Ester: The NHS ester has degraded due to moisture. | Use anhydrous solvents, warm the NHS ester to room temperature before opening, and prepare the stock solution fresh. | ||
| Insufficient Molar Excess of Dye: Not enough NHS ester to drive the reaction. | Increase the molar ratio of the NHS ester to the oligonucleotide. | ||
| Poor Yield After Purification | Loss of Product During Precipitation: Incomplete precipitation or loss of the pellet. | Ensure correct salt concentration and incubation conditions. Be careful when decanting the supernatant. | |
| Co-elution of Species: Labeled and unlabeled oligonucleotides are not well-separated during chromatography. | Optimize the purification method (e.g., adjust HPLC gradient). |
Quality Control
The degree of labeling (DOL), which represents the average number of dye molecules per oligonucleotide, can be determined spectrophotometrically. This requires measuring the absorbance of the purified conjugate at the maximum absorbance wavelength of the oligonucleotide (typically 260 nm) and the dye.
Formula for Degree of Labeling (DOL):
DOL = (Adye / εdye) / [(A260 - (Adye * CF260)) / εoligo]
Where:
-
Adye = Absorbance at the dye's maximum wavelength
-
εdye = Molar extinction coefficient of the dye
-
A260 = Absorbance at 260 nm
-
CF260 = Correction factor for the dye's absorbance at 260 nm
-
εoligo = Molar extinction coefficient of the oligonucleotide
References
Application Notes and Protocols for Derivatizing Amino Acids with DMABA NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzoyl-N-hydroxysuccinimide ester (DMABA NHS ester) is a derivatizing agent designed to react with primary and secondary amines, such as those found in amino acids. The DMABA moiety introduces a chromophore, facilitating sensitive detection of the derivatized amino acids by UV-Vis spectroscopy and enhancing ionization for mass spectrometry (MS) analysis. This modification improves the chromatographic retention of polar amino acids on reversed-phase columns, enabling robust and reproducible quantification. This document provides detailed protocols for the derivatization of amino acids with this compound and their subsequent analysis by HPLC and LC-MS.
Principle of the Method
The core of this method is the nucleophilic acyl substitution reaction between the primary or secondary amine of an amino acid and the N-hydroxysuccinimide (NHS) ester of 4-(dimethylamino)benzoic acid. The unprotonated amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. The reaction is typically carried out under mild alkaline conditions (pH 8.3-8.5) to ensure the amino group is sufficiently deprotonated and nucleophilic.[1] The resulting DMABA-derivatized amino acid is more hydrophobic and possesses a strong UV absorbance, making it suitable for reversed-phase HPLC with UV detection and for sensitive detection by mass spectrometry.
Data Presentation
Table 1: Reaction and Spectroscopic Properties of DMABA-Derivatized Compounds
| Compound | Derivatization Efficiency | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ion (m/z) |
| DMABA-PE (18:1a/18:1) | >92% | 891.7 | 191.1 |
| d4-DMABA-PE (18:1a/18:1) | >92% | 895.7 | 195.1 |
| d6-DMABA-PE (18:1a/18:1) | >92% | 897.7 | 197.1 |
| d10-DMABA-PE (18:1a/18:1) | >92% | 901.7 | 201.1 |
Data adapted from a study on this compound derivatization of phosphatidylethanolamine (PE) lipids, which also contain a primary amine group reactive with the NHS ester[2]. The high derivatization efficiency and characteristic fragment ions are expected to be similar for amino acids.
Experimental Protocols
Materials
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This compound (4-(Dimethylamino)benzoyl-N-hydroxysuccinimide ester)
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Amino acid standards
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Sodium bicarbonate buffer (0.1 M, pH 8.5)
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Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
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Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Water, HPLC grade
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Formic acid (FA)
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Chloroform
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Triethylammonium bicarbonate buffer (0.25 M)
-
Hydrochloric acid (HCl)
Protocol 1: Derivatization of Amino Acid Standards
This protocol is adapted from a method for derivatizing primary amines in lipids with this compound[2].
-
Preparation of Amino Acid Solution:
-
Prepare a stock solution of individual or mixed amino acid standards in 0.1 M HCl.
-
Dry down a desired amount of the amino acid solution under a stream of nitrogen.
-
Resuspend the dried amino acids in a mixture of ethanol and 0.25 M triethylammonium bicarbonate buffer.
-
-
Preparation of this compound Solution:
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF. This solution can be stored at -20°C for 1-2 months.[1]
-
-
Derivatization Reaction:
-
To the resuspended amino acids, add the this compound solution. A molar excess of the derivatizing reagent is recommended.
-
Incubate the reaction mixture at 60°C for 1 hour.[2]
-
-
Quenching the Reaction:
-
Add water to the reaction mixture to hydrolyze any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
Extraction of Derivatized Amino Acids:
-
Perform a liquid-liquid extraction using the Bligh and Dyer method (chloroform/methanol/water) to separate the derivatized amino acids from excess reagent and byproducts.
-
Collect the organic phase containing the DMABA-derivatized amino acids.
-
-
Sample Preparation for Analysis:
-
Dry the collected organic phase under a stream of nitrogen.
-
Resuspend the dried, derivatized amino acids in the initial mobile phase for HPLC or LC-MS analysis.
-
Protocol 2: HPLC-UV Analysis of DMABA-Derivatized Amino Acids
This method is adapted from a similar derivatization chemistry for lipid analysis.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B (isocratic)
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 322 nm (based on the absorbance maximum of similar DMABA compounds)
-
Injection Volume: 10-20 µL
Protocol 3: LC-MS/MS Analysis of DMABA-Derivatized Amino Acids
This method is based on the analysis of DMABA-derivatized lipids and can be adapted for amino acids.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 2 mM ammonium acetate
-
Mobile Phase B: Methanol with 2 mM ammonium acetate
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Gradient:
-
0-20 min: 25% to 100% B (linear gradient)
-
20-40 min: 100% B (isocratic)
-
-
Flow Rate: 0.2 mL/min
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Scan Mode: Precursor ion scan for the common DMABA fragment (m/z ~148) or Multiple Reaction Monitoring (MRM) for specific amino acid derivatives.
Visualizations
References
Troubleshooting & Optimization
Optimizing DMABA-NHS Ester Labeling: A Technical Support Guide
Welcome to the technical support center for optimizing your 4-(Dimethylamino)benzoic acid N-hydroxysuccinimidyl (DMABA-NHS) ester labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency and reproducibility of their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is DMABA-NHS ester and what is it used for?
DMABA-NHS ester is an amine-reactive chemical labeling reagent. It is commonly used to derivatize molecules containing primary amines, such as proteins, peptides, and certain lipids like phosphatidylethanolamine (PE).[1][2][3] This labeling facilitates their detection and quantification, particularly in mass spectrometry-based analyses.[2][3]
Q2: What is the optimal pH for DMABA-NHS ester labeling?
The optimal pH for NHS ester reactions is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the target primary amines are deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester. At a lower pH, the reaction will be slow due to protonated amines, and at a higher pH, the NHS ester will rapidly hydrolyze, reducing labeling efficiency.
Q3: Which buffers are compatible with DMABA-NHS ester reactions?
It is crucial to use a buffer that does not contain primary amines. Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers. Buffers containing Tris (e.g., TBS) or glycine are incompatible as they will compete with the target molecule for the DMABA-NHS ester, leading to significantly reduced labeling efficiency.
Q4: How should I prepare and store my DMABA-NHS ester?
DMABA-NHS ester is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature to prevent condensation. It is recommended to dissolve the DMABA-NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions in aqueous buffers for storage.
Q5: How can I stop (quench) the labeling reaction?
To stop the reaction, you can add a quenching reagent that contains a primary amine. Common quenching agents include Tris, glycine, or hydroxylamine, typically added to a final concentration of 20-100 mM.
Troubleshooting Guide
Low Labeling Efficiency
This is one of the most common issues encountered during labeling experiments. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. |
| Incompatible Buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange using dialysis or a desalting column. |
| Hydrolyzed DMABA-NHS Ester | Use fresh, high-quality DMABA-NHS ester. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. Avoid moisture. |
| Low Reactant Concentration | Increase the concentration of your target molecule (e.g., protein concentration of at least 2 mg/mL is recommended). You can also try increasing the molar excess of the DMABA-NHS ester. |
| Suboptimal Reaction Time/Temperature | Reactions are typically run for 0.5 to 4 hours at room temperature or overnight at 4°C. If hydrolysis is suspected, perform the reaction at 4°C. If the reaction is slow, a longer incubation at room temperature may be beneficial. |
| Inaccessible Primary Amines | The primary amines on your target molecule may be sterically hindered. Structural information of your protein can help predict the accessibility of lysine residues. |
Precipitation of Labeled Molecule
| Potential Cause | Recommended Solution |
| Over-labeling | Adding too many DMABA labels can alter the protein's properties and cause it to precipitate. Reduce the molar ratio of DMABA-NHS ester to your target molecule. |
| High Concentration of Organic Solvent | The final concentration of DMSO or DMF in the reaction mixture should typically be less than 10%. |
| Incorrect Buffer Conditions | Ensure the pH and salt concentration of the buffer are appropriate for maintaining the solubility of your target molecule. |
Experimental Protocols
General Protocol for Labeling a Protein with DMABA-NHS Ester
This protocol provides a general starting point. Optimization may be required for your specific protein and application.
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Prepare the Protein Solution:
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Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
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The recommended protein concentration is 1-10 mg/mL.
-
-
Prepare the DMABA-NHS Ester Solution:
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Immediately before use, dissolve the DMABA-NHS ester in anhydrous DMSO or DMF to a stock concentration of ~10 mM.
-
-
Perform the Labeling Reaction:
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Add a 5- to 20-fold molar excess of the DMABA-NHS ester solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional):
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Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
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Remove unreacted DMABA-NHS ester and byproducts using a desalting column (size-exclusion chromatography) or dialysis.
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Protocol for Labeling Phosphatidylethanolamine (PE) Lipids
This protocol is adapted from a published method for derivatizing PE lipids.
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Prepare the Lipid Sample:
-
Dry the lipid sample (e.g., 20 µg) under a stream of nitrogen.
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Resuspend in 65 µl of ethanol and 15 µl of 0.25 M triethylammonium bicarbonate buffer.
-
-
Prepare the DMABA-NHS Ester Solution:
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Prepare a 10 mg/mL solution of DMABA-NHS ester in methylene chloride.
-
-
Perform the Labeling Reaction:
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Add 20 µl of the DMABA-NHS ester solution to the lipid sample.
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Incubate at 60°C for one hour.
-
-
Hydrolyze Excess Reagent:
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Add 0.4 ml of water to hydrolyze any unreacted DMABA-NHS ester and incubate for 30 minutes.
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-
Extract the Labeled Lipid:
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Perform a lipid extraction using the method of Bligh and Dyer.
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Quantitative Data Summary
The efficiency of DMABA-NHS ester labeling is highly dependent on reaction conditions. The following tables provide a general guide to the expected impact of key parameters based on typical NHS ester chemistry.
Table 1: Effect of pH on NHS Ester Half-Life
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | 10 minutes |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | pH 8.3-8.5 is often optimal. |
| Temperature | 4°C to Room Temperature | Lower temperature minimizes hydrolysis but may require longer reaction times. |
| Reaction Time | 0.5 - 4 hours | Can be extended overnight at 4°C. |
| Molar Excess of DMABA-NHS Ester | 5x - 20x | Needs to be optimized for the specific target molecule. |
| Protein Concentration | > 2 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis. |
Visualizations
Caption: DMABA-NHS ester reaction pathway and competing hydrolysis.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
troubleshooting low yield in DMABA NHS ester reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 4-(Dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reactions and addressing common issues such as low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of a DMABA NHS ester?
A1: DMABA NHS esters react with primary amines (-NH₂), such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond. This reaction is most efficient within a pH range of 7.2 to 8.5.[1][2]
Q2: What is the most prevalent side reaction that leads to low yields in this compound reactions?
A2: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water. This competing reaction converts the reactive NHS ester into a non-reactive carboxylic acid, which reduces the overall efficiency of the conjugation.[1][2] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.[1]
Q3: Can DMABA NHS esters react with other functional groups besides primary amines?
A3: Yes, while the primary target is primary amines, NHS esters can have side reactions with other nucleophilic groups, though the reactivity is generally lower. These include:
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Hydroxyl groups (serine, threonine, tyrosine), which form unstable ester linkages.
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Sulfhydryl groups (cysteine), which form less stable thioesters.
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Imidazole groups (histidine).
Q4: Which buffers should be avoided when performing this compound reactions?
A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffers will compete with the target molecule for reaction with the this compound, significantly lowering the conjugation efficiency.
Q5: How should I properly store and handle this compound reagents?
A5: DMABA NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation, it is crucial to allow the reagent vial to equilibrate to room temperature before opening. For DMABA NHS esters that are not readily soluble in water, it is recommended to dissolve them in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
Troubleshooting Guide for Low Yield
Low or no conjugation efficiency is a common problem in this compound reactions. The following guide provides potential causes and recommended solutions to troubleshoot and optimize your experiments.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare this compound stock solutions fresh in anhydrous DMSO or DMF immediately before use. Avoid extended incubation times, particularly at higher pH values. |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction. |
| Suboptimal pH of the reaction buffer | Verify that the reaction buffer pH is within the optimal 7.2-8.5 range. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Inaccessible primary amines on the target molecule | The primary amines on your target molecule may be sterically hindered. If the native conformation is not essential for your application, consider denaturing the protein. Alternatively, using a crosslinker with a longer spacer arm might be beneficial. |
| Low concentration of reactants | The competing hydrolysis reaction is more significant in dilute protein or peptide solutions. If possible, increase the concentration of your target molecule and/or the molar excess of the this compound. |
| Side reactions with other nucleophiles | Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5). Lowering the pH towards 7.2 can sometimes help to reduce side reactions with other nucleophiles. |
| Aggregation of conjugates | A high degree of labeling can alter the properties of the target molecule and lead to aggregation. Reduce the molar excess of the this compound relative to the target molecule to control the number of modifications. |
Experimental Protocols
General Protocol for Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific molecule and application.
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Prepare the Target Molecule Solution : Ensure your protein, peptide, or other amine-containing molecule is in an appropriate amine-free buffer (e.g., PBS at pH 7.4 or 0.1 M sodium bicarbonate at pH 8.3). The recommended concentration is typically 1-10 mg/mL.
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Prepare this compound Solution : Immediately before use, dissolve the this compound in high-quality, anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
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Reaction : Add the desired molar excess of the dissolved this compound to the target molecule solution. A common starting point is a 5- to 20-fold molar excess. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times (e.g., overnight at 4°C) may be necessary in some cases.
-
Quenching (Optional) : To stop the reaction, you can add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.
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Purification : Remove excess, unreacted this compound and the NHS byproduct from the labeled molecule using methods like dialysis, a desalting column, or chromatography (e.g., size-exclusion or hydrophobic interaction chromatography).
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Conjugations
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 7.2 - 8.5 (starting point of 8.3-8.5 is often recommended) | |
| Temperature | 4°C to Room Temperature (25°C) | |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C) | |
| Buffer | Amine-free buffers such as Phosphate, Bicarbonate, HEPES, Borate | |
| This compound Solvent | Anhydrous DMSO or DMF | |
| Molar Ratio (Ester:Molecule) | A 5-20 fold molar excess of the NHS ester is a common starting point. |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.0 | 0 | 4 to 5 hours | |
| 8.6 | 4 | 10 minutes |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low this compound reaction yield.
References
preventing hydrolysis of DMABA NHS ester in solution
Welcome to the technical support center for DMABA NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on preventing its hydrolysis in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
The primary cause of degradation for this compound, like other N-hydroxysuccinimide (NHS) esters, is hydrolysis. In the presence of water, the ester bond is cleaved, resulting in an inactive carboxylic acid and free N-hydroxysuccinimide. This reaction is significantly accelerated at higher pH values.[1][2][3]
Q2: What is the optimal pH for performing a conjugation reaction with this compound?
The optimal pH for reacting this compound with primary amines is between 8.3 and 8.5.[4][5] This pH range offers a balance between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the rate of NHS ester hydrolysis. While reactions can be conducted between pH 7.2 and 9.0, higher pH levels will increase the rate of hydrolysis.
Q3: Which buffers are recommended for this compound reactions?
It is critical to use a buffer that is free of primary amines. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, adjusted to the optimal pH of 8.3-8.5.
Q4: Are there any buffers I should avoid?
Yes, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will compete with your target molecule for reaction with the this compound, leading to significantly reduced conjugation efficiency.
Q5: How should I prepare and store stock solutions of this compound?
To minimize hydrolysis, stock solutions should be prepared using a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the solvent is of high quality; for instance, DMF should not have a "fishy" smell, which indicates degradation to dimethylamine, a competing nucleophile. Stock solutions in anhydrous DMF or DMSO can be stored for 1-2 months at -20°C or up to 6 months at -80°C. Aqueous solutions should be used immediately.
Q6: What are the proper storage conditions for the solid this compound reagent?
Solid this compound should be stored at -20°C in a desiccator to protect it from moisture and light. Before opening a new vial, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no labeling efficiency | Hydrolyzed this compound: The reagent may have been exposed to moisture during storage or handling. | Use a fresh vial of this compound. Ensure proper storage and handling procedures are followed, including allowing the vial to warm to room temperature before opening. |
| Incorrect buffer pH: The pH of the reaction buffer may be too low (preventing amine reactivity) or too high (accelerating hydrolysis). | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust to the optimal range of 8.3-8.5. | |
| Presence of competing nucleophiles: The reaction buffer or sample may contain primary amines (e.g., Tris, glycine). | Perform a buffer exchange using dialysis or a desalting column to ensure the sample is in an amine-free buffer like PBS or sodium bicarbonate. | |
| Low reagent concentration: An insufficient molar excess of this compound may lead to incomplete labeling. | Increase the molar excess of the this compound. A 5- to 20-fold molar excess over the target molecule is a common starting point. | |
| Inconsistent results between experiments | Inconsistent reagent preparation: Stock solutions may not be prepared fresh or are stored improperly. | Always prepare fresh stock solutions of this compound in anhydrous DMF or DMSO immediately before use. If storing, ensure proper aliquoting and storage conditions. |
| Variations in incubation time and temperature: Differences in reaction conditions can affect the outcome. | Standardize the incubation time and temperature for all experiments. For sensitive reactions, performing the conjugation at 4°C overnight can help minimize hydrolysis. | |
| Precipitation observed during the reaction | High concentration of the NHS ester: Excessive amounts of the organic solvent used to dissolve the ester can cause precipitation of the target molecule. | Keep the volume of the organic solvent to a minimum, typically no more than 10% of the total reaction volume. |
| Protein/lipid instability: The target molecule may not be stable under the reaction conditions. | Adjust the concentration of the target molecule or explore the addition of non-interfering solubilizing agents. |
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution at Different pH Values
This table illustrates the significant impact of pH on the rate of hydrolysis of NHS esters. As the pH increases, the half-life of the ester decreases dramatically.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~1 hour |
| 8.5 | 25 | ~30 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | <10 minutes |
Data compiled from multiple sources for general NHS esters.
Table 2: Relative Stability of this compound in Different Solvents
This table provides a qualitative comparison of the stability of this compound in commonly used solvents.
| Solvent | Stability | Notes |
| Anhydrous DMSO | High | Recommended for long-term storage of stock solutions at -20°C or -80°C. Must be high-purity and water-free. |
| Anhydrous DMF | High | Another excellent choice for stock solution preparation and storage. Must be amine-free. |
| Aqueous Buffers (e.g., PBS, Bicarbonate) | Low | Hydrolysis occurs rapidly. Solutions should be used immediately after preparation. |
| Alcohols (e.g., Ethanol) | Very Low | This compound is generally insoluble and will be rapidly solvolyzed. Not recommended. |
Experimental Protocols
Protocol: Labeling of Phosphatidylethanolamine (PE) Lipids with this compound
This protocol provides a general guideline for the derivatization of PE lipids for mass spectrometry analysis.
Materials:
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PE-containing lipid sample
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Solvents for extraction (e.g., chloroform, methanol)
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Desalting column or solid-phase extraction (SPE) cartridge for purification
Methodology:
-
Prepare the Lipid Sample:
-
Ensure the lipid sample is in a suitable, amine-free solvent. If necessary, perform a buffer exchange or extraction to remove any interfering substances.
-
The concentration of the lipid should be optimized for your specific application.
-
-
Prepare the this compound Stock Solution:
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Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
Perform the Conjugation Reaction:
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Add a 10- to 20-fold molar excess of the this compound stock solution to your lipid sample.
-
Mix gently and incubate the reaction for 1-2 hours at room temperature, protected from light. For lipids that may be sensitive to degradation, the reaction can be performed at 4°C overnight.
-
-
Quench the Reaction (Optional but Recommended):
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To stop the reaction and consume any unreacted this compound, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purify the Labeled Lipids:
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Remove unreacted this compound and byproducts using a suitable method such as a desalting column or SPE.
-
The choice of purification method will depend on the properties of the labeled lipid and the downstream application.
-
-
Analysis:
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The purified, DMABA-labeled lipids are now ready for analysis, for example, by mass spectrometry.
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Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: General experimental workflow for this compound labeling.
References
common side reactions with DMABA NHS ester
Welcome to the technical support center for DMABA NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-(Dimethylamino)benzoic acid N-hydroxysuccinimide (DMABA NHS) ester in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical reagent used to label molecules with a primary amine group.[1][2][3] Its principal application is in the field of lipidomics, specifically for the derivatization of phosphatidylethanolamine (PE) lipids.[1][2] This labeling facilitates the detection and quantification of various PE lipid subclasses, including diacyl, ether, and plasmalogen species, by electrospray tandem mass spectrometry.
Q2: What is the chemical reaction underlying the use of this compound?
A2: this compound reacts with primary amines (-NH₂) via nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient in a slightly basic pH range (7.2-8.5).
Q3: What are the most common side reactions associated with this compound?
A3: The most significant and common side reaction is the hydrolysis of the NHS ester group in the presence of water. This reaction results in the formation of a non-reactive carboxylic acid (DMABA) and NHS, which reduces the efficiency of the desired labeling reaction by consuming the reagent. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.
Other, less common, side reactions can occur with other nucleophilic groups, though their reactivity is generally lower than that of primary amines. These include:
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Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.
-
Sulfhydryl groups: Cysteine residues can form thioesters.
Q4: How should I store and handle this compound to maintain its reactivity?
A4: this compound is sensitive to moisture. It should be stored in a desiccated environment at -20°C for long-term stability. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent. For creating stock solutions, use anhydrous, amine-free organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is recommended to prepare fresh solutions for each experiment to ensure maximal reactivity.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency or No Product Formation
If you are observing low yields of your DMABA-labeled product, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | 1. Check Reagent Age and Storage: Ensure your this compound is not expired and has been stored correctly in a desiccated environment. 2. Prepare Fresh Solutions: Always prepare fresh solutions of the ester in anhydrous DMSO or DMF immediately before use. 3. Optimize Reaction Time: For reactions at room temperature, aim for an incubation time of 30-60 minutes. For reactions on ice, extend the time to 2 hours. |
| Incorrect Buffer pH | 1. Verify Buffer pH: Use a calibrated pH meter to confirm that your reaction buffer is within the optimal range of 7.2-8.5. A pH below 7.2 will result in protonated, unreactive amines, while a pH above 8.5 will significantly increase the rate of hydrolysis. 2. Use Appropriate Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers are recommended. |
| Incompatible Buffer Components | 1. Avoid Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the this compound. 2. Buffer Exchange: If your sample is in an incompatible buffer, perform a buffer exchange using methods like dialysis or gel filtration before starting the labeling reaction. |
| Low Reactant Concentration | 1. Increase Concentrations: If possible, increase the concentration of your target molecule and/or the molar excess of the this compound. The rate of hydrolysis is a more significant competitor in dilute solutions. |
| Inaccessible Primary Amines | 1. Structural Considerations: The primary amine on your target molecule may be sterically hindered or buried within its three-dimensional structure. For proteins, consider partial denaturation if the native conformation is not essential for downstream applications. |
Issue 2: Presence of Unexpected Side Products in Mass Spectrometry Data
If your mass spectrometry analysis reveals unexpected masses, it could be due to side reactions.
| Potential Cause | Troubleshooting Steps |
| Reaction with Other Nucleophiles | 1. Optimize pH: Lowering the reaction pH towards 7.2 can sometimes reduce side reactions with other nucleophiles like hydroxyl or sulfhydryl groups. |
| High Degree of Labeling | 1. Reduce Molar Excess: Decrease the molar ratio of this compound to your target molecule to control the number of modifications per molecule. Excessive labeling can alter the properties of your molecule and lead to aggregation. |
Quantitative Data Summary
Table 1: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Note: This data is for general NHS esters and provides an estimate of the stability of this compound under similar conditions.
Experimental Protocols
Key Experiment: Labeling of Phosphatidylethanolamine (PE) Lipids with this compound
This protocol is adapted from established methods for the derivatization of PE lipids for mass spectrometry analysis.
Materials:
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Lipid extract containing PE
-
This compound
-
Anhydrous methylene chloride (or DMF/DMSO)
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Ethanol
-
0.25 M Triethylammonium bicarbonate buffer
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Deionized water
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Chloroform
-
Methanol
Procedure:
-
Sample Preparation:
-
Dry down the lipid extract containing your PE sample (e.g., 20 µg) under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in 65 µL of ethanol and 15 µL of 0.25 M triethylammonium bicarbonate buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous methylene chloride (or another suitable anhydrous solvent like DMSO or DMF).
-
-
Labeling Reaction:
-
Add 20 µL of the freshly prepared this compound solution to the resuspended lipid extract.
-
Incubate the reaction mixture at 60°C for one hour.
-
-
Quenching the Reaction:
-
To hydrolyze any unreacted this compound, add 0.4 mL of deionized water to the reaction mixture.
-
Incubate for 30 minutes at room temperature.
-
-
Extraction of Labeled Lipids:
-
Perform a Bligh-Dyer extraction by adding chloroform and methanol to partition the lipids into the organic phase.
-
Collect the organic phase containing the DMABA-labeled PE lipids.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the collected organic phase under a stream of nitrogen.
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Resuspend the labeled lipids in an appropriate solvent for your mass spectrometry analysis (e.g., 60:20:20 v/v/v methanol/acetonitrile/water with 1 mM ammonium acetate).
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Experimental workflow for this compound labeling of PE lipids.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
Technical Support Center: Improving Signal Intensity of DMABA-Labeled Lipids
Welcome to the technical support center for the analysis of 4-(dimethylamino)benzoic acid (DMABA)-labeled lipids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the derivatization and analysis of aminolipids, with a focus on enhancing signal intensity in mass spectrometry-based workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of labeling lipids with DMABA-NHS ester?
A1: Labeling lipids containing a primary amine, such as phosphatidylethanolamine (PE), with DMABA-NHS ester is a chemical derivatization technique used to improve their detection in mass spectrometry. The DMABA tag introduces a permanently charged dimethylamino group, which enhances ionization efficiency, particularly in positive ion mode electrospray ionization (ESI). This leads to a significant increase in signal intensity, facilitating the detection and quantification of low-abundance lipid species.
Q2: Which types of lipids can be labeled with DMABA-NHS ester?
A2: DMABA-NHS ester specifically reacts with primary amine groups. Therefore, it is suitable for labeling aminophospholipids like phosphatidylethanolamine (PE) and phosphatidylserine (PS). It will not react with lipids that lack a primary amine, such as phosphatidylcholine (PC) or triglycerides (TG).
Q3: How does DMABA labeling aid in the quantification of lipids?
A3: DMABA labeling is highly effective for relative quantification when used with stable isotope-labeled versions of the DMABA-NHS ester (e.g., d4-DMABA).[1] By labeling different samples with different isotopic versions of the reagent, the samples can be mixed and analyzed in a single mass spectrometry run. The relative signal intensities of the isotopically distinct labeled lipids then allow for accurate quantification of changes in lipid abundance between the samples.
Q4: What are the main factors that can lead to low signal intensity of DMABA-labeled lipids?
A4: Low signal intensity can stem from several factors, including:
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Inefficient Labeling Reaction: Incomplete derivatization of the target lipids will result in a lower concentration of the labeled analyte.
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Hydrolysis of the DMABA-NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous environments, which inactivates the reagent.
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Suboptimal Mass Spectrometry Parameters: Incorrect settings for the ion source, collision energy, or detector can lead to poor detection.
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Sample Contamination: The presence of salts, detergents, or other non-volatile impurities can suppress the ionization of the labeled lipids.
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Improper Sample Handling and Storage: Degradation of the lipids or the DMABA reagent can occur with improper handling.
Troubleshooting Guides
This section provides solutions to common problems encountered during the DMABA labeling and analysis workflow.
Problem 1: Low or No Detectable Signal of Labeled Lipids
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Inefficient Labeling Reaction | Optimize Reaction Conditions: Adjust pH, temperature, and incubation time. | The reaction between the NHS ester and the primary amine is pH-dependent, with an optimal range of 7.2-8.5.[2][3][4] Below this range, the amine is protonated and less nucleophilic. Above this range, hydrolysis of the NHS ester is rapid. Ensure the reaction buffer is fresh and within the correct pH range. Increasing the temperature (e.g., to 37-60°C) and incubation time (e.g., 1-2 hours) can improve reaction efficiency, but this must be balanced with the potential for reagent hydrolysis and lipid degradation. |
| DMABA-NHS Ester Hydrolysis | Use Anhydrous Solvents and Fresh Reagent: Minimize water content in the reaction. | DMABA-NHS ester is moisture-sensitive. Dissolve the reagent in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Avoid buffers that contain primary amines, such as Tris, as they will compete with the lipid for the labeling reagent. |
| Poor Ionization in Mass Spectrometer | Optimize Ion Source Parameters: Adjust spray voltage, gas flow, and temperature. | The DMABA tag is designed to enhance positive ion mode ESI. Ensure the mass spectrometer is operating in positive ion mode. Systematically optimize the capillary voltage, nebulizer pressure, and drying gas flow and temperature to achieve a stable and efficient spray. A poorly tuned ion source is a common cause of low signal intensity. |
| Sample Contamination | Implement a Sample Cleanup Step: Use solid-phase extraction (SPE) or liquid-liquid extraction. | Salts, detergents, and other non-volatile components from the lipid extraction or labeling reaction can cause significant ion suppression. After the labeling reaction, it is crucial to clean the sample. SPE with a suitable stationary phase (e.g., C18) can effectively remove these contaminants. |
| Incorrect Lipid Extraction | Evaluate Lipid Extraction Method: Ensure the chosen method efficiently extracts aminolipids. | The choice of lipid extraction method can significantly impact the recovery of different lipid classes. Methods like the Folch or Bligh-Dyer are commonly used, but their efficiency can vary depending on the sample matrix. Ensure the chosen protocol is validated for the efficient extraction of PE and other aminolipids. |
Problem 2: High Background Noise or Numerous Interfering Peaks
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Excess Unreacted DMABA Reagent | Quench the Reaction and Purify: Add a primary amine to consume excess reagent, followed by sample cleanup. | After the desired incubation time, quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris or glycine) to react with any remaining DMABA-NHS ester. Subsequently, use SPE to separate the labeled lipids from the unreacted reagent and its hydrolysis products. |
| In-source Fragmentation | Optimize Ion Source and Transfer Optics Voltages: Reduce voltages to minimize fragmentation before the analyzer. | High voltages in the ion source or ion transfer optics can cause the labeled lipids to fragment before they reach the mass analyzer, leading to a complex spectrum and a lower abundance of the precursor ion. This is known as in-source fragmentation. Systematically reduce these voltages to find a balance between efficient ion transmission and minimal fragmentation. |
| Matrix Effects | Improve Chromatographic Separation: Optimize the LC method to separate labeled lipids from co-eluting matrix components. | If using LC-MS, co-eluting compounds from the sample matrix can suppress the ionization of the target analytes. Adjusting the gradient, flow rate, or column chemistry can improve the separation and reduce matrix effects. |
Experimental Protocols
Optimized Protocol for DMABA Labeling of Phosphatidylethanolamine (PE)
This protocol provides a detailed methodology for the derivatization of PE lipids from a biological extract.
1. Lipid Extraction:
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Extract lipids from your sample using a well-established method such as the Folch or Bligh-Dyer procedure.
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After extraction, dry the lipid extract completely under a stream of nitrogen.
2. Reconstitution of Lipids:
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Reconstitute the dried lipid extract in a reaction buffer. A recommended buffer is 50 mM sodium bicarbonate or sodium borate at pH 8.3. The volume will depend on the expected amount of lipid.
3. Preparation of DMABA-NHS Ester Solution:
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Immediately before use, dissolve the DMABA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
4. Labeling Reaction:
-
Add the DMABA-NHS ester solution to the reconstituted lipid solution. A molar excess of the DMABA reagent to the estimated amount of aminolipid is recommended to drive the reaction to completion. A 10-fold molar excess is a good starting point.
-
Incubate the reaction mixture at 37°C for 1 hour with gentle shaking.
5. Quenching the Reaction:
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Add a small volume of 1 M Tris-HCl (pH 8.0) to the reaction mixture to quench any unreacted DMABA-NHS ester. Incubate for 15 minutes at room temperature.
6. Sample Cleanup:
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Acidify the reaction mixture with formic acid to a pH of ~3-4.
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Perform a solid-phase extraction (SPE) using a C18 cartridge to remove salts, unreacted DMABA, and other polar contaminants.
- Condition the C18 cartridge with methanol, followed by water.
- Load the acidified sample onto the cartridge.
- Wash the cartridge with water to remove polar impurities.
- Elute the DMABA-labeled lipids with methanol or acetonitrile.
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Dry the eluted sample under a stream of nitrogen.
7. Sample Preparation for MS Analysis:
-
Reconstitute the dried, labeled lipids in a solvent suitable for your mass spectrometry analysis (e.g., methanol/chloroform 1:1 v/v with 0.1% formic acid for LC-MS).
Quantitative Data Summary
The following tables summarize the expected impact of key reaction and analysis parameters on the signal intensity of DMABA-labeled lipids.
Table 1: Effect of Labeling Reaction Parameters on Signal Intensity
| Parameter | Suboptimal Condition | Optimal Condition | Expected Impact on Signal Intensity |
| pH of Reaction Buffer | < 7.0 or > 9.0 | 7.2 - 8.5 | Low signal due to poor reaction or reagent hydrolysis |
| Reaction Temperature | Room Temperature | 37 - 60°C | Increased signal due to improved reaction kinetics |
| Incubation Time | < 30 minutes | 1 - 2 hours | Increased signal due to higher reaction completion |
| DMABA:Lipid Molar Ratio | 1:1 | > 10:1 | Increased signal by driving the reaction to completion |
| Presence of Water | High | Minimized (Anhydrous Solvents) | Increased signal by reducing NHS ester hydrolysis |
| Buffer Composition | Contains primary amines (e.g., Tris) | Bicarbonate, Borate, or Phosphate | Increased signal by avoiding competing reactions |
Table 2: Effect of Mass Spectrometry Parameters on Signal Intensity
| Parameter | Suboptimal Setting | Optimal Setting | Expected Impact on Signal Intensity |
| Ionization Mode | Negative Ion Mode | Positive Ion Mode | Significant signal increase for DMABA-labeled lipids |
| Capillary Voltage | Too low or too high | Optimized for stable spray | Increased signal due to efficient ionization |
| Collision Energy (MS/MS) | Too low or too high | Optimized for characteristic fragment | Increased signal of fragment ions for quantification |
| Sample Cleanup | Not performed | SPE or LLE performed | Increased signal by reducing ion suppression |
Visualizations
Experimental Workflow for DMABA Labeling and Analysis
Caption: Workflow for DMABA labeling of aminolipids for mass spectrometry.
DMABA-NHS Ester Reaction Pathway
Caption: Chemical reaction pathway for DMABA-NHS ester labeling of aminolipids.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal of DMABA-labeled lipids.
References
DMABA NHS Ester Reaction Buffer pH Optimization: A Technical Guide
Welcome to the technical support center for optimizing your DMABA NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on achieving successful conjugations. Here you will find answers to frequently asked questions and troubleshooting advice to navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for an N-hydroxysuccinimide (NHS) ester reaction is a balance between ensuring the primary amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester itself. For most NHS esters, including this compound, the recommended pH range is typically 7.2 to 8.5 .[1][2] A frequently cited optimal pH is between 8.3 and 8.5 .[1][3]
-
Below pH 7.2: The majority of primary amines will be protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down or preventing the reaction.
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, which competes with the desired amine reaction and can lead to lower conjugation yields.
Q2: Which buffers are recommended for this compound reactions?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound.
Recommended Buffers:
-
Phosphate-buffered saline (PBS) : A common choice within the optimal pH range.
-
Sodium Bicarbonate Buffer (0.1 M) : Frequently recommended and provides the appropriate pH.
-
Borate Buffer : A suitable, amine-free option.
-
HEPES Buffer : Can also be used for these reactions.
Buffers to Avoid:
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Tris (tris(hydroxymethyl)aminomethane) : Contains primary amines and will interfere with the conjugation.
-
Glycine : Also contains a primary amine and should not be used in the reaction buffer, though it can be used to quench the reaction.
Q3: My this compound won't dissolve in the reaction buffer. What should I do?
This compound is poorly soluble in aqueous solutions like PBS. It is standard practice to first dissolve the this compound in an anhydrous (water-free) organic solvent before adding it to your reaction mixture.
Recommended Solvents:
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Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
Protocol:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.
-
Add the required volume of the stock solution to your biomolecule dissolved in the appropriate reaction buffer.
Q4: How stable is the this compound in solution?
NHS esters are susceptible to hydrolysis in aqueous solutions, and their stability is highly pH-dependent. The half-life of NHS esters decreases significantly as the pH increases. For instance, at pH 7 and 0°C, the half-life can be several hours, but at pH 8.6 and 4°C, it drops to just 10 minutes. Aqueous solutions of NHS esters should be used immediately after preparation. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH that is too low will result in unreactive, protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Hydrolyzed this compound | NHS esters are moisture-sensitive. Ensure your this compound is stored properly in a desiccated environment. Always allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. | |
| Buffer Contains Primary Amines | Ensure your buffer is free of primary amines like Tris or glycine, which compete with your target molecule. If necessary, perform a buffer exchange via dialysis or gel filtration before starting the conjugation. | |
| Low Concentration of Reactants | The competing hydrolysis reaction has a greater impact in dilute protein solutions. If possible, increase the concentration of your target molecule. | |
| Precipitation During Reaction | Poor Solubility of this compound or Conjugate | Ensure the this compound is fully dissolved in DMSO or DMF before adding it to the aqueous reaction buffer. If the final conjugate is precipitating, consider using a modified this compound with increased hydrophilicity if available. |
Data Summary
The efficiency of the this compound reaction is a trade-off between the availability of the reactive amine and the stability of the ester. The following table summarizes the effect of pH on these two competing factors.
| pH | Amine Reactivity | NHS Ester Stability (Hydrolysis Rate) | Overall Reaction Efficiency |
| < 7.0 | Low (amines are protonated) | High (low hydrolysis) | Very Low |
| 7.2 - 8.0 | Moderate | Moderate | Good |
| 8.3 - 8.5 | High | Moderate (hydrolysis is faster but manageable) | Optimal |
| > 8.6 | Very High | Low (rapid hydrolysis) | Low |
The half-life of NHS esters in aqueous solution is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
General Protocol for Labeling Proteins with this compound
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Prepare the Protein Solution : Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.
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Prepare the this compound Solution : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
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Perform the Conjugation Reaction : Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing. The optimal molar ratio may need to be determined empirically for your specific protein.
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Incubate : Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
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Quench the Reaction (Optional) : To stop the reaction, you can add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
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Purify the Conjugate : Remove unreacted this compound and byproducts using gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Protocol for Labeling Phosphatidylethanolamine (PE) Lipids with this compound
This protocol is adapted for lipid analysis via mass spectrometry.
-
Prepare Lipid Extract : Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend Lipids : Resuspend the dried lipids in 65 µL of ethanol and 15 µL of 0.25 mM triethylammonium bicarbonate buffer.
-
Prepare this compound Solution : Prepare a 10 mg/mL stock solution of the this compound in methylene chloride.
-
Perform the Labeling Reaction : Add 20 µL of the this compound solution to the resuspended lipid extract.
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Incubate : Incubate the reaction at 60°C for 1 hour.
-
Hydrolyze Excess Reagent : Add 400 µL of water to hydrolyze any unreacted this compound and incubate for 30 minutes at room temperature.
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Extract Labeled Lipids : Proceed with your standard lipid extraction protocol (e.g., Bligh-Dyer extraction).
Visual Guides
Caption: Reaction pathway of this compound with a primary amine.
Caption: The effect of pH on the this compound reaction.
Caption: A troubleshooting workflow for low conjugation yield.
References
Technical Support Center: DMABA NHS Ester Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted 4-dimethylaminobenzoyl N-hydroxysuccinimide (DMABA NHS) ester from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is DMABA NHS ester and what is its primary application?
This compound is a chemical reagent used in bioconjugation. It is an amine-reactive compound that is commonly used to label proteins, peptides, and other molecules containing primary amines. The DMABA group acts as a chromophore, which allows for the quantification of the labeled molecule using spectrophotometry.
Q2: Why is the removal of unreacted this compound critical?
The removal of unreacted this compound is crucial for several reasons:
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Accurate Quantification: Residual this compound or its hydrolysis byproducts can interfere with the spectrophotometric quantification of the labeled molecule, leading to inaccurate results.
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Prevention of Side Reactions: Unreacted NHS esters can react with other nucleophiles in downstream applications, causing undesirable side reactions.
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Improved Purity: For applications in drug development and other sensitive assays, high purity of the final conjugate is essential.
Q3: What are the common methods to remove unreacted this compound?
Common methods for removing unreacted this compound and its byproducts include:
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Precipitation: This method is effective if there is a significant solubility difference between the labeled product and the unreacted ester.
-
Dialysis: This technique is suitable for large molecules like proteins, where the unreacted ester can pass through the dialysis membrane while the larger, labeled molecule is retained.
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Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, making it an effective method for removing small molecules like unreacted this compound from larger, labeled products.
-
Solid-Phase Extraction (SPE): SPE can be used to selectively retain the labeled product or the unreacted ester on a solid support, allowing for their separation.
Q4: How can I verify the successful removal of unreacted this compound?
The successful removal of unreacted this compound can be verified using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the labeled product, unreacted ester, and any byproducts.
-
Thin-Layer Chromatography (TLC): TLC can provide a qualitative assessment of the purity of the sample.
-
Mass Spectrometry (MS): MS can confirm the identity of the labeled product and the absence of the unreacted ester.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of labeled product after purification. | - The labeled product may have precipitated along with the unreacted ester.- The product may have adsorbed to the chromatography column or dialysis membrane.- The product may have degraded during the purification process. | - Optimize the precipitation conditions (e.g., solvent, temperature).- Select a different purification method.- Ensure the pH and temperature are maintained within the product's stability range. |
| Residual this compound or its hydrolysis byproducts are detected in the final sample. | - The chosen purification method may not be efficient enough.- The chromatography column may have been overloaded.- Insufficient dialysis time or too few buffer changes were performed. | - Repeat the purification step.- Optimize the parameters of the chosen method (e.g., increase column size, use a dialysis membrane with a smaller molecular weight cut-off).- Consider using a combination of purification methods for higher purity. |
| The sample is difficult to dissolve after precipitation. | - The labeled product may have aggregated.- An inappropriate solvent was used for resuspension. | - Try different solvents or buffer conditions to redissolve the product.- Use sonication to aid in the dissolution of the aggregated product. |
Experimental Workflows and Protocols
The following diagram illustrates a general workflow for a typical labeling experiment and subsequent purification to remove unreacted this compound.
Caption: General workflow for labeling and purification.
Decision Tree for Purification Method Selection
Choosing the right purification method is critical for obtaining a high-purity product. The following decision tree can guide you in selecting the most appropriate technique based on the properties of your labeled molecule.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Method 1: Acetone Precipitation
This method is suitable when the labeled product is insoluble in acetone, while the unreacted this compound is soluble.
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Reaction Quenching: After the labeling reaction, quench any remaining unreacted this compound by adding a small molar excess of an amine-containing buffer, such as Tris or glycine, and incubate for 30 minutes at room temperature.
-
Precipitation: Add 4 volumes of ice-cold acetone to the reaction mixture.
-
Incubation: Incubate the mixture at -20°C for at least 1 hour to facilitate precipitation.
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Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the precipitated product.
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Washing: Carefully decant the supernatant containing the unreacted ester. Wash the pellet with ice-cold acetone to remove any residual impurities.
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Drying and Resuspension: Air-dry the pellet and resuspend it in a suitable buffer.
Method 2: Size Exclusion Chromatography (SEC)
SEC is ideal for separating larger labeled molecules (e.g., proteins) from the smaller, unreacted this compound.
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Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your labeled molecule.
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Equilibration: Equilibrate the column with a suitable buffer.
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Sample Loading: Load the quenched reaction mixture onto the column.
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Elution: Elute the sample with the equilibration buffer. The larger, labeled molecules will elute first, followed by the smaller, unreacted this compound and its byproducts.
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Fraction Collection: Collect fractions and monitor the absorbance at the appropriate wavelength to identify the fractions containing the purified product.
Method 3: Dialysis
Dialysis is a straightforward method for purifying large molecules.
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Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your labeled product but large enough to allow the unreacted this compound (MW = 318.28 g/mol ) to pass through. A 3.5 kDa or 5 kDa MWCO membrane is typically suitable.
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Sample Preparation: Place the quenched reaction mixture into the dialysis tubing or cassette.
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Dialysis: Dialyze the sample against a large volume of buffer (e.g., 1000-fold excess) at 4°C.
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Buffer Changes: Change the dialysis buffer at least three times over a 24-48 hour period to ensure complete removal of the unreacted ester.
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Sample Recovery: Recover the purified sample from the dialysis tubing or cassette.
challenges in DMABA NHS ester derivatization of complex samples
Welcome to the technical support center for DMABA NHS ester derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) esters for the derivatization of complex samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: 4-(dimethylamino)benzoic acid N-hydroxysuccinimide (DMABA NHS) ester is a chemical reagent used to derivatize primary amine groups in molecules such as lipids, peptides, and proteins.[1][2][3] Its primary application is to facilitate the detection and quantification of these molecules, particularly in complex biological mixtures, using techniques like liquid chromatography-mass spectrometry (LC-MS).[4][5] The DMABA tag introduces a common fragment ion that can be used for precursor ion scanning, allowing for the universal detection of all subclasses of a particular lipid class, like phosphatidylethanolamines (PE).
Q2: What are the main advantages of using this compound for derivatization?
A2: The key advantages of using this compound include:
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Universal Detection: It allows for the detection of all subclasses of certain lipids (e.g., diacyl, ether, and plasmalogen PE lipids) using a common precursor ion scan in mass spectrometry, which is often not possible with underivatized lipids.
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Differential Labeling: Isotopically labeled versions of this compound (e.g., d4, d6, d10) are available, enabling differential labeling of samples from different experimental conditions. This allows for multiplexed analysis in a single chromatographic run and the use of one labeled sample as an internal standard for another.
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Improved Chromatographic Separation: Derivatization can alter the chemical properties of the analyte, potentially improving its separation from other sample components, such as separating labeled PE from PC lipids.
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Enhanced MS Signal: The DMABA tag can improve the ionization efficiency of the analyte, leading to better sensitivity in mass spectrometry.
Q3: What types of molecules can be derivatized with this compound?
A3: this compound reacts with primary amines (-NH2). This makes it suitable for derivatizing a variety of biomolecules, including:
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Lipids: Specifically those with a primary amine head group, such as phosphatidylethanolamine (PE).
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Peptides and Proteins: It reacts with the N-terminal alpha-amine and the epsilon-amine of lysine residues.
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Amino Acids: Can be used for the analysis of amino acids.
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Amino-modified Oligonucleotides: Can be used to label oligonucleotides that have been functionalized with a primary amine.
Q4: How should this compound reagents be stored?
A4: DMABA NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation upon opening, the vial should be allowed to equilibrate to room temperature before use. It is recommended to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before the experiment. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a limited time, but fresh preparations are always preferred to avoid hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound derivatization of complex samples.
Problem 1: Low Derivatization Efficiency or Low Product Yield
Low yield is one of the most common issues. The following guide will help you identify and address the potential causes.
Troubleshooting Workflow for Low Derivatization Yield
Caption: Troubleshooting decision tree for low derivatization yield.
| Potential Cause | Explanation | Recommended Solution |
| Reagent Hydrolysis | DMABA NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. This is a primary cause of failed reactions. | Store the reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer pH | The reaction is highly pH-dependent. The optimal pH range is 7.2-8.5. Below this range, primary amines are protonated and unreactive. Above this range, the rate of NHS ester hydrolysis increases significantly, competing with the derivatization reaction. | Use a freshly prepared buffer with a pH between 8.3 and 8.5 for optimal reaction kinetics. Compatible buffers include phosphate-buffered saline (PBS), bicarbonate, and borate buffers. |
| Incompatible Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target analyte for reaction with the this compound, drastically reducing the yield. | Perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate) before starting the derivatization. |
| Low Reactant Concentration | At low concentrations of the target analyte, the competing hydrolysis reaction can become more significant, leading to lower derivatization efficiency. | If possible, increase the concentration of your analyte. It is also common to use a molar excess of the this compound reagent. |
| Suboptimal Reaction Time and Temperature | Reactions are typically carried out for 0.5 to 4 hours at room temperature. Shorter times may be insufficient, while longer times at higher temperatures can increase hydrolysis. | Incubate the reaction for 1-4 hours at room temperature. If hydrolysis is a major concern, the reaction can be performed overnight at 4°C. |
| Steric Hindrance | The primary amine on the target molecule may be sterically inaccessible, preventing the this compound from reacting. | For proteins, if the native conformation is not required for downstream analysis, consider partial denaturation to expose more amine groups. |
Problem 2: Side Reactions and Unexpected Products
Besides the desired reaction with primary amines, DMABA NHS esters can participate in side reactions.
Potential Side Reactions of this compound
Caption: Competing reaction pathways for DMABA NHS esters.
| Side Reaction | Explanation | Recommended Solution |
| Hydrolysis | The NHS ester reacts with water to form an inactive carboxylic acid, which reduces the amount of reagent available for derivatization. The rate of hydrolysis is significantly increased at higher pH. | Use anhydrous solvents for stock solutions. Prepare reagent solutions immediately before use. Maintain the reaction pH within the optimal 7.2-8.5 range. |
| Reaction with other Nucleophiles | NHS esters can react with other nucleophilic groups present in proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine. These reactions form less stable ester or thioester bonds. | While the reaction with primary amines is favored, optimizing the pH towards the lower end of the optimal range (e.g., pH 7.2-7.5) can help minimize reactions with other nucleophiles. If over-labeling of proteins is an issue, consider using a quenching agent like hydroxylamine or methylamine to reverse the less stable O-acyl esters. |
Problem 3: Matrix Effects in LC-MS Analysis
Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in the LC-MS analysis of complex samples.
| Issue | Explanation | Recommended Solution |
| Ion Suppression or Enhancement | Components of the biological matrix (e.g., salts, lipids, proteins) can co-elute with the DMABA-labeled analyte and interfere with its ionization in the mass spectrometer's source, leading to a decrease (suppression) or increase (enhancement) in signal intensity. This can lead to inaccurate quantification. | Improve Sample Cleanup: Implement more rigorous sample extraction and cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components before derivatization or analysis. Optimize Chromatography: Adjust the LC gradient and column chemistry to achieve better separation of the analyte from matrix components. Use Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled version of the analyte as an internal standard. Alternatively, using different isotopologues of the DMABA reagent (e.g., d0 for the sample, d4 for a spike-in standard) can help normalize for variations in ionization. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating matrix effects. |
| Altered LC Behavior | In some cases, matrix components can interact with the analyte, causing shifts in retention time or changes in peak shape. | As above, improving sample cleanup and optimizing chromatography are the primary strategies to address this issue. |
Experimental Protocols
General Protocol for this compound Derivatization of Lipids in a Complex Sample (e.g., Cell Extract)
This protocol is adapted from methodologies for labeling phosphatidylethanolamine (PE) lipids.
Workflow for DMABA Derivatization of Lipids
Caption: General experimental workflow for lipid derivatization.
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Lipid Extraction:
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Extract lipids from your sample (e.g., 1x10^6 cells) using a standard method like the Bligh and Dyer procedure. An internal standard can be added at this stage.
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-
Drying:
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Dry the lipid extract completely under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
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Prepare a fresh solution of this compound (e.g., 10 mg/mL) in an anhydrous organic solvent like methylene chloride or DMSO.
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Add the this compound solution to the dried lipid extract. A typical protocol might use 20 µL of a 10 mg/mL solution.
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Incubate the reaction. Conditions can vary, for example, 60°C for one hour. Alternatively, room temperature for 1-4 hours can be used.
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-
Quenching:
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Stop the reaction by adding water (e.g., 400 µL) to hydrolyze any unreacted this compound. Incubate for approximately 30 minutes at room temperature.
-
-
Post-Derivatization Extraction/Cleanup:
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Perform another lipid extraction (e.g., Bligh and Dyer) to recover the derivatized lipids.
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For further purification and to separate the DMABA-labeled lipids (e.g., PE) from other lipid classes (e.g., PC), solid-phase extraction (SPE) using an aminopropyl column can be employed.
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-
Analysis:
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Resuspend the final, dried, derivatized sample in an appropriate solvent for LC-MS analysis.
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References
how to improve solubility of DMABA NHS ester for reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with DMABA NHS ester. Our goal is to help you overcome common challenges and achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a hydrophobic molecule with poor solubility in aqueous buffers. The recommended procedure is to first dissolve the ester in a dry, water-miscible organic solvent to prepare a concentrated stock solution. Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the most commonly used and effective solvents for this purpose.[1][2][3]
Q2: My this compound precipitates when I add the stock solution to my aqueous reaction buffer. What should I do?
A2: Precipitation upon addition to an aqueous buffer is a common issue. Here are several steps you can take to troubleshoot this problem:
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Minimize the volume of the organic solvent: Use the most concentrated stock solution of this compound possible to keep the final concentration of the organic solvent in your reaction mixture to a minimum, ideally below 10%.[1][4]
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Slow addition and mixing: Add the this compound stock solution dropwise to your aqueous buffer while gently vortexing or stirring. This gradual introduction can prevent localized high concentrations that lead to precipitation.
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Optimize the reaction buffer: Ensure your buffer does not contain any primary amines (e.g., Tris or glycine) as these will compete with your target molecule for reaction with the NHS ester. Phosphate, carbonate-bicarbonate, HEPES, or borate buffers at a pH of 7.2-8.5 are recommended.
Q3: What is the optimal pH for reacting this compound with primary amines?
A3: The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5. At a lower pH, the primary amine is protonated and less nucleophilic, slowing down the reaction. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction and reduces the overall yield.
Q4: How should I store my this compound and its stock solutions?
A4: this compound is sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the ester. For stock solutions in anhydrous DMSO or DMF, it is recommended to prepare them fresh for each experiment. If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Hydrolysis of this compound: The ester has been exposed to moisture during storage or the reaction pH is too high. | - Ensure proper storage of the solid ester in a desiccator at -20°C.- Use anhydrous DMSO or DMF to prepare the stock solution immediately before use.- Verify the reaction buffer pH is within the optimal range of 7.2-8.5.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. |
| Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target molecule. | - Perform a buffer exchange to a compatible buffer (e.g., PBS, borate, or carbonate buffer) before starting the reaction. | |
| Low concentration of reactants: The competing hydrolysis reaction is more significant at lower concentrations of the target molecule. | - If possible, increase the concentration of your target molecule in the reaction mixture. | |
| Protein Precipitation During or After Labeling | High concentration of organic solvent: Adding a large volume of the this compound stock solution can cause the protein to precipitate. | - Keep the final concentration of the organic solvent (DMSO or DMF) below 10% of the total reaction volume. |
| Over-labeling of the protein: Excessive modification of the protein's surface amines can alter its solubility and lead to aggregation. | - Reduce the molar excess of this compound used in the reaction.- Perform a titration experiment with different molar ratios to find the optimal concentration. | |
| Suboptimal buffer conditions: The pH or ionic strength of the buffer may not be ideal for your specific protein's stability. | - Ensure the reaction buffer is optimal for your protein's solubility and stability. Consider adding stabilizing agents like glycerol (up to 5%) if compatible with your downstream applications. |
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Ethanol | Insoluble | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Insoluble | |
| DMSO:PBS (pH 7.2) (1:30) | ~0.03 mg/mL |
Hydrolysis Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | 25 | Not specified, but significantly shorter than at pH 7.0 | |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).
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Vortex the solution until the this compound is completely dissolved.
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This stock solution should be prepared fresh immediately before use.
Protocol 2: Derivatization of Phosphatidylethanolamine (PE) Lipids for Mass Spectrometry Analysis
This protocol is adapted from methodologies used for lipidomics analysis.
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Lipid Extraction: Extract lipids from your biological sample (e.g., cells or tissues) using a suitable method, such as the Bligh and Dyer method.
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Sample Preparation: Dry the lipid extract under a stream of nitrogen. Resuspend the dried lipids in a mixture of ethanol and a compatible buffer (e.g., 0.25 M triethylammonium bicarbonate).
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Derivatization Reaction:
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Prepare a 10 mg/mL stock solution of this compound in methylene chloride or anhydrous DMSO/DMF.
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Add the this compound stock solution to the resuspended lipid extract.
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Incubate the reaction mixture at 60°C for 1 hour.
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Quenching: Add water to the reaction mixture to hydrolyze any unreacted this compound and incubate for 30 minutes at room temperature.
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Extraction of Labeled Lipids: Perform another lipid extraction (e.g., Bligh and Dyer) to isolate the DMABA-labeled PE lipids.
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Purification (Optional but Recommended): The labeled lipids can be further purified and separated from other lipid classes using solid-phase extraction (SPE) with an aminopropyl column.
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LC-MS/MS Analysis: Resuspend the final lipid extract in a solvent compatible with your LC-MS/MS system for analysis.
Visualizations
Experimental Workflow for this compound Labeling of PE Lipids
Caption: Experimental workflow for the derivatization of phosphatidylethanolamine (PE) lipids with this compound for subsequent LC-MS/MS analysis.
Phosphatidylethanolamine (PE) Biosynthesis Pathway (Kennedy Pathway)
Caption: Simplified diagram of the Kennedy pathway for the de novo biosynthesis of phosphatidylethanolamine (PE).
References
Technical Support Center: Minimizing Ion Suppression with DMABA NHS Ester
Welcome to the technical support center for minimizing ion suppression when using 4-(dimethylamino)benzoic acid N-hydroxysuccinimidyl (DMABA NHS) ester for the derivatization of primary and secondary amines in LC-MS applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using DMABA NHS ester?
A1: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds.[1][2] This leads to a decreased signal intensity, which can negatively impact sensitivity, accuracy, and reproducibility.[1] When using this compound, incomplete reactions or inadequate sample cleanup can lead to the presence of excess derivatizing reagent or its hydrolysis byproducts in the sample. These highly concentrated and easily ionizable species can co-elute with the analyte of interest, competing for ionization in the MS source and suppressing the analyte's signal.
Q2: What are the primary causes of ion suppression related to this compound derivatization?
A2: The most common causes of ion suppression in this context are:
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Excess unreacted this compound: Using a large molar excess of the reagent to drive the reaction to completion can result in a significant amount of unreacted ester in the sample.
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Hydrolysis of this compound: this compound is susceptible to hydrolysis in aqueous or protic solvents, breaking down into 4-(dimethylamino)benzoic acid (DMABA) and N-hydroxysuccinimide (NHS).[1] These byproducts can also cause ion suppression.
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Suboptimal reaction conditions: Factors like incorrect pH, temperature, or reaction time can lead to incomplete derivatization and a higher concentration of residual reagent and its byproducts.[1]
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Inadequate sample cleanup: Failure to remove excess reagent and byproducts after the derivatization reaction is a primary contributor to ion suppression.
Q3: How can I detect if ion suppression is occurring in my experiment?
A3: A common method to assess ion suppression is the post-extraction addition method. This involves comparing the signal intensity of an analyte in a clean solvent to the signal intensity of the same analyte spiked into a blank matrix that has been through the entire sample preparation process (including the derivatization and cleanup steps). A significant decrease in signal in the presence of the matrix indicates ion suppression.
Q4: Can the choice of ionization technique affect the degree of ion suppression?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). This is because ESI is more sensitive to changes in the physical properties of the droplets being sprayed, such as surface tension and viscosity, which can be altered by high concentrations of co-eluting species. If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with your analyte, could be a viable strategy.
Troubleshooting Guides
Problem 1: Low signal intensity or complete signal loss for the derivatized analyte.
Possible Cause: Significant ion suppression due to a high concentration of unreacted this compound or its hydrolysis products co-eluting with the analyte.
Solutions:
| Solution | Detailed Steps |
| Optimize Reagent Concentration | Perform a series of reactions with varying molar excess of this compound to find the lowest concentration that still provides complete derivatization of the analyte. A 5- to 20-fold molar excess is a common starting point. |
| Implement a Quenching Step | After the derivatization reaction is complete, add a small amount of an amine-containing, volatile buffer (e.g., ammonium bicarbonate) to react with and consume the excess this compound. Alternatively, add water to hydrolyze the remaining reagent. |
| Improve Sample Cleanup | Incorporate a robust sample cleanup procedure after derivatization. Solid-phase extraction (SPE) is highly effective at removing excess reagent and byproducts. For lipids, a Bligh and Dyer extraction followed by chromatography on an aminopropyl SepPak column can be effective. |
| Adjust Chromatographic Conditions | Modify the LC gradient to achieve better separation between the derivatized analyte and the interfering species. A shallower gradient or a different stationary phase can alter selectivity. |
Problem 2: Inconsistent and irreproducible results for replicate injections.
Possible Cause: Variable levels of ion suppression from sample to sample due to inconsistencies in the derivatization or cleanup process.
Solutions:
| Solution | Detailed Steps |
| Standardize the Protocol | Ensure that all steps of the derivatization and cleanup protocol are performed consistently for all samples, including reaction time, temperature, and volumes of reagents. |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS that is also derivatized with this compound is the ideal way to compensate for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio. |
| Automate Sample Preparation | If possible, use an automated liquid handling system for the derivatization and cleanup steps to minimize human error and improve reproducibility. |
Experimental Protocols
General Protocol for Derivatization with this compound
This protocol is a general guideline and may require optimization for specific applications.
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Sample Preparation:
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Dissolve the sample containing the amine analyte in an appropriate amine-free buffer (e.g., phosphate, borate, or bicarbonate buffer) at a pH of 8.3-8.5.
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If the sample is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.
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-
Derivatization Reaction:
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Prepare a fresh stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Add the desired molar excess of the this compound solution to the sample solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
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Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
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Quenching and Cleanup:
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Quenching: Add a small volume of an amine-containing reagent (e.g., 50 mM Tris-HCl) or water to the reaction mixture to quench any unreacted this compound. Incubate for an additional 15-30 minutes.
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Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove the excess reagent and byproducts. For example, a Bligh and Dyer extraction can be used for lipid samples.
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SPE Cleanup: Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent). Load the sample, wash away interferences, and elute the derivatized analyte.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
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Visualizations
Caption: Workflow for this compound derivatization and sample cleanup.
Caption: Mechanism of ion suppression by excess reagent and byproducts.
Quantitative Data Summary
The following table summarizes key parameters for NHS ester reactions to guide optimization and minimize the need for large excesses of the derivatizing reagent.
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 8.3 - 8.5 | |
| Temperature | 4°C to Room Temperature (25°C) | |
| Reaction Time | 30 minutes to 2 hours | |
| Buffer | Amine-free (Phosphate, Bicarbonate, HEPES, Borate) | |
| NHS Ester Solvent | Anhydrous DMSO or DMF | |
| Molar Ratio (Reagent:Analyte) | 5:1 to 20:1 (start low and optimize) |
References
Technical Support Center: Optimizing Chromatographic Resolution of DMABA Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)benzoic acid (DMABA) derivatives. The focus is on improving chromatographic resolution and addressing common issues encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic problems when analyzing DMABA derivatives?
The most prevalent issues encountered during the analysis of DMABA derivatives, which often contain basic amine groups, are poor peak shape (typically peak tailing), co-elution with impurities or other components, and inconsistent retention times.[1] Peak tailing is frequently observed due to strong interactions between the basic analytes and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1]
Q2: How does the mobile phase pH affect the resolution of DMABA derivatives?
Mobile phase pH is a critical factor in controlling the retention and peak shape of ionizable compounds like DMABA derivatives.[1][2][3] At a mid-range pH, residual silanol groups on the silica packing of the column can be ionized (negatively charged), leading to strong electrostatic interactions with the positively charged amine groups of the DMABA derivatives. This secondary interaction is a primary cause of peak tailing. Lowering the mobile phase pH (e.g., to pH 2-3) suppresses the ionization of these silanol groups, minimizing these unwanted interactions and significantly improving peak symmetry.
Q3: What is the benefit of adding a modifier like formic acid or triethylamine to the mobile phase?
Adding a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase is a common strategy to improve peak shape. The acid helps to maintain a consistent low pH, which suppresses the ionization of silanol groups on the stationary phase, thereby reducing peak tailing. Historically, a competing base like triethylamine (TEA) was used to interact with the active silanol sites, effectively shielding them from the analyte. However, competing bases may not be compatible with all detectors, such as mass spectrometers.
Q4: When should I choose a gradient elution over an isocratic method?
The choice between isocratic and gradient elution depends on the complexity of your sample.
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Isocratic elution , which uses a constant mobile phase composition, is simpler and often sufficient for separating a few components with similar retention behaviors.
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Gradient elution , where the mobile phase composition is changed during the run (e.g., by increasing the organic solvent concentration), is more suitable for complex mixtures containing compounds with a wide range of hydrophobicities. A gradient can improve the resolution of later-eluting peaks and reduce the overall analysis time.
Q5: How can I confirm if co-elution is affecting my peak purity?
Co-elution, where two or more compounds elute at the same retention time, can be detected in several ways:
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Peak Shape Analysis: A shoulder or tailing on the main peak can indicate a co-eluting impurity.
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Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer allows you to extract ion chromatograms for the expected mass of your DMABA derivative and potential impurities. This can reveal if multiple compounds are present at a single retention time.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Peak Tailing)
Symptom: The peak for your DMABA derivative is asymmetrical, with a "tail" extending from the peak maximum. The tailing factor is greater than 1.2.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing of DMABA derivatives.
Detailed Steps:
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Optimize Mobile Phase pH: The primary cause of peak tailing for basic compounds like DMABA derivatives is the interaction with acidic silanol groups on the column packing. Lowering the mobile phase pH to a range of 2-3 with an acidifier like formic acid or phosphoric acid will suppress the ionization of these silanols and improve peak shape.
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Select an Appropriate Column: Use a modern, high-purity silica column (Type B) that is "end-capped." These columns are designed to have minimal residual silanol activity, thus reducing tailing.
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Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Perform a sample dilution study to see if the peak shape improves at lower concentrations. If so, reduce the sample concentration or injection volume.
Issue 2: Co-elution of DMABA Derivative with an Impurity
Symptom: Your peak of interest shows a shoulder, is broader than expected, or you suspect an impurity is eluting at the same time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Detailed Steps:
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Modify Mobile Phase Selectivity: The most effective way to improve resolution is to optimize selectivity.
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Adjust Organic Solvent Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent will generally increase retention times and may improve separation.
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Change Organic Solvent Type: Switching between different organic solvents (e.g., from methanol to acetonitrile) can alter the selectivity of the separation due to different solvent properties.
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Adjust Mobile Phase pH: If the DMABA derivative and the impurity have different pKa values, adjusting the mobile phase pH can significantly alter their retention times and potentially lead to their separation.
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Change the Column: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., C8, Phenyl) to introduce a different separation mechanism.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the effect of mobile phase pH on the peak shape of a DMABA derivative.
Materials:
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HPLC system with UV or MS detector
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C18 column (e.g., 150 x 4.6 mm, 5 µm)
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DMABA derivative standard solution
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Mobile Phase A1: 20 mM potassium phosphate buffer, pH 7.0
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Mobile Phase A2: Water with 0.1% formic acid, pH ~2.7
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Mobile Phase B: Acetonitrile or Methanol
Procedure:
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Equilibrate the column with a starting mobile phase composition (e.g., 70% Mobile Phase A1, 30% Mobile Phase B) until a stable baseline is achieved.
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Inject the DMABA derivative standard and record the chromatogram.
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Calculate the asymmetry factor of the analyte peak.
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Thoroughly flush the system and column with an intermediate solvent (e.g., 50:50 acetonitrile:water).
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Equilibrate the column with the second mobile phase condition (e.g., 70% Mobile Phase A2, 30% Mobile Phase B).
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Inject the DMABA derivative standard and record the chromatogram.
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Calculate the asymmetry factor for the analyte peak and compare it with the result from the first condition.
Protocol 2: Sample Dilution to Test for Column Overload
Objective: To determine if peak tailing is caused by mass overload.
Materials:
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HPLC system and column
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Concentrated DMABA derivative sample
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Mobile phase
Procedure:
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Inject the current, concentrated DMABA derivative sample and record the chromatogram. Note the peak shape and asymmetry factor.
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Perform a serial dilution of the sample (e.g., 1:10 and 1:100) using the mobile phase as the diluent.
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Inject the 1:10 dilution and record the chromatogram.
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Inject the 1:100 dilution and record the chromatogram.
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Compare the peak shapes and asymmetry factors from the three injections. An improvement in peak shape with dilution indicates that the original sample was overloaded.
Quantitative Data Summary
Table 1: Recommended Starting Mobile Phase Conditions for DMABA Derivatives
| Parameter | Recommended Condition | Rationale |
| Column | Modern, end-capped C18 or C8 | Minimizes silanol interactions that cause peak tailing. |
| Mobile Phase A | Water with 0.1% Formic Acid | Lowers pH to ~2.7, suppressing silanol ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Elution Mode | Gradient or Isocratic | Gradient for complex samples, isocratic for simpler mixtures. |
| pH | 2.0 - 3.0 | Optimal range for good peak shape of basic compounds. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH to 2-3; use an end-capped column. |
| Column overload | Reduce sample concentration or injection volume. | |
| Co-elution | Insufficient selectivity | Modify mobile phase composition (organic solvent type/strength) or pH. |
| Inappropriate stationary phase | Change to a column with a different chemistry (e.g., Phenyl). | |
| Shifting Retention Times | Inconsistent mobile phase prep | Ensure accurate and consistent mobile phase preparation. |
| Fluctuating column temperature | Use a column oven to maintain a constant temperature. |
References
dealing with steric hindrance in DMABA NHS ester labeling
Welcome to the technical support center for DMABA-NHS ester labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during bioconjugation experiments, with a specific focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is DMABA-NHS ester and what is it used for?
A1: 4-(Dimethylamino)benzoic acid N-hydroxysuccinimide (DMABA-NHS) ester is a reagent used to label primary amines (-NH2) on molecules such as proteins, peptides, and lipids.[1][2] This labeling is often used to facilitate detection and quantification by mass spectrometry.[3]
Q2: What is the primary challenge when labeling with DMABA-NHS ester?
A2: A significant challenge is steric hindrance. The bulky nature of the DMABA group can physically obstruct the NHS ester from accessing primary amines located in sterically crowded environments on the target molecule, leading to low labeling efficiency.[4]
Q3: How does pH affect DMABA-NHS ester labeling?
A3: The reaction is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[4] Below this range, the primary amines are protonated and less reactive. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.
Q4: Which buffers are compatible with DMABA-NHS ester labeling?
A4: Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers are recommended. Buffers containing primary amines, like Tris and glycine, will compete with the target molecule for the NHS ester and should be avoided.
Q5: How should DMABA-NHS ester be prepared and stored?
A5: DMABA-NHS ester is sensitive to moisture and should be stored at -20°C in a desiccated container. It is recommended to dissolve the ester in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
Troubleshooting Guide: Steric Hindrance and Other Common Issues
This guide addresses specific problems you may encounter during your DMABA-NHS ester labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no labeling efficiency | Steric Hindrance: The primary amine on the target molecule is not accessible to the DMABA-NHS ester. | Use a DMABA-NHS ester with a long spacer arm: Incorporating a flexible linker, such as polyethylene glycol (PEG), between the DMABA and NHS ester moieties can increase the distance and flexibility, allowing the reactive group to reach hindered sites. Optimize reaction conditions: Increase the reaction time or temperature to provide more opportunity for the labeling to occur. However, be mindful that higher temperatures can also increase the rate of hydrolysis. |
| Hydrolysis of DMABA-NHS ester: The reagent has degraded due to moisture. | Use fresh reagent: Prepare the DMABA-NHS ester solution immediately before use. Ensure that the DMSO or DMF solvent is anhydrous. | |
| Suboptimal pH: The reaction buffer pH is too low or too high. | Verify buffer pH: Use a calibrated pH meter to ensure the buffer is within the optimal range of 7.2-8.5. | |
| Low reactant concentration: The concentrations of the target molecule and/or DMABA-NHS ester are too low. | Increase concentrations: If possible, increase the concentration of your target molecule and the molar excess of the DMABA-NHS ester to favor the labeling reaction over hydrolysis. | |
| Precipitation of the labeled product | High degree of labeling: Excessive modification of the protein can lead to aggregation and precipitation. | Optimize the molar ratio: Perform pilot experiments with varying molar ratios of DMABA-NHS ester to your target molecule to find the optimal balance between labeling efficiency and solubility. |
| Solvent incompatibility: The addition of organic solvent (DMSO/DMF) causes the protein to precipitate. | Minimize organic solvent: Keep the volume of the organic solvent to a minimum, ideally not exceeding 10% of the total reaction volume. Add the DMABA-NHS ester solution slowly to the protein solution while gently mixing. | |
| Non-specific labeling | Reaction with other nucleophiles: At higher pH, NHS esters can show some reactivity towards other nucleophilic groups like hydroxyls (serine, threonine, tyrosine) and imidazoles (histidine). | Optimize pH: Lowering the pH towards 7.2 can help reduce side reactions with other nucleophiles while still maintaining sufficient reactivity with primary amines. |
Quantitative Data Summary
The stability of NHS esters is crucial for successful labeling and is highly dependent on pH. The following table provides a summary of the approximate half-life of NHS esters under various conditions.
| pH | Temperature | Approximate Half-life |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | Room Temperature | ~60 minutes |
| 8.5 | Room Temperature | ~30 minutes |
| 9.0 | Room Temperature | <10 minutes |
Note: These values are general for NHS esters and can vary based on the specific structure of the DMABA-NHS ester and the buffer composition.
Experimental Protocols
Protocol 1: General DMABA-NHS Ester Labeling of a Protein
This protocol provides a general procedure for labeling a protein with DMABA-NHS ester. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DMABA-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 2-10 mg/mL.
-
Prepare the DMABA-NHS Ester Solution: Immediately before use, dissolve the DMABA-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Perform the Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved DMABA-NHS ester to the protein solution. Gently mix the reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted DMABA-NHS ester and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Characterization - Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of DMABA molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified DMABA-labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength for DMABA (approximately 308 nm, A308).
-
Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A280 - (A308 × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A280 of DMABA / A308 of DMABA). This needs to be determined for the specific DMABA-NHS ester used.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL using the following formula: DOL = A308 / (ε_DMABA × Protein Concentration (M))
-
Where:
-
ε_DMABA is the molar extinction coefficient of the DMABA label at its maximum absorbance.
-
-
Visualizations
Caption: A general workflow for labeling proteins with DMABA-NHS ester.
Caption: Chemical reaction showing DMABA-NHS ester labeling.
Caption: A decision tree for troubleshooting low labeling efficiency.
References
Validation & Comparative
A Comparative Guide to Amine-Reactive Reagents for Bioconjugation: Evaluating DMABA NHS Ester and Other Key Players
For researchers, scientists, and drug development professionals, the precise and efficient modification of proteins and other biomolecules is a cornerstone of innovation. Amine-reactive reagents are a fundamental tool in this endeavor, enabling the covalent attachment of a wide array of functionalities, from fluorescent tags for imaging to therapeutic payloads in antibody-drug conjugates. This guide provides an objective comparison of 4-(Dimethylamino)benzoic acid N-hydroxysuccinimidyl (DMABA NHS) ester with other common amine-reactive reagents, supported by experimental data and detailed protocols to inform your selection process.
Introduction to Amine-Reactive Chemistry
Amine-reactive reagents are designed to form stable covalent bonds with primary amines (–NH₂), which are readily available on biomolecules. In proteins, these reactive sites are primarily the ε-amine of lysine residues and the α-amine at the N-terminus of the polypeptide chain. The nucleophilic nature of these amines allows them to react with electrophilic functional groups on the reagent, resulting in a stable conjugate.
The choice of an amine-reactive reagent is critical and depends on several factors, including the desired stability of the resulting bond, the reaction conditions tolerated by the biomolecule, and the potential for side reactions. This guide will delve into the characteristics of several major classes of amine-reactive reagents, with a special focus on the less documented DMABA NHS ester.
In Focus: this compound
4-(Dimethylamino)benzoic acid N-hydroxysuccinimidyl (DMABA NHS) ester is an amine-reactive reagent that has found a niche application in the field of lipidomics. It is primarily used to derivatize phosphatidylethanolamine (PE) lipids, which contain a primary amine headgroup. This derivatization facilitates the detection and quantification of various PE lipid species, including diacyl, ether, and plasmalogen forms, by electrospray tandem mass spectrometry.[1] Deuterated versions of this compound are also available to serve as internal standards for quantitative studies.[2]
A Comparative Analysis of Common Amine-Reactive Reagents
Several classes of amine-reactive reagents are widely used in research and drug development. The most prominent among these are N-hydroxysuccinimide (NHS) esters, isothiocyanates, and sulfonyl chlorides.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are arguably the most popular class of amine-reactive reagents due to their high reactivity and the formation of stable amide bonds.[3] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide.[4]
Key Characteristics:
-
High Reactivity: NHS esters react efficiently with primary amines at physiological to slightly alkaline pH (typically 7.2-8.5).[4]
-
Stable Amide Bond: The resulting amide bond is highly stable, making it suitable for applications requiring long-term stability of the conjugate.
-
Competing Hydrolysis: A significant drawback is the hydrolysis of the NHS ester in aqueous solutions, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.
-
Solubility: Standard NHS esters are often poorly soluble in aqueous buffers and require the use of organic co-solvents like DMSO or DMF. Water-soluble sulfo-NHS esters are available to address this limitation.
Isothiocyanates
Isothiocyanates react with primary amines to form a thiourea linkage. Fluorescein isothiocyanate (FITC) is a classic example of this class of reagents used for fluorescent labeling.
Key Characteristics:
-
Reaction Conditions: The reaction is typically carried out at a slightly alkaline pH.
-
Bond Stability: The thiourea bond is generally considered to be less stable than the amide bond formed by NHS esters, particularly at higher pH.
-
Side Reactions: Isothiocyanates can also react with other nucleophiles, such as sulfhydryl groups.
Sulfonyl Chlorides
Sulfonyl chlorides react with primary amines to form stable sulfonamide bonds. They are known for their high reactivity.
Key Characteristics:
-
High Reactivity: Sulfonyl chlorides are highly reactive, which can sometimes lead to a lack of specificity.
-
Stable Sulfonamide Bond: The resulting sulfonamide bond is very stable.
-
Harsh Reaction Conditions: The reaction often requires more stringent conditions, which may not be suitable for all biomolecules.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of the discussed amine-reactive reagents. Data for this compound in the context of general protein labeling is not available.
| Feature | NHS Esters | Isothiocyanates | Sulfonyl Chlorides |
| Reactive Group | N-Hydroxysuccinimide ester | Isothiocyanate | Sulfonyl chloride |
| Target Functional Group | Primary amines | Primary amines | Primary amines, phenols, thiols |
| Resulting Bond | Amide | Thiourea | Sulfonamide |
| Bond Stability | Very High | Moderate | Very High |
| Optimal Reaction pH | 7.2 - 8.5 | 9.0 - 10.0 | 8.5 - 10.0 |
| Reaction Speed | Fast | Moderate | Very Fast |
| Primary Side Reaction | Hydrolysis | Reaction with other nucleophiles | Reaction with water, low specificity |
| Aqueous Solubility | Low (standard), High (sulfo-NHS) | Generally Low | Variable |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are general protocols for protein labeling using NHS esters.
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a standard NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Labeling Reaction: Add the desired molar excess of the NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a light-sensitive label.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted label and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of labels per protein molecule, using spectrophotometry or mass spectrometry.
Visualizing the Chemistry and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical reactions and experimental processes involved in bioconjugation.
References
A Comparative Guide to the DMABA-NHS Ester Method for Phosphatidylethanolamine Analysis
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of specific lipid species is paramount. Phosphatidylethanolamines (PEs), a key class of phospholipids, play crucial roles in cellular processes, and their precise measurement is often critical. The 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester method has emerged as a valuable tool for the sensitive analysis of PEs by mass spectrometry. This guide provides a comprehensive validation of the DMABA-NHS ester method, comparing its performance with alternative analytical strategies and offering detailed experimental protocols to aid in methodological selection and implementation.
Method Overview: DMABA-NHS Ester Derivatization
The DMABA-NHS ester method is a chemical derivatization technique designed to enhance the detection and quantification of aminophospholipids, particularly PEs, in complex biological samples using liquid chromatography-mass spectrometry (LC-MS). The DMABA-NHS ester reagent specifically reacts with the primary amine group of the PE headgroup, attaching a DMABA tag.[1] This derivatization offers several advantages:
-
Universal Detection: It allows for the detection of all PE subclasses (diacyl, ether, and plasmalogen) with a common precursor ion scan in positive ion mode, which is not always feasible with underivatized PEs.[2][3]
-
Enhanced Sensitivity: The DMABA tag improves the ionization efficiency of PE molecules, leading to increased sensitivity in mass spectrometric detection.
-
Multiplexing Capabilities: The availability of isotopically labeled DMABA-NHS esters (e.g., d0, d4, d6, d10) enables the differential labeling of multiple samples, which can then be pooled and analyzed in a single LC-MS run, increasing throughput and reducing analytical variability.[2][4]
Performance Characteristics and Method Comparison
| Performance Metric | DMABA-NHS Ester Method | Direct Analysis (UPLC-ESI-MS/MS) | Acetone Derivatization |
| Principle | Chemical derivatization of the primary amine on the PE headgroup. | Direct infusion and analysis of native PE molecules. | Chemical derivatization of the primary amine on the PE headgroup. |
| Limit of Detection (LOD) | Data not explicitly reported. | As low as 50 femtomoles for PE standards. | LODs reported for various PE species. |
| Limit of Quantitation (LOQ) | Data not explicitly reported. | 5 femtomoles for PE standards. | LOQs reported for various PE species. |
| Linearity | Data not explicitly reported. | Linear response from 5 fmol to 400 fmol for PE standards. | Satisfactory correlation coefficients (0.9977 to 0.9998) obtained. |
| Accuracy (Recovery/Yield) | Derivatization yield reported to be >92% for 18:1a/18:1-PE standard. | Not explicitly reported. | Not explicitly reported, but improved accuracy in quantification is a key feature. |
| Precision | Data not explicitly reported. | Not explicitly reported. | Not explicitly reported. |
| Sensitivity Improvement | Significantly enhances signal intensity. | Baseline sensitivity of the mass spectrometer. | Reported to improve detection sensitivity for PE by approximately 8.56-fold. |
| Specificity/Selectivity | Highly selective for primary amines. | Relies on chromatographic separation and specific MS/MS transitions. | Selective for primary amines. |
| Throughput | Moderate; requires a derivatization step. Can be increased with isotopic labeling for multiplexing. | High; no derivatization step required. | Moderate; requires a derivatization step. |
| Universality for PE Subclasses | Yes, allows for a universal precursor ion scan for all PE subclasses. | Can be challenging to detect all subclasses with equal efficiency in a single run. | Yes, derivatization applies to all PE species with a primary amine. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any analytical method. Below are the methodologies for the DMABA-NHS ester derivatization, direct analysis, and acetone derivatization of PEs.
DMABA-NHS Ester Derivatization Protocol
This protocol is adapted from the foundational study by Zemski Berry et al.
Materials:
-
DMABA-NHS ester reagent (and its isotopic variants if multiplexing)
-
Methylene chloride
-
Ethanol
-
Triethylammonium bicarbonate buffer (0.25 M)
-
Water (HPLC grade)
-
Chloroform
-
Methanol
-
Internal standard (e.g., a PE species not abundant in the sample)
Procedure:
-
Lipid Extraction: Extract lipids from the biological sample using a suitable method (e.g., Bligh-Dyer).
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen. Re-suspend the dried lipids in a solution of ethanol and triethylammonium bicarbonate buffer.
-
Derivatization Reaction: Add the DMABA-NHS ester reagent (dissolved in methylene chloride) to the lipid solution. Incubate the reaction mixture at 60°C for 1 hour.
-
Quenching: Add water to the reaction mixture to hydrolyze any unreacted DMABA-NHS ester. Incubate for 30 minutes at room temperature.
-
Extraction of Derivatized Lipids: Perform a Bligh-Dyer extraction to isolate the DMABA-labeled PEs.
-
LC-MS/MS Analysis: Re-suspend the dried, derivatized lipids in an appropriate solvent for LC-MS/MS analysis.
Direct Analysis of Phosphatidylethanolamine by UPLC-ESI-MS/MS
This protocol is based on the method described by Gorden et al. for the direct, sensitive analysis of PEs.
Materials:
-
Acetonitrile
-
Water (HPLC grade)
-
Isopropanol
-
Formic acid
-
Ammonium formate
-
Internal standard (e.g., a deuterated PE standard)
Procedure:
-
Lipid Extraction: Extract lipids from the biological sample.
-
Sample Preparation: Dry the lipid extract and re-suspend in the initial mobile phase solvent.
-
UPLC-MS/MS Analysis:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Acetonitrile/water with formic acid and ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile with formic acid and ammonium formate.
-
Gradient: A gradient elution profile is used to separate the different lipid species.
-
MS Detection: Use electrospray ionization in either positive or negative ion mode with multiple reaction monitoring (MRM) for specific PE species.
-
Acetone Derivatization Protocol for Aminophospholipids
This method provides an alternative derivatization strategy for enhancing the analysis of PEs.
Materials:
-
Acetone (and d6-acetone for isotopic labeling)
-
Methanol
-
Internal standard (e.g., a PE species not abundant in the sample)
Procedure:
-
Lipid Extraction: Extract lipids from the biological sample.
-
Derivatization: Add acetone to the lipid extract. The reaction proceeds at room temperature. For quantitative analysis using an internal standard, a known amount of a PE standard can be derivatized with d6-acetone separately and then mixed with the sample derivatized with d0-acetone.
-
LC-MS/MS Analysis: Analyze the derivatized sample directly by LC-MS/MS. The derivatization introduces an isopropyl group to the primary amine, which alters the chromatographic behavior and enhances ionization.
Logical Comparison of Methods
The choice of an analytical method depends on the specific research question, available instrumentation, and desired throughput. The following diagram illustrates the decision-making process for selecting an appropriate method for PE analysis.
Conclusion
The DMABA-NHS ester method is a powerful and specific technique for the analysis of phosphatidylethanolamines, offering the significant advantage of universal detection for all PE subclasses and the potential for high-throughput analysis through isotopic labeling. While comprehensive quantitative validation data remains to be fully consolidated in the public domain, the high derivatization yield suggests excellent accuracy.
For applications where the highest throughput is the primary concern and universal detection of all PE subclasses is less critical, direct analysis by UPLC-MS/MS presents a viable and sensitive alternative. Acetone derivatization offers another effective strategy for enhancing sensitivity.
The selection of the most appropriate method will ultimately depend on the specific analytical goals, sample complexity, and available resources. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to successfully implement robust and reliable methods for the quantification of phosphatidylethanolamines in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Characterization of Oxidized Phosphatidylethanolamine Derived from RAW 264.7 Cells using 4-(Dimethylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeled 4-(Dimethylamino)benzoic Acid Derivatives of Glycerophosphoethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Amine Analysis: Deuterated DMABA NHS Ester as an Internal Standard
For researchers, scientists, and drug development professionals, the precise quantification of amine-containing compounds is crucial for understanding biological processes and developing effective therapeutics. In mass spectrometry-based analyses, the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and reproducible results. This guide provides an objective comparison of deuterated 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester as an internal standard against other common alternatives, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, an internal standard (IS) is a compound added at a known concentration to samples, calibrators, and quality controls to correct for variations during sample preparation, injection, and ionization.[1] The ideal IS mimics the physicochemical properties of the analyte, co-eluting with it to experience similar matrix effects and extraction recovery.[1] Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the superior choice because their physical and chemical properties are nearly identical to the analyte, differing only in mass.[1][2] This near-identical behavior leads to more accurate and precise quantification compared to other types of internal standards, such as structural analogs.[1]
Deuterated DMABA NHS Ester: A Versatile Tool for Amine Quantification
Deuterated this compound is a chemical derivatization reagent used to introduce a tag onto primary amine-containing molecules. The non-deuterated version (d0) is used to derivatize the analyte of interest, while the deuterated version (e.g., d4) is used to derivatize a standard, creating a SIL internal standard. This strategy is particularly useful for compounds that lack a suitable deuterated analog of the native molecule.
The primary application of deuterated this compound has been in the field of lipidomics, specifically for the analysis of phosphatidylethanolamines (PEs). By reacting with the primary amine group of PEs, this compound and its deuterated isotopologues (d4, d6, d10) create derivatives that can be universally detected and quantified by mass spectrometry, enabling differential labeling and the generation of an internal standard for each PE lipid.
Performance Comparison: Deuterated this compound vs. Alternatives
The choice of derivatization reagent and internal standard strategy significantly impacts the performance of a quantitative assay. Below is a comparison of deuterated this compound with a common alternative, deuterated Dansyl chloride, and the use of non-derivatized deuterated analogs.
Table 1: Comparison of Internal Standard Strategies for Primary Amine Quantification
| Feature | Deuterated this compound | Deuterated Dansyl Chloride | Non-Derivatized Deuterated Analog |
| Principle | Chemical derivatization to create a SIL IS | Chemical derivatization to create a SIL IS | Direct use of a SIL analog of the analyte |
| Applicability | Broadly applicable to primary amines | Broadly applicable to primary and secondary amines | Limited by commercial availability of the specific deuterated analyte |
| Workflow | Derivatization step required for both analyte and standard | Derivatization step required for both analyte and standard | Added directly to the sample before extraction |
| Ionization Enhancement | Yes, the DMABA tag enhances ionization | Yes, the Dansyl tag enhances ionization and provides fluorescence | No inherent ionization enhancement |
| Selectivity | Reacts with primary amines and other nucleophiles (e.g., ser, thr, tyr) | Reacts with primary and secondary amines | Highest selectivity for the target analyte |
| Reported Sensitivity | High sensitivity demonstrated for lipids | Very high sensitivity (low nM to pM) reported for biogenic amines | Varies depending on the analyte's intrinsic ionization efficiency |
Table 2: Quantitative Performance Data for Amine Derivatization Methods
| Analyte Class | Derivatization Reagent | Method | LOD/LOQ | Linearity (R²) | Reference |
| Biogenic Amines | Dansyl Chloride | HPLC-UV | LOQ: 0.16-0.48 ppm | >0.994 | |
| Biogenic Amines | Dansyl Chloride | HPLC | LOD: 0.015-0.075 µg/mL; LOQ: 0.05-0.25 µg/mL | >0.998 | |
| Catecholamines & Metabolites | TMBB-Su | HPLC-FLD | LOD: 0.10-1.45 nM | >0.998 | |
| Amino Acids | DBAA-NHS | LC-IM-MS | - | Spans up to 3 orders of magnitude | |
| Catecholamines & Metanephrines | Propionic Anhydride | LC-MS/MS | - | R² > 0.85 |
Note: Direct comparative data for deuterated this compound for non-lipid amines is limited in the public domain. The data for DBAA-NHS, a structurally similar reagent, is included for reference.
Experimental Protocols
Protocol 1: Derivatization of Phosphatidylethanolamines (PEs) with this compound
This protocol is adapted from Zemski Berry, K.A., et al. (2009).
Materials:
-
PE-containing lipid extract
-
Ethanol
-
0.25 M Triethylammonium bicarbonate buffer
-
d0-DMABA NHS ester solution (10 mg/mL in methylene chloride)
-
d4-DMABA NHS ester solution (10 mg/mL in methylene chloride)
-
Water
-
Chloroform
-
Methanol
Procedure:
-
Dry the lipid extracts (e.g., control and treated samples) under a gentle stream of nitrogen.
-
Resuspend the dried lipids in 65 µL of ethanol and 15 µL of 0.25 M triethylammonium bicarbonate buffer.
-
To the control sample, add 20 µL of d0-DMABA NHS ester solution. To the treated sample (which will serve as the internal standard), add 20 µL of d4-DMABA NHS ester solution.
-
Incubate the reactions at 60°C for 1 hour.
-
Add 400 µL of water to each tube to hydrolyze any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Combine the control (d0-labeled) and treated (d4-labeled) samples.
-
Perform a Bligh and Dyer extraction by adding chloroform and methanol to partition the lipids into the organic phase.
-
Dry the extracted DMABA-labeled PEs and resuspend in an appropriate solvent for LC-MS analysis (e.g., methanol/acetonitrile/water with 1 mM ammonium acetate).
Protocol 2: General Derivatization of Primary Amines with Dansyl Chloride
This protocol is adapted from the method for biogenic amine analysis.
Materials:
-
Amine-containing sample or standard solution
-
2 M NaOH
-
Saturated NaHCO₃ solution
-
Dansyl chloride solution (10 mg/mL in acetone)
-
10% Proline solution (to quench the reaction)
-
Toluene or other suitable extraction solvent
Procedure:
-
To 1 mL of the extracted sample (or standard), add 200 µL of 2 M NaOH and 300 µL of saturated NaHCO₃.
-
Add 2 mL of the Dansyl chloride solution.
-
Vortex the mixture vigorously and incubate at 40°C in a water bath for a specified time (e.g., 45 minutes).
-
Add 100 µL of 10% proline solution to react with the excess Dansyl chloride.
-
After 10 minutes, add 5 mL of toluene, vortex for 1 minute, and centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the dried residue in a suitable solvent for HPLC or LC-MS analysis.
Visualizing Workflows and Signaling Pathways
Diagrams created using the DOT language illustrate key experimental workflows and relevant biological pathways.
References
A Researcher's Guide to Quantitative Amine Labeling: A Performance Comparison of DMABA NHS Ester
For researchers, scientists, and drug development professionals, the precise and efficient labeling of molecules containing primary amines is a cornerstone of many analytical and diagnostic techniques. N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for this purpose, forming stable amide bonds with primary amines under mild conditions. This guide provides an objective comparison of the quantitative accuracy of 4-(Dimethylamino)benzoic acid N-hydroxysuccinimide (DMABA NHS) ester labeling with other commonly used NHS esters, supported by experimental data and detailed protocols.
The Chemistry of Amine Labeling with NHS Esters
N-hydroxysuccinimide esters react with primary amines through a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.
This reaction is highly pH-dependent, with an optimal range typically between pH 7.2 and 8.5.[][2][3] Below this range, the primary amines are protonated and thus less nucleophilic, reducing the reaction rate. Above this range, the rate of hydrolysis of the NHS ester, a competing reaction where the ester reacts with water, increases significantly, leading to a lower labeling yield.[4][5]
References
A Comparative Guide to DMABA-NHS Ester Derivatization for Amine Analysis
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of amine-containing compounds is crucial for a wide range of applications, from metabolomics to pharmaceutical analysis. Derivatization is a key strategy to enhance the analytical properties of these molecules, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comprehensive comparison of 4-(Dimethylamino)benzoic acid N-hydroxysuccinimidyl (DMABA-NHS) ester derivatization with other common amine-reactive reagents, focusing on reproducibility, supported by available experimental data and detailed protocols.
Performance Comparison of Amine Derivatization Reagents
The selection of a derivatization reagent significantly influences the sensitivity, selectivity, and reproducibility of amine analysis. While specific reproducibility data for DMABA-NHS ester derivatization in terms of Relative Standard Deviation (%RSD) is not extensively documented in publicly available literature, its derivatization efficiency has been reported to be high. In one study, the conversion of a glycerophosphoethanolamine lipid standard to its DMABA-labeled form was greater than 92%, while the conversion in a complex biological sample (RAW 264.7 cells) was determined to be 89%.[1]
The reproducibility of a derivatization method is a critical parameter for quantitative analysis, typically assessed by intra- and inter-day precision (%RSD). The following table summarizes the performance of DMABA-NHS ester and common alternative derivatization reagents based on available data.
| Derivatization Reagent | Analyte/Matrix | Reproducibility (%RSD) | Derivatization Efficiency | Key Advantages |
| DMABA-NHS Ester | Phosphoethanolamine Lipids | Data not available | >92% (standard), 89% (cells)[1] | Universal detection of lipid subclasses, enables differential labeling[1] |
| o-Phthalaldehyde (OPA) | Amino Acids and Alkyl Amines in Aerosols | < 2.35% (Peak Area)[2] | Not specified | Fast reaction, online derivatization possible[2] |
| Dansyl Chloride | Biogenic Amines | Not specified | Not specified | Stable derivatives, enhances ionization in MS |
| Benzoyl Chloride | Neurotransmitters | Not specified | Not specified | Rapid reaction |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Amino Acids | Not specified | Not specified | Highly fluorescent and stable derivatives |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for achieving accurate and precise quantification. Below are representative protocols for DMABA-NHS ester derivatization and its alternatives.
DMABA-NHS Ester Derivatization Protocol for Lipids
This protocol is adapted from a study on the analysis of glycerophosphoethanolamine lipids.
-
Sample Preparation: Dry the lipid extract (e.g., from 1 x 10^6 cells) under a gentle stream of nitrogen.
-
Reconstitution: Resuspend the dried lipids in 65 µL of ethanol and 15 µL of 0.25 M triethylammonium bicarbonate buffer.
-
Derivatization: Add 20 µL of a 10 mg/mL solution of DMABA-NHS ester in methylene chloride.
-
Incubation: Incubate the mixture at 60°C for one hour.
-
Hydrolysis of Excess Reagent: Add 400 µL of water and incubate for 30 minutes at room temperature to hydrolyze any unreacted DMABA-NHS ester.
-
Extraction: Extract the DMABA-labeled lipids using the method of Bligh and Dyer.
-
Analysis: The extracted DMABA-labeled lipids can then be analyzed by LC-MS.
Alternative Derivatization Protocols
o-Phthalaldehyde (OPA) Derivatization (Online)
-
Reagent Preparation: Prepare a derivatization reagent solution containing 5 mM OPA and 225 mM 3-mercapto-propionic acid in 0.1 M borate buffer (pH 10.2).
-
Online Derivatization: The derivatization is performed online in the HPLC autosampler by mixing the sample with the borate buffer and the OPA reagent solution.
-
Injection: The mixture is then directly injected into the HPLC system for analysis.
Dansyl Chloride Derivatization
-
Reagent Preparation: Prepare a 1:1 mixture of sodium carbonate/bicarbonate buffer and dansyl chloride solution immediately before use.
-
Derivatization: To 25 µL of the sample, add 50 µL of the freshly prepared derivatization reagent.
-
Incubation: Vortex the mixture and incubate at 25°C for 60 minutes in the dark.
-
Quenching: Stop the reaction by adding 7.5 µL of 10% ammonium hydroxide and incubate for an additional 5 minutes at room temperature.
-
Analysis: Dilute the sample as needed with the initial mobile phase for LC-MS analysis.
Visualizing the Workflow
To better understand the derivatization and analysis process, the following diagrams illustrate the key steps.
Conclusion
DMABA-NHS ester is a valuable reagent for the derivatization of primary amines, particularly for the analysis of lipids by LC-MS, offering high derivatization efficiency. While specific quantitative data on its reproducibility (%RSD) is limited in the current literature, the high efficiency reported suggests the potential for robust and reproducible methods. For applications requiring stringent validation of reproducibility, it is recommended that researchers perform in-house validation studies to determine the intra- and inter-day precision of the DMABA-NHS ester derivatization for their specific analytes and matrix.
In comparison, alternative reagents such as OPA have demonstrated excellent reproducibility for the analysis of amino acids and alkyl amines. The choice of the optimal derivatization reagent will ultimately depend on the specific analytical goals, the nature of the analyte, the sample matrix, and the available instrumentation. This guide provides a foundation for making an informed decision and highlights the importance of methodological validation for achieving reliable quantitative results.
References
- 1. Stable Isotope Labeled 4-(Dimethylamino)benzoic Acid Derivatives of Glycerophosphoethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Comprehensive Phosphatidylethanolamine Analysis: A Comparative Guide to DMABA-NHS Ester Derivatization
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate and comprehensive analysis of phosphatidylethanolamine (PE) lipids is crucial for understanding cellular physiology and disease pathogenesis. This guide provides a detailed comparison of the 4-(dimethylamino)benzoic acid N-hydroxysuccinimidyl (DMABA-NHS) ester derivatization method against other common techniques for PE lipid analysis, supported by experimental data and detailed protocols.
Phosphatidylethanolamines are a class of phospholipids that play vital roles in membrane structure, protein folding, and cell signaling. However, their structural diversity, particularly the presence of diacyl, ether (plasmalogen), and lyso subclasses, presents a significant analytical challenge. Traditional mass spectrometry (MS) methods often struggle with the uniform detection and quantification of all PE species. This guide highlights the advantages of using DMABA-NHS ester as a derivatization agent to overcome these limitations.
A Head-to-Head Comparison: DMABA-NHS Ester vs. Alternative Methods
The selection of an analytical method for PE lipids significantly impacts the quality and comprehensiveness of the resulting data. Here, we compare the DMABA-NHS ester method with three common alternatives: underivatized analysis using neutral loss scanning, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS, and derivatization with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Key Performance Metrics
| Feature | DMABA-NHS Ester Derivatization | Underivatized Neutral Loss Scan (NL 141 Da) | HILIC-MS/MS (Underivatized) | Fmoc-Cl Derivatization |
| Detection Principle | Chemical derivatization of the primary amine of PE, followed by precursor ion scanning for the DMABA tag. | Collision-induced dissociation (CID) resulting in the neutral loss of the phosphoethanolamine headgroup (141 Da). | Chromatographic separation based on the polarity of the lipid headgroup prior to MS detection. | Derivatization of the primary amine of PE with a fluorescent tag, enabling sensitive detection. |
| Universal Detection | Excellent: Enables detection of all PE subclasses (diacyl, ether, plasmalogen) with a common precursor ion scan.[1][2][3] | Poor: Inefficient for plasmalogen PE species, leading to their underrepresentation or complete omission.[1][4] | Good: Can separate different phospholipid classes, but co-elution of some species can still occur. | Excellent: Reacts with the primary amine of all PE subclasses. |
| Sensitivity | High: Derivatization enhances ionization efficiency and allows for sensitive precursor ion scanning. | Moderate to Low: Signal intensity can be low, especially for low-abundance species. | Good: HILIC separation can reduce ion suppression and improve sensitivity for some species. | Very High: Fmoc-Cl derivatization can significantly enhance detection sensitivity, reaching attomole levels. |
| Quantitative Capability | Excellent: Use of stable isotope-labeled DMABA-NHS esters (e.g., d4, d6, d10) allows for multiplexed relative and absolute quantification. | Limited: Susceptible to variations in ionization efficiency between different PE species and matrix effects. | Good: Quantification is possible with appropriate internal standards for each lipid class. | Good: Isotope-labeled standards can be used for quantification. |
| Multiplexing | Excellent: Allows for the analysis of up to four different samples in a single chromatographic run using different isotopic labels. | Not applicable. | Not applicable. | Limited: Different fluorescent tags could potentially be used, but isotopic labeling is more common for MS-based multiplexing. |
| Workflow Complexity | Moderate: Requires an additional derivatization step. | Low: Direct analysis of the lipid extract. | Moderate: Requires careful method development for chromatographic separation. | Moderate: Requires an additional derivatization step. |
Experimental Deep Dive: Protocols and Workflows
To provide a practical understanding of these methods, detailed experimental protocols are outlined below.
DMABA-NHS Ester Derivatization and LC-MS/MS Analysis
This method involves the chemical labeling of PE lipids prior to their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol:
-
Lipid Extraction: Extract lipids from the biological sample using a standard method such as the Bligh and Dyer or Folch procedure.
-
Derivatization:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a solution of ethanol and triethylammonium bicarbonate buffer.
-
Add the DMABA-NHS ester solution (or its isotopic variants for multiplexing) to the lipid solution.
-
Incubate the reaction mixture at 60°C for 1 hour.
-
Quench the reaction by adding water to hydrolyze any unreacted DMABA-NHS ester.
-
-
Sample Cleanup: Perform a liquid-liquid extraction to purify the derivatized PE lipids.
-
LC-MS/MS Analysis:
-
Separate the derivatized PE lipids using reversed-phase liquid chromatography.
-
Detect the DMABA-labeled PE species using a mass spectrometer operating in positive ion mode.
-
Employ a precursor ion scan for the specific m/z of the protonated DMABA-glycine fragment (e.g., m/z 191 for d0-DMABA).
-
Underivatized PE Analysis by Neutral Loss Scanning
This is a direct "shotgun" or LC-MS approach that relies on the characteristic fragmentation of PE lipids.
Experimental Protocol:
-
Lipid Extraction: Extract lipids from the sample as described previously.
-
LC-MS/MS Analysis:
-
Introduce the lipid extract directly into the mass spectrometer (shotgun) or after separation by LC.
-
Operate the mass spectrometer in positive ion mode.
-
Perform a neutral loss scan for 141 Da, which corresponds to the loss of the phosphoethanolamine headgroup.
-
HILIC-MS/MS for PE Analysis
This method utilizes the polarity of the PE headgroup for chromatographic separation before MS analysis.
Experimental Protocol:
-
Lipid Extraction: Extract lipids from the sample.
-
HILIC-MS/MS Analysis:
-
Inject the lipid extract onto a HILIC column.
-
Use a mobile phase gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer to separate phospholipid classes.
-
Detect the eluting PE lipids using a mass spectrometer, typically in negative ion mode for better sensitivity of underivatized PE.
-
References
- 1. Mass spectrometry based shotgun lipidomics-a critical review from the technical point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of biological membrane lipids at the low picomole level by nano-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shotgun Lipidomics by Ultra-High Resolution Orbitrap Fourier Transform Mass Spectrometry: MPI-CBG [mpi-cbg.de]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
Navigating the Amine Metabolome: A Comparative Guide to Derivatization Reagents, Highlighting the Limitations of DMABA NHS Ester
For researchers, scientists, and drug development professionals venturing into the intricate world of metabolomics, the accurate quantification of amine-containing metabolites is paramount. These molecules, encompassing amino acids, biogenic amines, and neurotransmitters, are key players in a multitude of physiological and pathological processes. However, their inherent physicochemical properties often pose analytical challenges. Chemical derivatization is a widely adopted strategy to enhance their detection by liquid chromatography-mass spectrometry (LC-MS). Among the plethora of derivatizing agents, 4-(dimethylamino)benzoic acid N-hydroxysuccinimidyl (DMABA NHS) ester has found a niche, particularly in lipidomics. This guide provides an objective comparison of DMABA NHS ester with other common amine-derivatizing reagents, supported by experimental data, to elucidate its limitations and aid in the selection of the most appropriate tool for your research needs.
The Role and General Chemistry of this compound
This compound is an amine-reactive compound that tags the primary and secondary amine groups of metabolites. The DMABA moiety introduces a readily ionizable tertiary amine, significantly enhancing the signal in positive ion mode electrospray ionization-mass spectrometry (ESI-MS). This derivatization improves the chromatographic retention of polar amines on reversed-phase columns and allows for the sensitive detection of these molecules.
The reaction mechanism involves the nucleophilic attack of the unprotonated amine group on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is typically carried out in a slightly basic pH range (7.2-8.5) to ensure the amine is deprotonated and thus reactive.
Limitations of this compound in Broader Metabolomics
While effective in specific applications like the analysis of phosphatidylethanolamines, this compound is not without its limitations, which can impact its utility for comprehensive amine metabolomics.
1. Hydrolytic Instability: A significant drawback of all NHS esters, including this compound, is their susceptibility to hydrolysis. In aqueous environments, the ester bond can be cleaved, yielding the unreactive 4-(dimethylamino)benzoic acid. This competing reaction reduces the derivatization efficiency and can lead to an underestimation of metabolite concentrations. The rate of hydrolysis is highly dependent on the pH, increasing at more alkaline conditions. Therefore, careful control of the reaction pH and timely analysis are crucial.
2. Side Reactions with Other Nucleophiles: Although NHS esters are primarily reactive towards amines, they can also react with other nucleophilic functional groups present in metabolites, albeit to a lesser extent. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues in peptides, as well as other hydroxyl-containing metabolites, can be acylated to form unstable ester linkages.
-
Sulfhydryl groups: Cysteine residues can react to form thioesters, which are less stable than the amide bond formed with amines.
-
Imidazole groups: The imidazole ring of histidine can also exhibit some reactivity. These side reactions can lead to the formation of multiple derivatives for a single analyte, complicating data analysis and potentially compromising quantitative accuracy.
3. Lack of Comprehensive Comparative Data: There is a notable scarcity of published studies that directly and quantitatively compare the performance of this compound against other widely used amine derivatization reagents for a broad range of amine-containing metabolites. This makes it challenging to objectively assess its superiority or inferiority for general amine metabolomics.
A Comparative Analysis of Amine Derivatization Reagents
To provide a clearer perspective, the following table summarizes the key performance characteristics of this compound alongside three popular alternatives: Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
| Feature | This compound | Dansyl Chloride (Dns-Cl) | o-Phthalaldehyde (OPA) | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |
| Target Amines | Primary & Secondary | Primary & Secondary | Primary | Primary & Secondary |
| Reaction pH | 7.2 - 8.5 | 9.0 - 10.5 | 9.0 - 11.0 | 8.0 - 9.0 |
| Derivative Stability | Generally stable amide bond | Stable sulfonamide bond | Unstable isoindole derivatives | Stable carbamate derivatives |
| Detection Method | LC-MS (Positive ESI) | LC-MS, HPLC-UV, HPLC-Fluorescence | HPLC-Fluorescence, LC-MS | LC-MS, HPLC-UV, HPLC-Fluorescence |
| Key Advantages | Good ionization enhancement in positive ESI. | Versatile, stable derivatives, fluorescent. | Rapid reaction, highly fluorescent derivatives. | Stable derivatives, good chromatographic properties. |
| Key Limitations | Susceptible to hydrolysis, potential side reactions, limited comparative data for broad metabolomics. | Can react with other nucleophiles (e.g., phenols), excess reagent can interfere. | Only reacts with primary amines, derivatives are unstable and require immediate analysis. | Derivatives can be unstable under basic conditions, potential for multiple derivatizations. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the derivatization of amine-containing metabolites using this compound and its alternatives.
Protocol 1: Derivatization of Amines with this compound (General Protocol)
Materials:
-
This compound solution (10 mg/mL in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Borate buffer (0.1 M, pH 8.5)
-
Metabolite extract dried under nitrogen
-
Quenching solution (e.g., 1% formic acid)
Procedure:
-
Reconstitute the dried metabolite extract in 50 µL of borate buffer.
-
Add 50 µL of the this compound solution to the reconstituted extract.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction by adding 10 µL of the quenching solution.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: Derivatization of Amines with Dansyl Chloride
Materials:
-
Dansyl Chloride solution (10 mg/mL in acetone or acetonitrile, prepare fresh)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Metabolite extract dried under nitrogen
-
Quenching solution (e.g., 2% formic acid)
Procedure:
-
Reconstitute the dried metabolite extract in 100 µL of sodium bicarbonate buffer.
-
Add 100 µL of the freshly prepared Dansyl Chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 60°C for 30 minutes in the dark.
-
Add 20 µL of the quenching solution to stop the reaction.
-
Vortex for 30 seconds.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 3: Derivatization of Primary Amines with o-Phthalaldehyde (OPA)
Materials:
-
OPA reagent solution:
-
Dissolve 50 mg of OPA in 1.25 mL of ethanol.
-
Add 11.2 mL of 0.1 M borate buffer (pH 10.4).
-
Add 50 µL of 2-mercaptoethanol.
-
This reagent is unstable and should be prepared fresh daily.
-
-
Metabolite extract in a suitable buffer.
Procedure:
-
In an autosampler vial, mix 10 µL of the metabolite extract with 20 µL of the OPA reagent solution.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Immediately inject the sample into the HPLC system for analysis. The derivatives are unstable and degrade over time.
Protocol 4: Derivatization of Amines with Fmoc-Cl
Materials:
-
Fmoc-Cl solution (5 mg/mL in acetone)
-
Borate buffer (0.1 M, pH 8.0)
-
Metabolite extract
-
Quenching solution (e.g., 1 M glycine)
Procedure:
-
To 100 µL of the metabolite extract, add 100 µL of borate buffer.
-
Add 200 µL of the Fmoc-Cl solution.
-
Vortex the mixture and let it react for 5 minutes at room temperature.
-
Add 100 µL of the quenching solution to react with the excess Fmoc-Cl.
-
Vortex for 30 seconds.
-
Extract the Fmoc-derivatives with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic phase to dryness and reconstitute in the mobile phase for LC-MS analysis.
Visualizing the Workflow
To better understand the derivatization process, the following diagrams illustrate the general workflow and the chemical reaction for this compound.
Conclusion
This compound can be a valuable tool for enhancing the LC-MS detection of certain amine-containing metabolites, particularly lipids. However, its broader application in comprehensive amine metabolomics is hampered by its inherent hydrolytic instability and the potential for side reactions, coupled with a lack of extensive comparative performance data against more established reagents.
For researchers aiming for a comprehensive analysis of the amine metabolome, a careful consideration of the analytical goals and the chemical diversity of the target metabolites is essential. While this compound may be suitable for targeted analyses of specific primary and secondary amines, reagents like Dansyl Chloride and Fmoc-Cl may offer greater versatility and robustness for broader profiling studies. OPA, despite the instability of its derivatives, remains a powerful option for the rapid and highly sensitive analysis of primary amines. Ultimately, the choice of derivatization reagent will depend on a balance of factors including the specific amines of interest, the sample matrix, and the analytical instrumentation available. No single reagent is universally superior, and in some cases, a combination of derivatization strategies may be necessary to achieve the desired coverage of the amine metabolome.
Enhancing Mass Spectrometry Sensitivity: A Comparative Guide to Derivatization Reagents for Improved Ionization Efficiency
For researchers, scientists, and drug development professionals striving to achieve lower detection limits and enhance the sensitivity of their mass spectrometry-based analyses, chemical derivatization presents a powerful strategy. This guide offers an objective comparison of various derivatization reagents, supported by experimental data, to facilitate the selection of the most suitable agent to improve the ionization efficiency of target analytes.
Chemical derivatization involves the modification of an analyte to introduce a readily ionizable group, thereby significantly increasing its signal intensity in mass spectrometry.[1][2] This technique is particularly valuable for small molecules that exhibit poor ionization in their native state.[3][4] The choice of an appropriate derivatization reagent is critical and depends on the functional group present in the analyte, the analytical method, and the desired outcome.[5]
Comparative Analysis of Ionization Enhancement
The effectiveness of different derivatization reagents varies depending on the analyte and the mass spectrometry platform utilized. The following table summarizes reported ionization enhancement factors for various classes of compounds upon derivatization.
| Analyte Class | Derivatization Reagent | Ionization Enhancement (Fold Increase) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| Vitamin D Metabolites | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | ~5-fold (compared to underivatized) | Not explicitly stated | |
| 4-(4-Nitrophenyl)-1,2,4-triazoline-3,5-dione (PyrNO2-TAD) | ~10-fold (compared to underivatized) | Not explicitly stated | ||
| 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) | >10-fold (compared to underivatized) | Not explicitly stated | ||
| Catecholamines & Amino Acids | 2,4,6-Trimethylpyrylium (TMPy) | >10-fold for certain analytes | Not explicitly stated | |
| 2,4-Diphenyl-pyranylium (DPP) | Specific increases in S/N for GABA and DA | Not explicitly stated | ||
| 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium (FMP-10) | General increases in S/N | Not explicitly stated | ||
| Amino Acids | Diethyl ethoxymethylenemalonate (DEEMM) | Increase of 0.9 to 2.5 logIE units | Not explicitly stated | |
| Fatty Acids | Girard's Reagent T (GT) with 2-chloro-1-methylpyridinium iodide (CMPI) | Up to 1000-fold improvement | Not explicitly stated | |
| Oxylipins | N-(4-aminomethylphenyl)pyridinium (AMPP) | Similar sensitivity to underivatized ESI(-) but improved for some analytes | LOD about 1nM | |
| Pentafluorobenzyl bromide (PFB) | Poor sensitivity | LOD of 10-100nM | ||
| Retinoic Acid | 1-(2,3-dimethyl-5-oxo-1-phenyl-pyrazolidine-4-carbonyl)-4-methyl-piperazine (DMPI) with HATU | ~50-fold improvement | LOD: 0.0013 µg·mL⁻¹, LOQ: 0.0043 µg·mL⁻¹ |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving accurate and reliable results. The following section provides a generalized methodology for a typical derivatization experiment aimed at enhancing ionization for LC-MS analysis. Specific parameters should be optimized for each analyte and derivatization reagent.
1. Sample Preparation:
-
Dissolve a known concentration of the analyte standard or the extracted sample in an appropriate aprotic solvent (e.g., acetonitrile, acetone).
2. Reagent Preparation:
-
Prepare a solution of the derivatization reagent in a suitable solvent. The concentration will depend on the specific reagent and analyte.
3. Derivatization Reaction:
-
To the analyte solution, add the derivatization reagent solution. The molar ratio of the reagent to the analyte is a critical parameter to optimize, typically ranging from 10:1 to 100:1.
-
If necessary, add a basic catalyst, such as pyridine or triethylamine, to facilitate the reaction.
-
Vortex the mixture and incubate at a specific temperature (e.g., room temperature, 60°C) for a defined period (e.g., 15 minutes to 1 hour). The reaction conditions are highly dependent on the specific reagent and analyte.
4. Reaction Quenching (Optional):
-
If the derivatization reagent is highly reactive and could interfere with the analysis, a quenching step may be necessary. This typically involves adding a small amount of a reagent that reacts with the excess derivatization agent, such as water or an amine solution.
5. Sample Dilution and Analysis:
-
Dilute the derivatized sample with the initial mobile phase to an appropriate concentration for LC-MS analysis.
-
Inject the derivatized sample onto a suitable LC column (e.g., C18).
-
Develop a gradient elution method to achieve optimal separation of the derivatized analyte from the matrix and any unreacted reagents.
-
Analyze the eluent using a mass spectrometer operating in the appropriate ionization mode (positive or negative). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the derivatized analyte.
6. Data Analysis:
-
Compare the signal intensity (peak area or height) of the derivatized analyte to that of an underivatized standard of the same concentration to determine the fold enhancement in ionization.
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for comparing the ionization efficiency of different derivatization reagents.
Caption: Workflow for comparing derivatization reagent efficiency.
References
- 1. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new strategy for ionization enhancement by derivatization for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ddtjournal.com [ddtjournal.com]
- 4. ddtjournal.com [ddtjournal.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for DMABA NHS Ester
This document provides essential safety and logistical information for the proper disposal of 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMABA NHS Ester), a reagent commonly used in mass spectrometry to label phosphatidylethanolamine (PE) lipids. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Safety and Disposal Plan
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, standard laboratory safety protocols should always be followed.
Immediate Steps for Chemical Spills
In the event of a spill, personal protective equipment should be worn. The spilled solid material should be picked up mechanically.[1] It is important to prevent the chemical from entering sewers or surface and ground water.[1]
Disposal of Unused Reagent and Contaminated Materials
For the disposal of this compound, the following procedures should be followed:
-
Small Quantities: Smaller quantities of this compound can be disposed of with household waste.[1]
-
Large Quantities: For larger amounts, it is recommended to consult with local and national waste disposal regulations.
-
Uncleaned Packaging: Disposal of uncleaned packaging must be carried out in accordance with official regulations.[1] It is advisable to rinse the empty container thoroughly and dispose of the rinsing solution as you would with the chemical itself.
-
Contaminated Labware: Labware and other materials that have come into contact with this compound should be decontaminated or disposed of as chemical waste, following your institution's specific guidelines.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not defined due to its non-hazardous nature, the following data from its Safety Data Sheet (SDS) are pertinent for safe handling and disposal.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | |
| NFPA Health Rating | 0 (No hazard) | |
| NFPA Fire Rating | 0 (Will not burn) | |
| NFPA Reactivity Rating | 0 (Stable) | |
| Solubility in DMSO | 20 mg/mL | |
| Solubility in DMF | 20 mg/mL |
Experimental Protocol Workflow
The following diagram illustrates a typical experimental workflow for the labeling of phosphatidylethanolamine (PE) lipids with this compound, a common application for this reagent.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DMABA NHS Ester
In the dynamic landscape of scientific research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the handling of DMABA NHS Ester, a reagent used in the analysis of phosphatidylethanolamine (PE) lipids.[1][2] While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), adopting a comprehensive safety protocol is a critical best practice in any laboratory setting.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Even in the absence of a formal hazard classification, the use of appropriate Personal Protective Equipment (PPE) is fundamental to safe laboratory operations. The following table summarizes the recommended PPE for handling this compound, particularly when in powdered form or when preparing solutions.
| PPE Component | Specification | Rationale |
| Hand Protection | Powder-free nitrile or neoprene gloves.[4][5] | Prevents direct skin contact with the reagent and potential absorption of the chemical. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles of the solid reagent and from splashes of solutions containing the ester. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from potential spills. Gowns should be buttoned and fit properly. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | If handling large quantities or if dust is generated and cannot be controlled by engineering means (e.g., a fume hood), a NIOSH-approved respirator (e.g., N95) may be considered. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured approach to handling this compound minimizes risks and ensures the integrity of your experiments. The following protocol outlines the key steps from preparation to the completion of your procedure.
Experimental Protocol: Derivatization of PE Lipids with this compound
This protocol is a generalized procedure based on the use of this compound for labeling PE lipids for mass spectrometry analysis.
Materials:
-
This compound
-
Phosphatidylethanolamine (PE) lipid sample
-
Anhydrous solvent for dissolving this compound (e.g., methylene chloride, DMF, DMSO)
-
Reaction buffer (e.g., 0.25 M triethylammonium bicarbonate)
-
Solvent for lipid resuspension (e.g., ethanol)
-
Water (for quenching the reaction)
-
Chloroform and methanol (for extraction)
Procedure:
-
Preparation: In a chemical fume hood, bring the this compound vial to room temperature before opening to prevent moisture condensation.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in an appropriate anhydrous solvent such as methylene chloride.
-
Sample Preparation: Dry down the PE lipid sample under a stream of nitrogen and resuspend it in a suitable solvent like ethanol. Add the reaction buffer.
-
Derivatization Reaction: Add the this compound solution to the prepared PE lipid sample.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., one hour) to allow for the labeling reaction to proceed.
-
Quenching: After incubation, add water to the reaction mixture to hydrolyze any unreacted this compound.
-
Extraction: Perform a lipid extraction using a standard method, such as the Bligh and Dyer method, with chloroform and methanol.
-
Analysis: The resulting DMABA-labeled PE lipids are now ready for analysis by mass spectrometry.
Visualizing the Workflow: From Preparation to Disposal
To further clarify the safe handling process, the following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Solid Waste: Collect unused this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including quenched reaction mixtures and extraction solvents, in a designated hazardous waste container for organic solvents.
-
Disposal Route: All chemical waste should be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of chemical waste down the drain.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
